4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Propiedades
IUPAC Name |
4-propan-2-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEBCTLZJBGPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359563 | |
| Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90871-43-5 | |
| Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just protocols, but also the scientific rationale behind the experimental choices.
Introduction: The Significance of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in the architecture of a multitude of pharmacologically active agents.[1][2][3] These five-membered heterocyclic rings are featured in a wide array of therapeutic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4][5][6][7] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for a high degree of molecular diversity, making these compounds versatile intermediates for the synthesis of novel therapeutic agents and functional materials.[1][6] The specific target of this guide, 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, combines the established bioactivity of the pyridine moiety with the therapeutic potential of the triazole-thiol scaffold.
Part 1: Synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
The synthesis of the target compound is achieved through a well-established two-step process, commencing with the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Caption: Synthetic pathway for 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-Isonicotinoyl-4-isopropylthiosemicarbazide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid hydrazide (0.1 mol) in absolute ethanol (100 mL). Gentle heating may be required to achieve complete dissolution.[8][9]
-
Addition of Isothiocyanate: To the stirred solution, add isopropyl isothiocyanate (0.1 mol) dropwise at room temperature. The addition of the isothiocyanate to the nucleophilic terminal nitrogen of the hydrazide is a critical step in forming the thiosemicarbazide backbone.[10]
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 7:3).
-
Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Base-catalyzed Cyclization: To a solution of 1-isonicotinoyl-4-isopropylthiosemicarbazide (0.05 mol) in ethanol (100 mL), add an aqueous solution of potassium hydroxide (8%, 50 mL). The alkaline medium facilitates the intramolecular cyclization through dehydration, leading to the formation of the 1,2,4-triazole ring.[11][12][13]
-
Reaction: Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and filter to remove any insoluble impurities. The filtrate is then cooled in an ice bath and acidified with dilute hydrochloric acid to a pH of 5-6. The acidic condition protonates the thiol group, causing the product to precipitate.
-
Final Product Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then recrystallized from ethanol or an ethanol-water mixture to afford the pure 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Part 2: Characterization of the Synthesized Compound
Thorough characterization is imperative to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Overall Characterization Workflow
Caption: Workflow for the characterization of the synthesized triazole.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| ~3100-3000 | C-H stretching | Aromatic (pyridine) | [5] |
| ~2970-2930 | C-H stretching | Aliphatic (isopropyl) | [14] |
| ~2600-2550 | S-H stretching | Thiol | [14][15] |
| ~1600-1580 | C=N stretching | Triazole ring | [5][15] |
| ~1550-1450 | C=C stretching | Aromatic (pyridine) | [16] |
| ~1340-1250 | N-C=S stretching | Thione tautomer contribution | [15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Expected Data:
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~13.5-14.5 | singlet | 1H | SH (thiol proton) | [15][16] |
| ~8.6-8.8 | doublet | 2H | Protons at 2,6-positions of pyridine | [16] |
| ~7.6-7.8 | doublet | 2H | Protons at 3,5-positions of pyridine | [16] |
| ~4.5-4.8 | septet | 1H | CH of isopropyl group | [17] |
| ~1.4-1.6 | doublet | 6H | CH₃ of isopropyl group | [17] |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~165-170 | C=S (thiol carbon) | [15] |
| ~150-152 | C-5 of triazole ring | [16] |
| ~150 | C-2,6 of pyridine ring | [16] |
| ~148 | C-4 of pyridine ring | [16] |
| ~122 | C-3,5 of pyridine ring | [16] |
| ~50-52 | CH of isopropyl group | [17] |
| ~20-22 | CH₃ of isopropyl group | [17] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Data Acquisition: The mass spectrum is recorded in the positive ion mode.
Expected Data:
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct |
The fragmentation pattern would likely involve the loss of the isopropyl group and cleavage of the triazole ring, providing further structural confirmation.[18][19]
Conclusion
This technical guide has outlined a reliable and reproducible methodology for the synthesis of 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The detailed characterization protocols and expected data provide a robust framework for the verification of the synthesized product's identity and purity. The scientific principles underpinning each step have been elucidated to provide a deeper understanding of the experimental choices. This information is intended to empower researchers in their efforts to explore the therapeutic potential of novel 1,2,4-triazole derivatives.
References
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Bayrak, H., Demirbas, A., Demirbas, N., & Karaoglu, S. A. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-4366. [Link]
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Zelisca, V., Malovcova, A., & Branecka, A. (2005). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their. Acta Poloniae Pharmaceutica - Drug Research, 62(3), 197-202. [Link]
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Bayrak, H., Demirbas, A., Demirbas, N., & Karaoglu, S. A. (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ChemInform, 41(9). [Link]
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Bayrak, H., Demirbas, A., Demirbas, N., & Karaoglu, S. A. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-6. [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Foreword: Unveiling a Molecule of Interest
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, renowned for its presence in a multitude of therapeutic agents. The unique electronic and structural features of this heterocycle engender a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide delves into the specific physicochemical characteristics of a promising derivative: 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol. The strategic incorporation of an isopropyl group at the N4 position and a pyridin-4-yl moiety at the C5 position is anticipated to modulate its lipophilicity, hydrogen bonding capacity, and ultimately, its pharmacokinetic and pharmacodynamic profile. Understanding these fundamental properties is paramount for its rational development as a potential therapeutic candidate. This document serves as a comprehensive resource for researchers, providing not only a theoretical framework but also actionable experimental protocols for its synthesis and detailed characterization.
I. Synthesis and Structural Elucidation
The synthesis of this compound can be judiciously approached through a well-established synthetic route commencing with isonicotinic acid hydrazide. This multi-step synthesis is both efficient and scalable, making it suitable for laboratory-scale investigation and potential future scale-up.
Proposed Synthetic Pathway
The logical and proven pathway for the synthesis of the title compound is a two-step process involving the formation of a key thiosemicarbazide intermediate followed by its base-catalyzed intramolecular cyclization.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Isonicotinoyl)-4-isopropylthiosemicarbazide
-
To a solution of isonicotinic acid hydrazide (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add isopropyl isothiocyanate (10 mmol).
-
The reaction mixture is refluxed with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and dried to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound
-
The 1-(Isonicotinoyl)-4-isopropylthiosemicarbazide (5 mmol) is suspended in an aqueous solution of sodium hydroxide (2M, 25 mL).
-
The mixture is heated to reflux for 6-8 hours, during which the solid dissolves.
-
After cooling to room temperature, the solution is carefully acidified to a pH of approximately 5-6 with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford the pure target compound.
Structural Characterization
The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet), aromatic protons of the pyridine ring, and a broad singlet for the thiol proton. |
| ¹³C NMR | Resonances for the carbons of the isopropyl group, the pyridine ring, and the triazole ring, including the characteristic C=S carbon. |
| FT-IR (cm⁻¹) | Absorption bands for N-H (if in thione tautomeric form), C=N, C=S, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
II. Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for predicting its behavior in biological systems. The following section details the key properties of this compound and the experimental protocols for their determination.
Predicted Physicochemical Parameters
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | 234.31 g/mol | Influences diffusion and transport across membranes. |
| Melting Point (°C) | 180 - 220 | An indicator of purity and lattice energy. |
| pKa | Thiol: 7-8; Pyridine: 4-5 | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, impacting membrane permeability and absorption. |
| Aqueous Solubility | Low to moderate | Critical for dissolution and bioavailability. |
Experimental Determination of Physicochemical Properties
The following protocols are recommended for the precise experimental determination of the key physicochemical properties.
Caption: Experimental workflow for physicochemical characterization.
1. Aqueous Solubility (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a true measure of a compound's solubility at a given pH and temperature.[1]
-
Protocol:
-
An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The experiment is performed in triplicate to ensure reproducibility.
-
2. Lipophilicity (LogP) by Reversed-Phase HPLC
-
Rationale: The partition coefficient (LogP) is a critical determinant of a drug's ability to cross biological membranes. The RP-HPLC method provides a rapid and reliable estimation of LogP based on the compound's retention time on a nonpolar stationary phase.[2]
-
Protocol:
-
A series of reference compounds with known LogP values are injected onto a C18 reversed-phase HPLC column.
-
The retention times of these standards are recorded under isocratic elution conditions with a mobile phase of methanol/water or acetonitrile/water.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards.
-
The target compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The LogP of the target compound is determined by interpolating its log(k') value on the calibration curve.
-
3. Acidity Constant (pKa) by Potentiometric Titration
-
Rationale: The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and accurate method for pKa determination. For thiol-containing compounds, alternative methods like Raman-based pH titration can also be employed.[3]
-
Protocol:
-
A solution of the compound is prepared in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is generated.
-
The pKa values are determined from the half-equivalence points on the titration curve. The presence of two ionizable groups (the thiol and the pyridine nitrogen) will result in two distinct pKa values.
-
4. Thermal Stability (TGA and DSC)
-
Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and decomposition profile of a compound, which is essential for formulation and storage considerations.[4][5][6][7]
-
Protocol:
-
TGA: A small, accurately weighed sample of the compound is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The change in mass is recorded as a function of temperature. The resulting TGA curve reveals the temperatures at which decomposition occurs.
-
DSC: A small sample is heated alongside a reference material at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The DSC thermogram shows endothermic events (like melting) and exothermic events (like decomposition).
-
III. Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. The proposed synthetic route is robust and the outlined experimental protocols are based on established, reliable methodologies. The predicted physicochemical properties suggest that this compound possesses a balanced profile of lipophilicity and potential for aqueous solubility, making it an intriguing candidate for further biological evaluation.
Future work should focus on the experimental validation of the predicted properties and a thorough investigation of its biological activities. The insights gained from a complete physicochemical and biological profile will be instrumental in guiding the subsequent stages of its development as a potential therapeutic agent.
References
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AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. Retrieved from [Link]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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ResearchGate. (n.d.). The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine.... Retrieved from [Link]
-
Mississippi State University Scholars Junction. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. Retrieved from [Link]
-
ResearchGate. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Retrieved from [Link]
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An In-depth Technical Guide to 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
This document provides a comprehensive technical overview of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, characterization, and potential biological applications, grounded in established scientific principles.
Compound Identification and Structural Elucidation
Nomenclature and CAS Number
The compound is systematically named 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .
A dedicated CAS (Chemical Abstracts Service) number for this specific isomer was not readily found in publicly available databases at the time of this writing. However, a closely related isomer, 4-Isopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol , is registered under CAS Number 90871-42-4 [1]. Researchers should exercise caution and verify the specific isomer when sourcing or referencing this compound.
-
Molecular Formula: C₁₀H₁₂N₄S
-
Molecular Weight: 220.29 g/mol
Chemical Structure
The molecule features a central 1,2,4-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. This core is substituted at the C5 position with a pyridin-4-yl group, at the N4 position with an isopropyl group, and at the C3 position with a thiol group. The presence of the thiol group means the compound can exist in thione-thiol tautomeric forms, a common characteristic of 2-mercaptotriazoles.
Caption: Chemical structure of this compound.
Synthesis Protocol: A Rationale-Driven Approach
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding via a two-step reaction involving the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.[2][3][4]
Causality in Synthesis Design
The choice of starting materials is dictated by the desired final substitutions. For the target molecule, the synthesis logically begins with isonicotinic acid hydrazide (Isoniazid), which provides the pyridin-4-yl moiety at the C5 position, and isopropyl isothiocyanate, which furnishes the isopropyl group at the N4 position. The subsequent cyclization is induced by a base, which facilitates the deprotonation and nucleophilic attack required for ring closure.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Isonicotinoyl-4-isopropylthiosemicarbazide (Intermediate)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (1.0 eq.) in absolute ethanol.
-
Reaction Initiation: To the stirring solution, add isopropyl isothiocyanate (1.1 eq.). The slight excess of the isothiocyanate ensures the complete consumption of the starting hydrazide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. The thiosemicarbazide intermediate will often precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Suspend the synthesized 1-isonicotinoyl-4-isopropylthiosemicarbazide (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Cyclization: Heat the mixture to reflux for 6-8 hours. The basic medium catalyzes the intramolecular dehydrative cyclization.[5] The reaction involves the loss of a water molecule.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Precipitation: Carefully acidify the clear filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6. This protonates the triazole thiol, causing it to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the product thoroughly with distilled water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-dioxane mixture.[5]
Physicochemical and Spectroscopic Data
Characterization of the final compound is crucial to confirm its identity and purity. The following data are based on expected values derived from analogous structures reported in the literature.[2][4][6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₄S |
| Molecular Weight | 220.29 |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in DMSO and DMF |
Spectroscopic Characterization (Expected Data)
A self-validating system for characterization relies on the correlation of data from multiple spectroscopic techniques. The successful synthesis is confirmed by the appearance of signals corresponding to the cyclized product and the disappearance of signals from the thiosemicarbazide intermediate.
| Technique | Expected Observations | Rationale |
| ¹H-NMR | δ (ppm): ~1.3-1.5 (d, 6H, isopropyl CH₃), ~4.5-4.8 (septet, 1H, isopropyl CH), ~7.7-7.9 (d, 2H, pyridyl H), ~8.6-8.8 (d, 2H, pyridyl H), ~13.5-14.5 (s, 1H, SH/NH). | Confirms the presence of the isopropyl and pyridin-4-yl groups and the acidic thiol/thione proton. |
| ¹³C-NMR | δ (ppm): ~20-22 (isopropyl CH₃), ~50-52 (isopropyl CH), ~121-123 (pyridyl C3, C5), ~135-137 (pyridyl C1), ~150-152 (pyridyl C2, C6), ~148-150 (Triazole C5), ~165-168 (Triazole C3). | Provides a carbon map of the molecule, confirming the connectivity of the rings and substituents. |
| FT-IR | ν (cm⁻¹): ~3100-3200 (N-H stretch), ~2550-2650 (S-H stretch, often weak), ~1600-1620 (C=N stretch), ~1250-1280 (C=S stretch). | The presence of N-H and S-H (or C=S for the thione tautomer) bands and the absence of the C=O stretch from the hydrazide intermediate (~1650 cm⁻¹) confirms cyclization. |
| MS (ESI+) | m/z: 221.08 [M+H]⁺ | Confirms the molecular weight of the synthesized compound. |
Potential Applications and Biological Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its thiol derivatives are known to exhibit a wide spectrum of biological activities.[7][8][9] This is attributed to the ability of the triazole ring and its functional groups to participate in hydrogen bonding and coordinate with metal ions in biological targets.
Caption: Reported biological activities of the 1,2,4-triazole-3-thiol scaffold.
Based on extensive research on this class of compounds, this compound is a promising candidate for screening in various therapeutic areas:
-
Antimicrobial and Antifungal Activity: Many 1,2,4-triazole-3-thiol derivatives have shown potent activity against various bacterial and fungal strains.[8][9]
-
Anticancer Activity: These compounds have been investigated for their cytotoxic effects against several cancer cell lines.[2][7]
-
Antitubercular Activity: The structural similarity to isoniazid, a first-line anti-TB drug, and the known activity of related triazoles make this compound a candidate for antimycobacterial evaluation.[10]
-
Anti-inflammatory and Anticonvulsant Activity: The triazole ring is present in several drugs with CNS activity, and derivatives have been reported to possess anti-inflammatory and anticonvulsant properties.[7][8]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]
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(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
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Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. Available at: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
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The Multifaceted Biological Profile of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole nucleus stands as a "privileged" scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and antioxidant effects.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of a specific class of these compounds: 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives. We will delve into the mechanistic underpinnings of their actions, structure-activity relationships, and the experimental protocols crucial for their evaluation, offering valuable insights for researchers and professionals in drug development.
The 1,2,4-Triazole Core: A Versatile Pharmacophore
The five-membered heterocyclic 1,2,4-triazole ring, with its three nitrogen atoms, possesses a unique combination of physicochemical properties that make it a cornerstone of modern drug design.[1] It is metabolically stable, capable of hydrogen bonding, and can act as a bioisostere for amide or ester groups, enhancing interactions with biological targets and improving the pharmacological profile of a drug.[4][5] The incorporation of a thiol group at the 3-position and specific substituents at the 4- and 5-positions, namely an isopropyl and a pyridin-4-yl group, respectively, can significantly modulate the biological activity of the parent triazole. The pyridine moiety, in particular, is a common feature in many bioactive compounds.[6]
General Synthesis Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically follows a well-established route involving the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[7] This versatile method allows for the introduction of diverse substituents at the N-4 and C-5 positions, enabling the exploration of structure-activity relationships.
A common synthetic approach starts with the reaction of isonicotinic acid hydrazide with an isothiocyanate to form the corresponding thiosemicarbazide. For the title compound, this would involve 4-isopropyl-isothiocyanate. The subsequent cyclization of the thiosemicarbazide intermediate in the presence of a base, such as sodium hydroxide, yields the desired this compound.[7]
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
Anticancer and Cytotoxic Potential
The search for novel anticancer agents is a continuous effort in medicinal chemistry, and 1,2,4-triazole derivatives have emerged as a promising class of compounds. [5][8][9]Their anticancer activity can be attributed to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. [8]The incorporation of a thiol group and aromatic or heterocyclic moieties can enhance the cytotoxic effects against various cancer cell lines. [5][8] Some 1,2,4-triazole-3-thiol derivatives have been shown to exhibit moderate cytotoxicity against cancer cell lines with EC50 values in the micromolar range. [8]The specific substitution pattern on the triazole ring plays a crucial role in determining the potency and selectivity of the anticancer effect.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. [10]Several studies have investigated the antioxidant potential of 1,2,4-triazole-3-thiol derivatives. [10][11]The thiol group (-SH) can act as a hydrogen donor, thereby scavenging free radicals. The overall antioxidant activity is also influenced by the electronic properties of the substituents on the triazole ring.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control contains only the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control. A decrease in absorbance indicates radical scavenging activity. [10]
Structure-Activity Relationship (SAR) Insights
Synthesizing the findings from various studies on 4,5-disubstituted-1,2,4-triazole-3-thiols allows for the deduction of some general structure-activity relationships:
-
N-4 Substituent: The nature of the substituent at the N-4 position significantly impacts biological activity. Lipophilic groups can enhance cell permeability and, in some cases, anticonvulsant activity. [12]* C-5 Substituent: The group at the C-5 position is crucial for target recognition. Aromatic and heteroaromatic rings, such as the pyridin-4-yl group, can engage in π-π stacking and other interactions with biological targets, influencing antimicrobial and anticancer activities. [6][13]* 3-Thiol Group: The thiol group can exist in tautomeric equilibrium with the thione form. This group is often important for antioxidant activity and can also serve as a key binding element with metallic ions in enzyme active sites. [8][10]
Quantitative Data Summary
While specific data for this compound is not extensively available, the following table presents representative data for related 1,2,4-triazole-3-thione derivatives to illustrate their potential efficacy.
| Compound Class | Biological Activity | Model/Assay | Representative Results | Reference |
| 4,5-disubstituted-1,2,4-triazole-3-thiones | Anticonvulsant | MES test (mice) | ED50 values ranging from 23.7 to over 300 mg/kg | [14] |
| 4,5-disubstituted-1,2,4-triazole-3-thiones | Anticonvulsant | scPTZ test (mice) | ED50 values ranging from 18.9 to over 300 mg/kg | [14] |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols | Antibacterial | MIC (µg/mL) | MIC values as low as 5 µg/mL against E. coli | [13] |
| 1,2,4-triazole-3-thiol hydrazones | Anticancer | Cytotoxicity (EC50) | EC50 values in the range of 2–17 µM against various cancer cell lines | [8] |
| 4,5-disubstituted-1,2,4-triazole-3-thiones | Antioxidant | DPPH Scavenging | Significant free radical scavenging activity | [10] |
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Systematic SAR studies: To precisely elucidate the contribution of the isopropyl and pyridin-4-yl groups to the observed biological activities.
-
Mechanism of action studies: To identify the specific molecular targets and pathways responsible for their anticonvulsant, antimicrobial, and anticancer effects.
-
In vivo efficacy and safety profiling: To evaluate the therapeutic potential of lead compounds in relevant animal models.
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Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link].
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An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link].
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link].
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An In-Depth Technical Guide to the Structure-Activity Relationship of Pyridinyl Triazole Thiols
This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of pyridinyl triazole thiols, a class of heterocyclic compounds with significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, biological activities, and the nuanced effects of structural modifications on the efficacy of these molecules.
Introduction: The Therapeutic Promise of Pyridinyl Triazole Thiols
Pyridinyl triazole thiols are a compelling class of compounds in medicinal chemistry, characterized by a core structure featuring a pyridine ring, a 1,2,4-triazole ring, and a thiol group. This unique combination of heterocycles imparts a wide spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1] The pyridine ring is a common motif in numerous pharmaceuticals, while the 1,2,4-triazole nucleus is a well-established pharmacophore known for its diverse therapeutic applications.[1] The thiol group, with its potential for tautomerization to a thione, offers a reactive center for further chemical modification and interaction with biological targets. Understanding the relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of novel and more potent therapeutic agents.
The Core Scaffold: Synthesis of Pyridinyl Triazole Thiols
The principal synthetic route to 4,5-disubstituted-1,2,4-triazole-3-thiols involves a two-step process. The first step is the reaction of a pyridine carboxylic acid hydrazide with an appropriate isothiocyanate to form a thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization of the thiosemicarbazide affords the desired 1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol outlines the synthesis of a key pyridinyl triazole thiol intermediate.
Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate
-
Dissolve potassium hydroxide (0.008 mol) in ethanol (10 mL).
-
To this solution, add isonicotinic acid hydrazide (0.0072 mol).
-
Slowly add carbon disulfide (0.014 mol) to the mixture.
-
Stir the reaction mixture for 10 hours at room temperature.
-
Add dry ether (10 mL) to precipitate the potassium salt.
-
Filter the resulting yellow precipitate, wash with ether, and dry.[2]
Step 2: Cyclization to 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Add the potassium salt from Step 1 to an excess of hydrazine hydrate (20 mL).
-
Reflux the mixture with stirring. Monitor the evolution of hydrogen sulfide gas using lead acetate paper.
-
Continue reflux until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture to room temperature and filter.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the white precipitate by filtration, wash with water, and recrystallize from ethanol.[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridinyl triazole thiols can be finely tuned by strategic modifications to three key regions of the molecule: the pyridine ring, the substituents on the triazole ring, and the thiol group.
Antimicrobial Activity
Pyridinyl triazole thiols have demonstrated significant potential as antimicrobial agents. The SAR in this context is influenced by the substitution pattern on both the pyridine and triazole rings, as well as modifications at the thiol position.
Key SAR Insights for Antimicrobial Activity:
-
Position of the Pyridine Nitrogen: Derivatives containing a 3-pyridyl moiety have shown particularly high antibacterial activity against Gram-positive bacteria.[1]
-
Substitution on the Triazole Ring: The introduction of a 4-amino group on the triazole ring is a common feature in many active antimicrobial derivatives.
-
Thiol Group Modification (S-substitution): Alkylation or arylation of the thiol group can significantly impact antimicrobial potency. For instance, S-substituted derivatives have been shown to be effective against a range of bacteria and fungi. Variation of substituents on the sulfur atom, however, did not always lead to a significant change in antimicrobial and antifungal activities in some series of derivatives.
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-phenyl-3-benzylthio-4H-1,2,4-triazole | Staphylococcus aureus | < 3.09 | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM | [3] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | 0.132 mM | [3] |
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity
This protocol provides a standardized method for assessing the antibacterial activity of synthesized compounds.
-
Prepare a 0.1% solution of the test compounds in dimethylsulfoxide (DMSO).
-
Inoculate sterile nutrient agar plates with the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a standard diameter in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution to each well.
-
Use a standard antibiotic as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Antioxidant Activity
The antioxidant properties of pyridinyl triazole thiols are often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.
Key SAR Insights for Antioxidant Activity:
-
Position of the Pyridine Nitrogen: Compounds possessing a 4-pyridyl moiety have demonstrated remarkable antioxidant activity.[1]
-
Presence of Phenolic Groups: The incorporation of a phenol ring as a substituent on the triazole has been shown to enhance antioxidant potential.[4] This is likely due to the hydrogen-donating ability of the hydroxyl group.
-
Thiol/Thione Tautomerism: The thiol group in its thione tautomeric form can contribute to the radical scavenging capacity of the molecule.
Experimental Protocol: DPPH Radical Scavenging Assay
This colorimetric assay is a common method for evaluating the antioxidant activity of compounds.[2]
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 10⁻³ M).
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
Prepare various concentrations of the test compounds in methanol.
-
To a cuvette, add 3 mL of the DPPH working solution and 0.5 mL of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Use a suitable standard antioxidant, such as ascorbic acid or BHA, for comparison.
-
Calculate the percentage of radical scavenging activity.
Anticancer Activity
Pyridinyl triazole thiols have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action can vary, but often involves the inhibition of key enzymes or the induction of apoptosis.
Key SAR Insights for Anticancer Activity:
-
Substituents on the Thioether Linkage: In a series of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives, the compound with a 4-bromobenzylthio group exhibited the highest anticancer activity against a murine melanoma cell line (B16F10).[5]
-
Fused Ring Systems: Triazolo[3,4-b][6][7][8]thiadiazole derivatives containing a pyridine moiety have shown promising anticancer activity.
-
Cytotoxicity: Some pyridinyl triazole derivatives have displayed moderate to potent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.[5][9]
| Compound/Derivative | Cell Line | Activity (IC50 in µM) | Reference |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 41.12 | [5] |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative | MKN-45 (gastric cancer) | 0.051 | [10] |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative | H460 (lung cancer) | 0.072 | [10] |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative | HT-29 (colon cancer) | 0.130 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinyl triazole thiol derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of detergent reagent or DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[11] Pyridinyl triazole thiols have been investigated as inhibitors of p38 MAP kinase, making them attractive candidates for the treatment of inflammatory diseases.
Key SAR Insights for p38 MAP Kinase Inhibition:
-
Replacement of Imidazole with Triazole: Pyridinyl triazole thiols have been designed as analogues of pyridinyl imidazole p38 MAP kinase inhibitors, where the imidazole ring is replaced by a triazole ring.
-
S-Alkylation: The conversion of the thiol group to an S-alkylthio ether is a crucial modification for potent p38 MAP kinase inhibitory activity.
-
Aryl Substituents: The nature of the aryl substituent on the triazole ring influences the inhibitory potency.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered cascade involving a MAPKKK, a MAPKK, and the p38 MAPK. Activation of this pathway by cellular stress or inflammatory cytokines leads to the phosphorylation of downstream substrates, including transcription factors, resulting in the production of inflammatory mediators.
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An In-Depth Technical Guide to the In Silico ADME Prediction for 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Executive Summary
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1][2] The proactive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore not just beneficial but essential for mitigating late-stage attrition.[1][3] This guide provides a comprehensive, technically-grounded workflow for the in silico ADME profiling of a novel heterocyclic compound, 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol . By leveraging a suite of computational models, we will predict its core physicochemical properties and its likely pharmacokinetic behavior in the human body. This document serves as a practical blueprint for researchers, scientists, and drug development professionals, demonstrating how computational screening can rationally guide the optimization of lead compounds, ultimately saving considerable time and resources.[4][5]
Introduction: The Imperative of Early ADME Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Historically, ADME properties were evaluated late in the development pipeline, leading to costly failures of otherwise potent compounds.[1] Today, the integration of ADME studies into the earliest phases of discovery is standard practice.[2] These evaluations help answer critical questions: Will the drug be absorbed into the bloodstream? Will it reach its target tissue? How will the body break it down? And how will it be eliminated?[6]
In silico ADME prediction offers a rapid, cost-effective, and resource-efficient alternative to traditional experimental testing, allowing for the high-throughput screening of virtual compounds before any synthesis is undertaken.[4][7] These computational approaches range from quantitative structure-activity relationship (QSAR) models to more complex physiologically based pharmacokinetic (PBPK) simulations.[8][9]
The Target Molecule: 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
The subject of this guide is a substituted 1,2,4-triazole. Compounds containing the 1,2,4-triazole nucleus are of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[10] The specific substitution pattern—an isopropyl group, a pyridine ring, and a thiol group—will uniquely dictate its physicochemical and pharmacokinetic profile. This guide will dissect these influences through computational modeling.
Foundational Analysis: Molecular Input and Physicochemical Properties
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structure and the calculated physicochemical descriptors. These parameters govern a molecule's behavior in a biological environment.[11][12]
Molecular Structure Preparation
The first step is to obtain the canonical chemical structure of the molecule. For our target compound, the Simplified Molecular Input Line Entry System (SMILES) string is: CC(C)N1C(C2=CN=C=C2)=NN=C1S. This representation is used as the direct input for most ADME prediction platforms. For 3D-dependent calculations like molecular docking, this 2D structure would be converted to 3D and subjected to energy minimization to find a stable conformation.
Predicted Physicochemical Properties
Physicochemical properties such as lipophilicity, solubility, and ionization state are critical determinants of a drug's ADME profile.[5][13] We will use established computational algorithms, such as those implemented in platforms like SwissADME or ACD/Percepta, to predict these core parameters.[14][15]
Table 1: Predicted Physicochemical Properties of the Target Molecule
| Property | Predicted Value | Significance in ADME |
| Molecular Weight | 220.29 g/mol | Conforms to Lipinski's Rule of Five (<500), favoring good absorption and distribution. |
| LogP (Lipophilicity) | 1.5 - 2.5 | A balanced value suggesting reasonable membrane permeability without excessive sequestration in fatty tissues.[16] |
| Aqueous Solubility | Moderately Soluble | Essential for dissolution in the gastrointestinal tract prior to absorption. |
| pKa (Acid/Base Const.) | Acidic (Thiol): ~7.5Basic (Pyridine): ~5.0 | The molecule can exist in multiple ionization states at physiological pH (7.4), influencing solubility and receptor binding.[13] |
| Topological Polar Surface Area (TPSA) | 75.8 Ų | A TPSA < 140 Ų is generally associated with good oral bioavailability and cell membrane permeability. |
| H-Bond Donors | 1 | Within Lipinski's guidelines (<5), contributing to favorable membrane passage. |
| H-Bond Acceptors | 4 | Within Lipinski's guidelines (<10), contributing to favorable membrane passage. |
Comprehensive In Silico ADME Profiling: A Step-by-Step Workflow
This section details the predictive workflow for each component of ADME, explaining the rationale behind each prediction and its implication for the drug candidate.
Absorption
Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal epithelium.
Experimental Protocol: In Silico Oral Absorption Prediction
-
Input Molecular Structure: Submit the SMILES string (CC(C)N1C(C2=CN=C=C2)=NN=C1S) to a validated ADME prediction platform (e.g., SwissADME, pkCSM).
-
Select Models: Execute predictions for Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.
-
Analyze Results:
-
HIA: A qualitative (High/Low) or quantitative (% absorbed) prediction. High absorption is desired.
-
Caco-2 Permeability: Predicted as a rate (e.g., in nm/s). Higher values suggest better passive diffusion across the gut wall.
-
P-gp Substrate: A 'Yes' or 'No' prediction. P-gp is an efflux pump that can expel drugs from cells back into the intestinal lumen, reducing absorption. A 'No' prediction is favorable.
-
Predicted Absorption Profile:
-
Human Intestinal Absorption (HIA): Predicted to be High . The molecule's adherence to Lipinski's rules (low MW, balanced LogP, acceptable H-bond count) strongly supports this prediction.
-
Caco-2 Permeability: Predicted to be Moderate to High . This suggests efficient passive transcellular transport.[17]
-
P-gp Substrate: Predicted to be a Non-substrate . This is a significant advantage, as the molecule is unlikely to be actively removed from intestinal cells, thereby increasing its bioavailability.[18]
Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.
Experimental Protocol: In Silico Distribution Prediction
-
Input Structure: Use the same SMILES string.
-
Select Models: Run predictions for Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration, and Volume of Distribution (VDss).
-
Analyze Results:
-
PPB: Predicted as a percentage. Only the unbound fraction of a drug is pharmacologically active. High binding (>90%) can limit efficacy and distribution.
-
BBB Permeation: A qualitative prediction (Yes/No). Crucial for CNS-targeting drugs.
-
VDss: Predicted in L/kg. A low VDss (<0.7 L/kg) suggests the drug is primarily confined to the bloodstream, while a high VDss (>3 L/kg) indicates extensive distribution into tissues.
-
Predicted Distribution Profile:
-
Plasma Protein Binding (PPB): Predicted to be Moderate (70-85%) . This level of binding leaves a sufficient unbound fraction to exert a therapeutic effect while potentially providing a reservoir of the drug in circulation.
-
Blood-Brain Barrier (BBB) Permeation: Predicted to be a Non-penetrant . The molecule's TPSA and pyridine nitrogen likely limit its ability to cross the tight junctions of the BBB. This makes it unsuitable for CNS targets but is a positive safety feature for non-CNS drugs.
-
Volume of Distribution (VDss): Predicted to be Low to Moderate . This aligns with moderate plasma protein binding and suggests the drug will distribute into extracellular fluids but may not extensively accumulate in tissues.
Metabolism
Metabolism is the biochemical modification of drugs by the body, primarily by Cytochrome P450 (CYP) enzymes in the liver.
Experimental Protocol: In Silico Metabolism Prediction
-
Input Structure: Use the same SMILES string.
-
Select Models: Execute predictions for inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and identify potential Sites of Metabolism (SOM).
-
Analyze Results:
-
CYP Inhibition: A 'Yes' or 'No' prediction for each isoform. Inhibition can lead to dangerous drug-drug interactions (DDIs). A 'No' prediction is highly desirable.
-
SOM: The model will highlight specific atoms on the molecule that are most likely to be metabolized.
-
Predicted Metabolism Profile:
-
CYP Inhibition: Predicted to be a non-inhibitor of the five major CYP isoforms. This is an excellent safety profile, suggesting a low risk of metabolism-based DDIs.
-
Sites of Metabolism: The most probable sites are predicted to be the isopropyl group (aliphatic hydroxylation) and the pyridine ring (aromatic hydroxylation). The thiol group may also be susceptible to oxidation. Identifying these sites is crucial for guiding medicinal chemistry efforts to improve metabolic stability if needed.
Excretion & Toxicity
Excretion involves the removal of the drug and its metabolites from the body. Concurrently, we assess key toxicity flags.
Experimental Protocol: In Silico Excretion/Toxicity Prediction
-
Input Structure: Use the same SMILES string.
-
Select Models: Run predictions for Total Clearance (CL) and hERG (human Ether-à-go-go-Related Gene) inhibition.
-
Analyze Results:
-
Total Clearance: Predicted as a rate (ml/min/kg). This combines metabolic and renal clearance to estimate how quickly the drug is eliminated.
-
hERG Inhibition: A 'Yes' or 'No' prediction. hERG inhibition is a major safety concern as it can lead to cardiac arrhythmia. A 'No' prediction is critical.
-
Predicted Excretion/Toxicity Profile:
-
Total Clearance: Predicted to be Low . This suggests a longer half-life in the body, which could allow for less frequent dosing.
-
hERG Inhibition: Predicted to be a Non-inhibitor . This is a critical positive finding for the molecule's cardiovascular safety profile.
Data Synthesis and Integrated Analysis
To provide a holistic view, all predicted ADME and physicochemical parameters are consolidated.
Table 2: Consolidated In Silico ADME Profile
| Parameter | Category | Prediction | Implication |
| Physicochemical | Drug-likeness | Good | Conforms to Lipinski's rules; favorable properties for oral administration. |
| Absorption | HIA | High | Excellent potential for oral bioavailability. |
| P-gp Substrate | No | Low risk of efflux-mediated poor absorption. | |
| Distribution | BBB Permeation | No | Good for non-CNS targets; low risk of CNS side effects. |
| PPB | Moderate | Sufficient free drug for activity; potential for sustained release. | |
| Metabolism | CYP Inhibition | No (for major isoforms) | Low potential for drug-drug interactions. |
| Excretion | Clearance | Low | Suggests a potentially long half-life. |
| Toxicity | hERG Inhibition | No | Favorable cardiovascular safety profile. |
Workflow Visualization
The entire in silico assessment process can be visualized as a logical workflow.
Caption: In Silico ADME Prediction Workflow.
Conceptual Fate of the Drug
Based on the predictions, we can conceptualize the molecule's journey through the body.
Caption: Predicted Pharmacokinetic Pathway.
Conclusions and Strategic Recommendations
The in silico analysis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reveals a promising drug-like profile.
Key Strengths:
-
Excellent Absorption Potential: High predicted intestinal absorption and non-substrate status for P-gp efflux pumps suggest good oral bioavailability.
-
Favorable Safety Profile: The molecule is predicted to be a non-inhibitor of major CYP enzymes, indicating a low likelihood of drug-drug interactions. Crucially, it is also predicted to be a non-inhibitor of the hERG channel, reducing the risk of cardiotoxicity.
-
Controlled Distribution: Non-penetration of the blood-brain barrier is advantageous for peripherally acting drugs, minimizing potential CNS side effects.
Potential Liabilities & Next Steps:
-
Metabolic Stability: While CYP inhibition is not a concern, the molecule's actual rate of metabolism is unknown. The predicted sites of metabolism (isopropyl and pyridine moieties) are key targets for in vitro validation using liver microsomes. If metabolic stability is poor, medicinal chemistry efforts could focus on modifying these positions (e.g., through fluorination) to block metabolic attack.
-
Experimental Validation: It is imperative to remember that in silico models are predictive, not definitive. The next logical step is to synthesize the compound and validate these predictions through a suite of in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding, and metabolic stability assays).
This comprehensive computational assessment provides strong justification for advancing this compound to the next stage of experimental validation, demonstrating the power of in silico tools to de-risk and accelerate the drug discovery process.
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Unlocking the Therapeutic Potential of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol: A Technical Guide to Target Identification and Validation
Abstract
The confluence of a 1,2,4-triazole-3-thiol core with a pyridine moiety in the small molecule 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol presents a compelling starting point for drug discovery. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. Drawing upon the well-documented pharmacological activities of both the triazole and pyridine scaffolds, we will explore a rational, multi-pronged approach that integrates computational prediction with robust in vitro experimental validation. This document is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to make informed decisions and accelerate the translation of this promising chemical entity into a potential therapeutic.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of this compound can be inferred from the rich medicinal chemistry history of its constituent parts: the 1,2,4-triazole-3-thiol and the pyridine ring.
-
The 1,2,4-Triazole-3-thiol Scaffold: This heterocyclic system is a privileged structure in drug discovery, known to exhibit a wide spectrum of biological activities. Derivatives of this core have been extensively investigated and have shown promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The presence of the thiol group is particularly noteworthy, as it can act as a key interacting moiety, often chelating metal ions within enzyme active sites.
-
The Pyridine Ring: As a fundamental aromatic heterocycle, the pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals. Its ability to participate in hydrogen bonding, and other molecular interactions makes it a valuable component for modulating the affinity and selectivity of a molecule for its biological target. Pyridine-containing compounds have demonstrated efficacy across a multitude of therapeutic areas, including oncology and inflammatory diseases.
The combination of these two pharmacophores in a single molecule suggests a high probability of interaction with various biological targets, warranting a systematic investigation into its therapeutic potential.
A Strategic Workflow for Target Identification and Validation
We propose a phased approach, commencing with computational methods to generate hypotheses, followed by a tiered system of in vitro assays for experimental validation. This workflow is designed to be both resource-efficient and scientifically rigorous.
Caption: A strategic workflow for target identification and validation.
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
The initial phase leverages computational tools to predict potential biological targets and assess the drug-likeness of this compound. This in silico approach is a cost-effective method to narrow down the vast landscape of potential protein interactions.
Pharmacophore Modeling and Similarity Searching
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. By constructing a pharmacophore model based on the subject molecule, researchers can screen large compound databases to identify molecules with similar features and known biological targets. This can provide initial clues about the potential mechanism of action.
Reverse Molecular Docking
Reverse molecular docking is a powerful technique where a small molecule of interest is docked against a library of known protein structures. This computational screening can predict the binding affinity of the compound to a wide range of potential targets, thereby generating a ranked list of proteins that are most likely to interact with the molecule.
ADME/Tox Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug discovery. A variety of free and commercial online tools can predict these parameters based on the chemical structure, providing an early indication of the compound's potential as a drug candidate.[1][2]
Table 1: Key In Silico Prediction Tools
| Tool Category | Examples | Application |
| Pharmacophore Modeling | PharmaGist, ZINCPharmer | Identification of common chemical features and virtual screening.[3] |
| Molecular Docking | AutoDock Vina, SwissDock | Prediction of binding modes and affinities to protein targets.[4][5] |
| ADME/Tox Prediction | SwissADME, admetSAR, pkCSM | Early assessment of drug-likeness and potential toxicity.[1] |
Prioritized Therapeutic Areas and Potential Molecular Targets
Based on the structural features of this compound and the known activities of related compounds, we propose prioritizing the investigation of its potential in three key therapeutic areas: oncology, infectious diseases, and inflammation.
Oncology: Targeting Aberrant Kinase Signaling
The pyridine scaffold is a well-established feature in many kinase inhibitors.[6][7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Caption: Potential inhibition of the PIM-1 kinase signaling pathway.
Potential Kinase Targets:
-
PIM-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation in various cancers. The pyridine moiety is a known pharmacophore for PIM-1 inhibitors.
-
Other Relevant Kinases: A broader kinase panel screening is recommended to identify other potential targets involved in cancer progression.
Infectious Diseases: Combating Antibiotic Resistance
The emergence of metallo-β-lactamases (MBLs) in bacteria poses a significant threat to the efficacy of β-lactam antibiotics. The thiol group in the 1,2,4-triazole-3-thiol scaffold is a known zinc-binding moiety, making it a prime candidate for inhibiting these zinc-dependent enzymes.[8][9]
Caption: Proposed mechanism of MBL inhibition.
Potential MBL Targets:
-
New Delhi Metallo-beta-lactamase 1 (NDM-1): A major contributor to carbapenem resistance.
-
Verona Integron-encoded Metallo-beta-lactamase (VIM): Another clinically significant MBL family.
Inflammatory Diseases: Modulation of Cyclooxygenase (COX) Enzymes
Pyridine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11]
Potential COX Targets:
-
COX-2: The inducible isoform of COX, a primary target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Phase 2: In Vitro Experimental Validation - From Hypothesis to Evidence
Following the in silico predictions, a tiered approach to in vitro experimental validation is essential to confirm the activity of this compound and elucidate its mechanism of action.
Primary Biochemical Assays: Direct Target Interaction
The initial step in experimental validation involves assessing the direct interaction of the compound with the purified target enzymes identified in the in silico phase.
Table 2: Recommended Primary Biochemical Assays
| Target Class | Assay Type | Principle |
| Kinases (e.g., PIM-1) | In Vitro Kinase Assay | Measures the transfer of phosphate from ATP to a substrate peptide by the kinase in the presence of the inhibitor.[12][13][14] |
| Metallo-β-Lactamases | Nitrocefin Hydrolysis Assay | A colorimetric assay that measures the hydrolysis of the β-lactam ring of the chromogenic cephalosporin nitrocefin by the MBL enzyme.[15] |
| COX Enzymes | COX Inhibitor Screening Assay | Measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, allowing for the determination of COX inhibition.[16] |
Experimental Protocol: In Vitro Kinase Assay (General)
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate peptide, and a dilution series of the test compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a specified time.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based, fluorescence polarization, or ELISA).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cell-Based Phenotypic Assays: Assessing Cellular Effects
Cell-based assays are crucial for understanding the effect of the compound in a more physiologically relevant context. These assays can confirm the biological consequences of target engagement and provide insights into the compound's overall cellular activity.
Table 3: Key Cell-Based Assays
| Assay Type | Principle | Application |
| Cell Viability (MTT) Assay | Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18][19][20][21] | To determine the cytotoxic or cytostatic effects of the compound on cancer cells. |
| Apoptosis (Annexin V) Assay | Detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[22][23][24] | To determine if the compound induces programmed cell death in cancer cells. |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
This technical guide outlines a systematic and evidence-based approach to exploring the therapeutic potential of this compound. By integrating in silico prediction with rigorous in vitro validation, researchers can efficiently identify and confirm its molecular targets. The proposed workflow provides a solid foundation for subsequent lead optimization, preclinical development, and ultimately, the potential translation of this promising molecule into a novel therapeutic agent for the treatment of cancer, infectious diseases, or inflammatory conditions. Further studies should focus on structure-activity relationship (SAR) analysis to improve potency and selectivity, as well as in vivo efficacy and safety profiling in relevant animal models.
References
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[MDPI article on[4][25][26]triazole derivatives as metallo-β-lactamase inhibitors]([Link])
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[ResearchGate PDF on[4][25][26]triazole derivatives as metallo-β-lactamase inhibitors]([Link])
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- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
A Strategic Framework for the Preliminary In Vitro Evaluation of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Foreword: The Rationale for a Structured Inquiry
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3][4] The specific molecule under consideration, 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, combines this privileged heterocyclic core with isopropyl and pyridine moieties. These features present a compelling profile for investigation as a novel therapeutic agent.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven framework for the preliminary screening of this compound. Our approach is rooted in the principle of a phased evaluation, designed to maximize data acquisition while conserving resources. We will progress from broad, high-throughput assessments of bioactivity to more focused, early-stage safety and drug-like property profiling. The causality behind each experimental choice is detailed, providing a self-validating system for decision-making in the early stages of drug discovery.
Phase 1: Foundational Bioactivity - Antiproliferative and Cytotoxicity Screening
The primary objective is to ascertain whether the compound exerts a biological effect on cancer cells and to determine its potency. A differential cytotoxicity assay against a panel of cancer cell lines versus a non-malignant cell line is the logical starting point. This initial screen provides two critical pieces of data: the half-maximal inhibitory concentration (IC50) and a preliminary therapeutic index.
Causality of Experimental Design
-
Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, high-throughput adaptability, and extensive validation in scientific literature. It measures the metabolic activity of cells, which serves as a proxy for cell viability. An alternative is the CellTiter-Glo® luminescent assay, which measures ATP levels and can offer higher sensitivity in shorter timeframes.[5]
-
Cell Line Panel: A diversified panel is crucial. We propose including cell lines from distinct cancer types (e.g., breast, colon, lung) to identify potential tissue-specific activity. Including both p53-wildtype and p53-mutant lines can provide early mechanistic clues. Crucially, a non-cancerous, immortalized cell line (e.g., hTERT-RPE1) is included as a control to assess cancer-selectivity.
-
Dose-Response Curve: A single-dose screen is insufficient. A multi-point, serial dilution (typically 8-10 points) is essential to generate a sigmoidal dose-response curve, from which an accurate IC50 value can be calculated.
Experimental Workflow: A Visual Guide
Caption: High-level workflow for the MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the data using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| MCF-7 | Breast | Wild-Type | 5.2 |
| MDA-MB-231 | Breast | Mutant | 8.1 |
| HCT-116 | Colon | Wild-Type | 4.5 |
| A549 | Lung | Wild-Type | 12.3 |
| hTERT-RPE1 | Non-malignant | Wild-Type | > 100 |
This hypothetical data suggests the compound has moderate, selective potency against breast and colon cancer cell lines.
Phase 2: Early ADME/Tox Profiling - Assessing Drug-Likeness
A potent compound is of little value if it cannot reach its target in the body or if it causes unacceptable toxicity. Early in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) screening is a critical, data-driven strategy to mitigate late-stage drug development failures.[6][7]
Causality of Experimental Design
-
Metabolic Stability: The liver is the primary site of drug metabolism, mainly via Cytochrome P450 (CYP) enzymes.[8] An in vitro assay using liver microsomes provides a rapid assessment of a compound's metabolic fate. A compound that is too rapidly metabolized will have poor bioavailability and a short half-life.
-
CYP450 Inhibition: Assessing the compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is crucial for predicting drug-drug interactions.[8]
-
hERG Liability: Inhibition of the hERG potassium channel is linked to a potentially fatal cardiac arrhythmia (Torsades de Pointes). Early screening for hERG binding is a regulatory expectation and a critical safety checkpoint.[9]
Experimental Workflow: ADME/Tox
Caption: Key in vitro assays in an early ADME/Tox screen.
Summary of Key ADME/Tox Protocols
-
Human Liver Microsomal Stability Assay:
-
Incubate the test compound (e.g., 1 µM) with human liver microsomes in the presence of NADPH (a required cofactor) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min).
-
Quench the reaction with a solvent like acetonitrile.
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the intrinsic clearance and in vitro half-life.
-
-
Predictor™ hERG Fluorescence Polarization Assay:
-
This is a competitive binding assay.[9]
-
Combine the hERG channel membrane preparation, a fluorescent tracer ligand, and various concentrations of the test compound in a microplate.
-
Incubate to allow binding to reach equilibrium.
-
Read the fluorescence polarization. Displacement of the tracer by the test compound results in a decrease in polarization.
-
Calculate the IC50 value.
-
Data Presentation: Hypothetical ADME/Tox Profile
| Parameter | Assay | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderately stable; acceptable for initial screening. |
| CYP Inhibition | Fluorometric | IC50 > 20 µM (for 3A4, 2D6, 2C9) | Low risk of drug-drug interactions. |
| Cardiac Safety | hERG Binding Assay | IC50 > 30 µM | Low risk of hERG-related cardiotoxicity. |
| Plasma Protein Binding | Equilibrium Dialysis | 92% Bound | High binding, may affect free drug concentration. |
Decision Making: A Go/No-Go Framework
The data from these initial phases must be integrated to make an informed decision about progressing the compound. A decision tree provides a logical, unbiased framework for this process.
Caption: A decision-making tree for advancing a hit compound.
Conclusion and Future Directions
This guide outlines a robust, multi-phase strategy for the preliminary screening of this compound. By integrating bioactivity screening with early ADME/Tox profiling, this framework enables a data-driven assessment of the compound's therapeutic potential. A compound that successfully navigates this cascade—demonstrating selective potency, acceptable metabolic stability, and a clean preliminary safety profile—becomes a high-quality lead candidate, worthy of the significant investment required for mechanism of action studies, lead optimization, and eventual in vivo testing.
References
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
Drug Discovery and Development. (2010). ADME-Tox Screening System. Retrieved from [Link]
- Salman, A. S., Mohamed, M. A., & Elsisi, D. M. (2018). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry.
- Sabale, P. M., & Mehta, P. (n.d.).
- (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Source Not Available.
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). MDPI. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Retrieved from [Link]
-
Synthesis and Screening of New[7][9][10]Oxadiazole,[6][9][10]Triazole, and[6][9][10]Triazolo[4,3-b][6][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). National Institutes of Health. Retrieved from [Link]
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Methodological & Application
Application Note and Synthesis Protocol for 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying mechanistic rationale to ensure both reproducibility and a deeper understanding of the synthesis. The described method follows a reliable two-step, one-pot reaction sequence starting from readily available precursors.
Introduction: The Significance of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of their pharmacological profiles. The target molecule, this compound, combines the established bioactivity of the 1,2,4-triazole-3-thiol core with the pharmacophoric features of the pyridine ring, making it a promising candidate for further biological evaluation and drug discovery programs.
Synthesis Strategy and Mechanism
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most effectively achieved through the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate.[4] This approach is favored for its high efficiency and the ready availability of the starting materials.
In this protocol, we utilize isonicotinic acid hydrazide as the precursor for the pyridin-4-yl moiety at the 5-position and isopropyl isothiocyanate to introduce the isopropyl group at the 4-position of the triazole ring. The reaction proceeds in two key stages:
-
Formation of the Thiosemicarbazide Intermediate: Isonicotinic acid hydrazide reacts with isopropyl isothiocyanate via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. This reaction is typically carried out in a polar solvent like ethanol.
-
Base-Catalyzed Intramolecular Cyclization: The resulting 1-(isonicotinoyl)-4-isopropylthiosemicarbazide undergoes an intramolecular cyclization upon treatment with a base, such as sodium hydroxide or potassium hydroxide.[4] The base facilitates the deprotonation of the amide and thioamide nitrogens, promoting a cyclization-dehydration cascade to yield the stable 1,2,4-triazole-3-thiol ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isonicotinic acid hydrazide | ≥99% | Sigma-Aldrich |
| Isopropyl isothiocyanate | ≥98% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium Hydroxide | Pellets, ≥97% | Merck |
| Hydrochloric Acid | 37% | VWR |
| Distilled Water | - | In-house |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bars
-
Beakers and graduated cylinders
-
Buchner funnel and flask
-
pH meter or pH paper
-
Rotary evaporator
-
Melting point apparatus
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Synthesis of 1-(Isonicotinoyl)-4-isopropylthiosemicarbazide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinic acid hydrazide (0.1 mol, 13.71 g).
-
Add 100 mL of absolute ethanol to the flask and stir until the hydrazide is completely dissolved.
-
To this solution, add isopropyl isothiocyanate (0.1 mol, 10.12 g, 10.3 mL) dropwise over 10-15 minutes with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).
-
Upon completion, a white precipitate of the thiosemicarbazide intermediate will form.
Step 2: Cyclization to this compound
-
Allow the reaction mixture from Step 1 to cool to room temperature.
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Slowly add the 2 M NaOH solution (100 mL) to the stirred reaction mixture.
-
Heat the resulting mixture to reflux and maintain for 6-8 hours. The solution will become clear as the cyclization proceeds.
Step 3: Isolation and Purification
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the cooled solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid (HCl). Constant stirring and monitoring of the pH are crucial during this step.
-
A white or off-white solid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic impurities.[5]
-
For further purification, recrystallize the crude product from an ethanol-water mixture.[5] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C.
Results and Characterization
The final product, this compound, should be obtained as a white crystalline solid.
Expected Yield and Physicochemical Properties
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₀H₁₂N₄S |
| Molecular Weight | 220.29 g/mol |
| Expected Yield | 75-85% |
| Melting Point | To be determined experimentally |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the pyridine ring protons, and a broad singlet for the thiol proton.
-
¹³C NMR: The carbon NMR will display distinct peaks for the carbons of the isopropyl group, the pyridine ring, and the triazole ring, including the C=S carbon.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H (if in thione tautomeric form), C=N, C=S, and aromatic C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Mechanistic Rationale
The synthesis proceeds through a well-established pathway for 1,2,4-triazole formation.
Caption: Simplified reaction mechanism for the synthesis.
The initial nucleophilic attack of the hydrazide on the isothiocyanate is the key bond-forming step to create the linear thiosemicarbazide. The subsequent base-catalyzed cyclization is an intramolecular nucleophilic substitution where one of the nitrogen atoms attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the stable aromatic 1,2,4-triazole ring.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Isopropyl isothiocyanate is a lachrymator and should be handled with care.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme caution.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and development. The methodology is robust and can likely be adapted for the synthesis of other N-4 and C-5 substituted 1,2,4-triazole-3-thiols.
References
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
-
Synthesis of 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol (1,2).Reaction... ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available at: [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. Available at: [Link]
-
A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. Available at: [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Springer. Available at: [Link]
-
Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. ResearchGate. Available at: [Link]
-
Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. Available at: [Link]
- Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Available at: [Link]
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
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Application Notes & Protocols for Antimicrobial Screening of Triazole Thiol Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Triazole thiol derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4] The versatility of the triazole ring, often considered a bioisostere of other heterocyclic systems, allows for diverse structural modifications to optimize antimicrobial efficacy.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized and effective methods for the antimicrobial screening of novel triazole thiol derivatives.
These protocols are designed to ensure scientific rigor, reproducibility, and a clear understanding of the underlying principles behind each experimental step. Adherence to these methodologies will enable a robust evaluation of the antimicrobial potential of newly synthesized triazole thiol compounds.
Part 1: Primary Screening - Qualitative Assessment of Antimicrobial Activity
The initial phase of screening aims to qualitatively identify which triazole thiol derivatives possess antimicrobial activity. The agar diffusion-based assays are cost-effective, widely used, and provide a rapid visual assessment of a compound's ability to inhibit microbial growth.[5]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a foundational technique for preliminary screening.[6][7][8] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific microorganism.[5][7] The presence of a clear zone of no growth around the disk, known as the zone of inhibition, indicates antimicrobial activity.[5][6][8]
Principle: The size of the zone of inhibition is influenced by the compound's concentration, its diffusion rate through the agar, and the microorganism's susceptibility.[7] A larger zone of inhibition generally suggests greater potency.[6]
Caption: Workflow for the Agar Disk Diffusion Assay.
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Dissolve the synthesized triazole thiol derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of each compound solution onto sterile blank paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Include positive control (a known antibiotic like Gentamicin or Ciprofloxacin) and negative control (solvent-only) disks.[1]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Data Collection and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper. The absence of a zone indicates no activity, while the presence of a clear zone suggests antimicrobial properties.
Agar Well Diffusion Method
Similar to the disk diffusion method, this technique involves creating wells in the agar plate and filling them with the test compound solution.[1] This method can accommodate larger volumes of the test solution.
-
Follow steps 1-3 from the Agar Disk Diffusion protocol for media preparation and inoculation.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the solidified agar.
-
Application of Compounds: Pipette a fixed volume (e.g., 50-100 µL) of the triazole thiol derivative solution into each well.
-
Incubation and Measurement: Incubate the plates and measure the zones of inhibition as described in the disk diffusion protocol.
Part 2: Quantitative Assessment - Determining Potency
Once a triazole thiol derivative has shown qualitative antimicrobial activity, the next critical step is to quantify its potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] This method is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.[12][13]
Principle: A standardized microbial inoculum is exposed to serial dilutions of the triazole thiol derivative in a liquid growth medium. After incubation, the presence or absence of microbial growth (turbidity) is assessed to determine the MIC value.[11][13]
Caption: Workflow for Broth Microdilution MIC Assay.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the triazole thiol derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[9]
-
Ensure that the final concentration of the solvent is low enough (typically ≤1%) to not affect microbial growth.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well (containing the compound dilutions) with the prepared bacterial suspension.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Determination
Following MIC determination, the MBC can be ascertained to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
Part 3: Safety and Selectivity Assessment
A promising antimicrobial agent must not only be effective against pathogens but also safe for host cells.[14][15][16] Cytotoxicity assays are essential to evaluate the potential toxicity of the triazole thiol derivatives against eukaryotic cells.[14][15]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability.[17] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, Vero) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the triazole thiol derivatives for a specified period (e.g., 24 hours).
-
MTT Addition: Remove the media containing the compound and add MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a tabular format.
Table 1: Representative Antimicrobial Activity and Cytotoxicity Data for Triazole Thiol Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | CC₅₀ (µg/mL) on Vero cells |
| TZD-01 | S. aureus | 22 | 8 | 16 | >128 |
| TZD-01 | E. coli | 18 | 16 | 32 | >128 |
| TZD-02 | S. aureus | 15 | 32 | >64 | 95 |
| TZD-02 | E. coli | No Zone | >128 | >128 | 95 |
| Control Ab | S. aureus | 25 | 2 | 4 | N/A |
| Control Ab | E. coli | 28 | 1 | 2 | N/A |
*Control antibiotic (e.g., Ciprofloxacin). CC₅₀: 50% cytotoxic concentration. N/A: Not Applicable.
Authoritative Grounding and Best Practices
It is imperative that all antimicrobial susceptibility testing adheres to the guidelines and standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) .[10][18][19][20][21][22][23] The CLSI documents, particularly M02 (Disk Diffusion), M07 (Broth Dilution), and M100 (Performance Standards), provide the standardized methodologies and quality control parameters necessary for generating reliable and reproducible data.[21][23] Adherence to these standards ensures that the results are comparable across different laboratories and studies, which is crucial for the advancement of drug discovery programs.[19]
References
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. Available at: [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JOVE. Available at: [Link]
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Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]
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Disk diffusion test. Wikipedia. Available at: [Link]
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Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. National Institutes of Health. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Available at: [Link]
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Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health. Available at: [Link]
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broth microdilution assays: Topics by Science.gov. Science.gov. Available at: [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
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Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP). Available at: [Link]
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A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. National Institutes of Health. Available at: [Link]
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. Available at: [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health. Available at: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health. Available at: [Link]
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Broth microdilution method. Upper row shows Aspergillus resistance to... ResearchGate. Available at: [Link]
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Clsi standards for antimicrobial susceptibility testing. CLSI. Available at: [Link]
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13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]
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Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health. Available at: [Link]
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. ResearchGate. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Derivatives of 1,2,4-triazole are known for their potential as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting compounds.[2][3] The subject of this guide, 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol, is a novel compound that integrates several key pharmacophores: a 1,2,4-triazole ring, a pyridine moiety, and a thiol group. The presence of the triazole ring suggests potential interactions with various enzymes and biological targets. The pyridine ring can enhance solubility and participate in hydrogen bonding, while the thiol group is a well-known scavenger of reactive oxygen species and can be crucial for certain biological activities.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. The protocols detailed herein are designed to be self-validating, with explanations of the scientific principles behind each experimental choice.
I. Preliminary Characterization and Compound Handling
Prior to initiating biological assays, it is crucial to ensure the purity and stability of the test compound. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed to confirm the identity and purity of this compound.
Stock Solution Preparation:
For most in vitro assays, a stock solution of the compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions are then made in the appropriate cell culture medium or buffer to achieve the desired final concentrations for the assays. It is important to note the final concentration of DMSO in the assay, as it can have cytotoxic effects at higher concentrations (typically >0.5%).
II. In Vitro Cytotoxicity Assessment: MTT Assay
The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6]
Scientific Principle:
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Normal human cell line (e.g., HDF - Human Dermal Fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Expected Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 | 0.1 | 98.5 ± 3.2 | 15.2 |
| 1 | 85.1 ± 4.5 | ||
| 10 | 52.3 ± 2.8 | ||
| 50 | 21.7 ± 1.9 | ||
| 100 | 8.9 ± 1.1 | ||
| A549 | ... | ... | ... |
| HDF | ... | ... | >100 |
Workflow Diagram:
III. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The presence of the 1,2,4-triazole moiety in many clinically used antifungal and antibacterial agents suggests that this compound may possess antimicrobial properties.[3][8] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Scientific Principle:
This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.[11]
Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of the test compound and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader.
-
Data Analysis:
The MIC is reported as the lowest concentration of the compound that inhibits visible growth.
Expected Data Presentation:
| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | 16 | 0.5 | N/A |
| E. coli | 32 | 0.25 | N/A |
| C. albicans | 8 | N/A | 1 |
Workflow Diagram:
IV. Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay
The thiol (-SH) group in the compound's structure is a known antioxidant pharmacophore, capable of donating a hydrogen atom to neutralize free radicals.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[12][13]
Scientific Principle:
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[14]
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
For the blank, use 100 µL of methanol instead of the test solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
Data Analysis:
The percentage of radical scavenging activity is calculated as follows:
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Expected Data Presentation:
| Compound Concentration (µg/mL) | % Scavenging Activity | EC50 (µg/mL) |
| 10 | 25.3 ± 2.1 | 35.8 |
| 25 | 45.8 ± 3.5 | |
| 50 | 68.2 ± 4.1 | |
| 100 | 85.7 ± 2.9 | |
| Ascorbic Acid | ... | 8.5 |
Mechanism Diagram:
V. Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
The 1,2,4-triazole scaffold has been explored for its potential to inhibit various enzymes, including acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[15] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Scientific Principle:
The AChE inhibition assay is typically performed using Ellman's method. Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[16] The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.
Protocol: Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound
-
Donepezil or Galantamine (as positive controls)
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare various concentrations of the test compound and positive controls.
-
-
Reaction Mixture:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of DTNB solution, 10 µL of the test compound or control, and 10 µL of the AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATCI solution to initiate the reaction.
-
-
Absorbance Measurement:
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as follows:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Expected Data Presentation:
| Compound Concentration (µM) | % AChE Inhibition | IC50 (µM) |
| 1 | 15.2 ± 1.8 | 22.5 |
| 10 | 42.6 ± 3.1 | |
| 50 | 75.9 ± 4.5 | |
| 100 | 92.3 ± 2.7 | |
| Donepezil | ... | 0.05 |
Workflow Diagram:
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
on behalf of the ESCMID Study Group Legionella Infections. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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Application Notes & Protocols: Evaluating 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol as a Novel Corrosion Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering on the evaluation of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor. While specific performance data for this compound is not extensively published, these application notes detail the underlying scientific principles and provide robust, step-by-step protocols for its synthesis, application, and rigorous performance assessment. The methodologies outlined herein are grounded in established standards for corrosion inhibitor evaluation and are designed to yield reliable and reproducible results. We will cover gravimetric analysis, advanced electrochemical techniques, and surface morphology characterization, enabling a thorough investigation of this and other novel triazole-based corrosion inhibitors.
Introduction: The Challenge of Corrosion and the Promise of Triazole-Based Inhibitors
Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant global economic and safety challenge.[1] Industries ranging from oil and gas to construction and transportation are in constant pursuit of effective corrosion mitigation strategies.[1] Among the most effective methods is the use of corrosion inhibitors, chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[2]
Organic corrosion inhibitors, particularly those containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their structure, have garnered considerable attention.[1][3] These molecules function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive species.[4] Triazole derivatives have emerged as a particularly promising class of corrosion inhibitors due to their stable five-membered ring containing three nitrogen atoms, which act as active centers for adsorption.[3][5]
The subject of this guide, this compound, is a novel compound possessing all the key structural features of an effective corrosion inhibitor: the triazole ring, a sulfur atom in the thiol group, and the nitrogen atom in the pyridine ring. These moieties are expected to facilitate strong adsorption onto a metal surface, thereby providing excellent corrosion protection.
The Inhibitor: this compound
Chemical Structure:
-
IUPAC Name: 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Molecular Formula: C10H12N4S
-
Key Functional Groups:
-
1,2,4-Triazole Ring: Provides multiple nitrogen heteroatoms for coordination with the metal surface.
-
Thiol Group (-SH): The sulfur atom is a soft base, which has a high affinity for soft acid metal surfaces, leading to strong chemisorption.
-
Pyridine Ring: The nitrogen atom in the pyridine ring provides an additional site for adsorption. The aromatic ring also contributes to the stability of the adsorbed layer through π-π interactions.
-
Isopropyl Group: This alkyl group can enhance the hydrophobicity of the protective film, further repelling aqueous corrosive species.
-
Proposed Mechanism of Action:
The inhibition mechanism of this compound is predicated on its adsorption onto the metal surface. This process is typically a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, are expected to coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film.[3][9] This film acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic dissolution of the metal and the cathodic evolution of hydrogen.[4]
Synthesis of this compound
Protocol 3.1: Proposed Synthesis Pathway
-
Esterification of Isonicotinic Acid: React isonicotinic acid with an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
-
Hydrazide Formation: Treat the resulting ester with hydrazine hydrate to yield isonicotinic hydrazide.
-
Formation of Potassium Dithiocarbazinate: React the isonicotinic hydrazide with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution.
-
Cyclization to form 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Reflux the potassium dithiocarbazinate salt with hydrazine hydrate to induce cyclization and form the triazole ring.
-
N-Isopropylation: The final step involves the alkylation of the 4-amino group with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base and solvent to yield the target compound, this compound.
Characterization: The synthesized compound should be purified (e.g., by recrystallization) and its structure confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]
Experimental Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is essential for a comprehensive evaluation of a novel corrosion inhibitor. This section details the key experimental protocols.
Gravimetric (Weight Loss) Method
The weight loss method is a simple, yet effective, technique for determining the average corrosion rate over a specific period.[14][15][16][17]
Protocol 4.1.1: Weight Loss Measurement
-
Specimen Preparation:
-
Use standardized metal coupons (e.g., mild steel, aluminum alloy) of known dimensions.
-
Mechanically polish the coupons with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with distilled water.
-
Dry the coupons in a desiccator and accurately weigh them to four decimal places (W₁).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove the corrosion products by gentle cleaning with a soft brush, followed by rinsing with distilled water and acetone.
-
Dry the coupons in a desiccator and re-weigh them (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where: K = 8.76 × 10⁴ (a constant) ΔW = Weight loss (W₁ - W₂) in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inh = Corrosion rate in the presence of the inhibitor
-
Data Presentation:
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Electrochemical Methods
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.[18][19][20] A standard three-electrode setup is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
dot
Caption: Electrochemical three-electrode setup.
Protocol 4.2.1: Potentiodynamic Polarization (PDP)
PDP studies help in understanding the effect of the inhibitor on both anodic and cathodic reactions.[21][22][23][24]
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution (with and without the inhibitor). Allow the system to stabilize for about 30-60 minutes to reach a steady open-circuit potential (OCP).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where: i_corr_blank = Corrosion current density in the absence of the inhibitor i_corr_inh = Corrosion current density in the presence of the inhibitor
-
Data Presentation:
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | |||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[2][18][25]
-
Cell Setup: Use the same three-electrode cell as for PDP.
-
EIS Measurement: After reaching a stable OCP, apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log f).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.
-
Fit the EIS data to an appropriate equivalent electrical circuit to model the corrosion process.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where: R_ct_blank = Charge transfer resistance in the absence of the inhibitor R_ct_inh = Charge transfer resistance in the presence of the inhibitor
-
dot
Caption: Electrochemical testing workflow.
Surface Analysis Techniques
Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the formation of a protective inhibitor film.[26][27][28][29]
Protocol 4.3.1: Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage.
-
Sample Preparation: After the immersion test (as in the weight loss method), rinse the coupons with distilled water and acetone, and then dry them.
-
Imaging: Mount the coupons on SEM stubs and coat them with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Analysis: Acquire images of the metal surface in the absence and presence of the inhibitor at various magnifications. Compare the surface morphology to assess the protective effect of the inhibitor.
Protocol 4.3.2: Atomic Force Microscopy (AFM)
AFM provides three-dimensional surface topography at the nanoscale, allowing for the characterization of the adsorbed inhibitor film.[30]
-
Sample Preparation: Similar to SEM sample preparation.
-
Imaging: Scan the surface with a sharp tip to generate a high-resolution 3D map of the surface.
-
Analysis: Compare the surface roughness of the metal with and without the inhibitor. A smoother surface in the presence of the inhibitor suggests the formation of a protective film.
Interpreting the Results and Drawing Conclusions
A successful corrosion inhibitor will exhibit the following characteristics:
-
High Inhibition Efficiency: Consistently high IE% values from weight loss, PDP, and EIS measurements, which increase with inhibitor concentration.
-
Mixed-Type Inhibition: In PDP studies, a significant change in both anodic and cathodic Tafel slopes and a shift in E_corr of less than 85 mV typically indicates a mixed-type inhibitor.[31]
-
Increased Charge Transfer Resistance: EIS results should show a significant increase in R_ct in the presence of the inhibitor.
-
Protective Film Formation: SEM and AFM images should clearly show a less corroded and smoother surface in the presence of the inhibitor, confirming the formation of a protective layer.
Conclusion
The protocols and application notes presented in this document provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor. By systematically applying these gravimetric, electrochemical, and surface analysis techniques, researchers can obtain reliable data to assess its performance, understand its mechanism of action, and determine its potential for industrial applications. This structured approach ensures scientific rigor and contributes to the development of new and effective corrosion mitigation technologies.
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Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International. Retrieved from [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. Retrieved from [Link]
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Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. Retrieved from [Link]
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Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). NACE International. Retrieved from [Link]
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Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). Association for Materials Protection and Performance. Retrieved from [Link]
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Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI. Retrieved from [Link]
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Weight Loss Analysis. (n.d.). Corrosionpedia. Retrieved from [Link]
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Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Retrieved from [Link]
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Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). ResearchGate. Retrieved from [Link]
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Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate. Retrieved from [Link]
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Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2023). Semantic Scholar. Retrieved from [Link]
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Retrieved from [Link]
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Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Exact calculation of corrosion rates by the weight-loss method. (2022). Cambridge University Press. Retrieved from [Link]
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Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters. Retrieved from [Link]
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AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2024). ACS Publications. Retrieved from [Link]
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5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. (2019). ResearchGate. Retrieved from [Link]
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Potentiodynamic Corrosion Testing. (n.d.). ResearchGate. Retrieved from [Link]
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Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. (n.d.). MDPI. Retrieved from [Link]
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A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical validation. (2022). ScienceDirect. Retrieved from [Link]
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Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (n.d.). MDPI. Retrieved from [Link]
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4-ISOPROPYL-5-PYRIDIN-3-YL-4H-1,2,4-TRIAZOLE-3-THIOL 95% (CAS No. 90871-42-4) Suppliers. (n.d.). Chemical Register. Retrieved from [Link]
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4-Isopropyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
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A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016). ResearchGate. Retrieved from [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved from [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PubMed. Retrieved from [Link]
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Application Notes & Protocols for the Structural Elucidation of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol via NMR and Mass Spectrometry
An In-Depth Technical Guide
Abstract
This document provides a comprehensive guide for the definitive structural characterization of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound of interest to medicinal chemists and drug development professionals. We detail the application of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind experimental choices is explained, and robust, self-validating protocols are provided for researchers to ensure accurate and reproducible results.
Introduction: The Analytical Imperative
The compound this compound belongs to the 1,2,4-triazole class of N-heterocycles, a scaffold known for a wide range of biological activities.[1][2] As with any novel chemical entity intended for further study, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite. The combination of mass spectrometry, which provides precise mass and elemental composition, and NMR spectroscopy, which maps the intricate covalent framework of the molecule, stands as the gold standard for this purpose.
This guide is structured to first explain the theoretical underpinnings and expected results for the analysis of this specific molecule (Application Notes) and then to provide detailed, actionable experimental procedures (Protocols).
Application Note: Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental formula of the target compound. For a polar, potentially thermally labile molecule like this triazole derivative, Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.[3][4][5]
Expected Molecular Ion and High-Resolution Data
The molecular formula is C₁₀H₁₂N₄S. Using high-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, we can confirm this elemental composition with high precision.[6][7] This is critical for distinguishing the target compound from potential isomers.[8]
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₁₂N₄S | Based on chemical structure. |
| Monoisotopic Mass | 220.0783 | Sum of the most abundant isotopes. |
| Expected Ion (ESI+) | [M+H]⁺ | Protonation is expected on the pyridine or triazole nitrogen atoms. |
| Expected m/z (HRMS) | 221.0855 | Calculated for [C₁₀H₁₃N₄S]⁺. Measurement within a ±5 ppm window confirms the elemental composition.[9] |
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 221.0855) can further validate the structure. Fragmentation is typically initiated at the most labile bonds or results in the formation of stable neutral losses.
-
Loss of the Isopropyl Group: A primary fragmentation pathway is expected to be the cleavage of the N-isopropyl bond, leading to the loss of propene (42.05 Da) via a rearrangement, or the loss of an isopropyl radical (43.06 Da).
-
Pyridine Ring Fragmentation: The pyridine ring is relatively stable, but characteristic fragments corresponding to the pyridin-4-yl cation (m/z 78) or related ions may be observed.[10]
-
Triazole Ring Cleavage: Rupture of the triazole ring can lead to a variety of smaller fragments, though these pathways are often complex.
Application Note: NMR Spectroscopic Analysis
NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. Due to the presence of both aromatic and aliphatic protons and carbons, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for complete assignment. The use of a deuterated polar aprotic solvent like DMSO-d₆ is recommended due to the thiol/thione and N-H protons, which are exchangeable and might not be observed in protic solvents like CD₃OD.[11]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Correlations |
| H-a (SH/NH) | 13.0 - 14.0 | broad singlet | 1H | The thiol group exists predominantly in the thione tautomeric form, resulting in a deshielded N-H proton. Its broadness is due to quadrupole broadening from adjacent nitrogens and potential exchange. |
| H-c, H-c' (Pyridine) | 8.6 - 8.8 | doublet | 2H | Protons ortho to the pyridine nitrogen are significantly deshielded. Will show a COSY correlation to H-d, H-d'. |
| H-d, H-d' (Pyridine) | 7.6 - 7.8 | doublet | 2H | Protons meta to the pyridine nitrogen. Will show a COSY correlation to H-c, H-c'. |
| H-e (Isopropyl CH) | 4.8 - 5.2 | septet | 1H | This methine proton is deshielded by the adjacent nitrogen atom. It will be split into a septet by the six methyl protons (H-f).[12] Will show a COSY correlation to H-f. |
| H-f (Isopropyl CH₃) | 1.5 - 1.7 | doublet | 6H | The two methyl groups of the isopropyl moiety are equivalent. They are split into a doublet by the methine proton (H-e).[13] |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Shift (δ, ppm) | Rationale and Key Correlations |
| C-3 (C=S) | 165 - 170 | The thione carbon is highly deshielded. Expects HMBC correlations from the NH/SH proton (H-a). |
| C-5 (Triazole) | 148 - 152 | Aromatic carbon adjacent to multiple nitrogens. Expects HMBC correlations from pyridine protons (H-d, H-d') and the isopropyl methine proton (H-e). |
| C-b (Pyridine C-ipso) | 135 - 140 | Quaternary carbon of the pyridine ring attached to the triazole. Expects HMBC correlations from H-c and H-d protons. |
| C-c (Pyridine CH) | 150 - 152 | Aromatic carbons ortho to the pyridine nitrogen. Will show a direct correlation to H-c in an HSQC spectrum. |
| C-d (Pyridine CH) | 121 - 124 | Aromatic carbons meta to the pyridine nitrogen. Will show a direct correlation to H-d in an HSQC spectrum. |
| C-e (Isopropyl CH) | 50 - 55 | Aliphatic carbon attached to nitrogen. Will show a direct correlation to H-e in an HSQC spectrum.[14] |
| C-f (Isopropyl CH₃) | 20 - 23 | Aliphatic methyl carbons. Will show a direct correlation to H-f in an HSQC spectrum. |
The Role of 2D NMR for Unambiguous Assignment
While 1D spectra provide the initial data, 2D NMR is essential for connecting the pieces into a validated structure.[15]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[16] It will confirm the isopropyl fragment (H-e correlating with H-f) and the pyridine spin system (H-c correlating with H-d).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[17] It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the molecular backbone. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[18] The most critical HMBC correlation for this structure will be from the isopropyl methine proton (H-e) to the triazole C-5 carbon, definitively linking the aliphatic and heterocyclic moieties.
Experimental Protocols
These protocols are designed for a standard high-field NMR spectrometer (e.g., 500 MHz) and a modern LC-MS system (e.g., ESI-qTOF).
Sample Preparation
NMR Sample:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[19] Ensure the sample height in the tube is adequate (approx. 4-5 cm).[11]
-
Cap the NMR tube and label it clearly.
Mass Spectrometry Sample:
-
Create a stock solution by dissolving ~1 mg of the compound in 1 mL of HPLC-grade methanol.
-
Prepare a working solution by diluting the stock solution 1:100 (to approx. 10 µg/mL) with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
Vortex the working solution and transfer it to an autosampler vial.
High-Resolution Mass Spectrometry Protocol
-
Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent)
-
Ionization Mode: ESI, Positive
-
Method: Direct infusion or LC-MS
-
Infusion Flow Rate: 5 µL/min
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temp: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage (VCap): 3500 V
-
Fragmentor: 175 V
-
Mass Range: 50 - 500 m/z
-
Data Acquisition: Acquire in centroid mode. Perform MS/MS on the precursor ion m/z 221.0855 using a collision energy of 20 eV.
NMR Spectroscopy Protocol
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30, Scans: 16, Relaxation Delay (d1): 2s | Observe all proton signals, integration, and multiplicity. |
| ¹³C{¹H} NMR | Pulse Program: zgpg30, Scans: 1024, Relaxation Delay (d1): 2s | Observe all unique carbon signals. |
| COSY | Pulse Program: cosygpppqf, Scans: 2, Data Points: 2k x 256 | Identify proton-proton (J-coupled) spin systems. |
| HSQC | Pulse Program: hsqcedetgpsisp2.3, Scans: 4, Data Points: 2k x 256 | Correlate protons to their directly attached carbons. |
| HMBC | Pulse Program: hmbcgplpndqf, Scans: 16, Data Points: 2k x 256 | Correlate protons and carbons over 2-3 bonds to assemble the molecular skeleton. |
Data Visualization & Workflow
Overall Analytical Workflow
Caption: Predicted key long-range HMBC correlations.
Conclusion
By systematically applying the mass spectrometry and NMR protocols detailed herein, researchers can achieve an unambiguous structural confirmation of this compound. The integration of HRMS data for elemental composition with the detailed connectivity map provided by 1D and 2D NMR experiments constitutes a robust and self-validating analytical workflow. This foundational characterization is essential for ensuring data integrity in all subsequent biological and pharmacological investigations.
References
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Research Journal of Pharmacy and Technology.
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research.
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Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
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ChemicalBook. Isopropyl alcohol(67-63-0) 1H NMR spectrum.
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University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups.
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
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Experimental Design for the Comprehensive Evaluation of 1,2,4-Triazole-3-thiol Derivatives
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3] Its derivatives, particularly those functionalized with a thiol group at the 3-position, exhibit a remarkable breadth of biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][4][5][6] The unique structural features of the 1,2,4-triazole-3-thiol scaffold, including its capacity for hydrogen bonding and metal coordination, contribute to its diverse pharmacological profile. This document provides a detailed guide for the systematic investigation of novel 1,2,4-triazole-3-thiol derivatives, from their chemical synthesis and characterization to their biological evaluation and computational assessment.
Part 1: Synthesis and Structural Elucidation
The journey of drug discovery for this class of compounds begins with their synthesis. A common and effective method involves the cyclization of thiosemicarbazide precursors.[1][4] This approach offers versatility in introducing a wide array of substituents at various positions of the triazole ring, enabling the exploration of structure-activity relationships (SAR).
General Synthesis Protocol: From Thiosemicarbazides to 1,2,4-Triazole-3-thiols
A widely adopted synthetic strategy involves the reaction of carboxylic acid hydrazides with isothiocyanates to form acylthiosemicarbazides, which then undergo base-catalyzed intramolecular cyclization to yield the desired 4,5-disubstituted-1,2,4-triazole-3-thiols.[2][4]
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
Dissolve the appropriate carboxylic acid hydrazide in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the selected isothiocyanate to the solution.
-
Reflux the reaction mixture for a specified duration, typically 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated acylthiosemicarbazide by filtration.
-
Wash the solid product with cold ethanol and dry it under vacuum.
Step 2: Cyclization to 1,2,4-Triazole-3-thiol
-
Suspend the synthesized acylthiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 4-6 hours until the cyclization is complete, as indicated by TLC.
-
Cool the reaction mixture and carefully acidify it with a dilute mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the 1,2,4-triazole-3-thiol derivative by filtration, wash it thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure compound.[2]
Structural Characterization: Confirming the Molecular Architecture
Rigorous characterization is paramount to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Key Observables |
| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H, C=N, and C=S stretching vibrations.[7] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the carbon-hydrogen framework. | Chemical shifts and coupling constants confirming the arrangement of protons and carbons. The C=S carbon typically resonates around 169 ppm.[7][8] |
| Mass Spectrometry | To determine the molecular weight. | The molecular ion peak corresponding to the calculated molecular weight of the compound.[4] |
| Elemental Analysis (CHNS) | To determine the elemental composition. | The percentage composition of carbon, hydrogen, nitrogen, and sulfur should be within ±0.4% of the theoretical values.[9][10] |
The tautomeric equilibrium between the thione and thiol forms of these compounds can be investigated using spectroscopic methods. In the ¹H NMR spectrum, the N-H proton of the thione form typically appears at a downfield chemical shift (around 13-14 ppm), while the S-H proton of the thiol form is found at a much higher field (around 1.1-1.4 ppm).[8] UV spectroscopy can also be informative, as the C=S chromophore of the thione form exhibits a characteristic absorption maximum.[7]
Part 2: Biological Evaluation – Unveiling the Pharmacological Profile
A systematic screening of the synthesized 1,2,4-triazole-3-thiol derivatives against a panel of biological targets is essential to identify their therapeutic potential.
Antimicrobial Activity Screening
Given the prevalence of drug-resistant microbial infections, the search for new antimicrobial agents is a critical area of research.[11] 1,2,4-triazole derivatives have shown promise in this regard.[3][12][13]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive controls (a standard antibiotic or antifungal agent) and negative controls (broth with and without the microbial inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Anticancer Activity Screening
The antiproliferative properties of 1,2,4-triazole derivatives against various cancer cell lines have been extensively reported.[6][15][16]
Protocol: MTT Assay for Cytotoxicity Assessment
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[17]
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[18][19] 1,2,4-triazole derivatives have been identified as inhibitors of various enzymes, including kinases and proteases.[6][20]
Protocol: General Enzyme Inhibition Assay
-
Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the enzymatic reaction and monitor the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine the initial reaction rates in the presence and absence of the inhibitors.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Further mechanistic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the substrate concentration.[21]
Part 3: In Silico Studies – Rationalizing and Predicting Activity
Computational methods play a crucial role in modern drug discovery by providing insights into the molecular interactions between ligands and their biological targets, as well as predicting their pharmacokinetic properties.[22]
Molecular Docking
Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to the active site of a target protein.[23][24][25]
Protocol: Molecular Docking Workflow
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the 3D structures of the synthesized 1,2,4-triazole-3-thiol derivatives and perform energy minimization.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to dock the ligands into the active site of the protein.[23][26] A genetic algorithm is often used to explore the conformational space of the ligand and identify the most favorable binding poses.[26]
-
Analysis of Results: Analyze the docking scores (binding energies) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues to identify the most promising candidates.[25]
ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[27][28] In silico models can predict these properties based on the molecular structure.[29][30]
Key ADMET Parameters to Predict:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Affects absorption and distribution.
-
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
-
CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions.[20]
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
-
Toxicity Endpoints: Predicts potential hepatotoxicity, mutagenicity, etc.
Various online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[28]
| Parameter | Importance | Favorable Range/Outcome |
| Molecular Weight | Affects absorption and diffusion | < 500 g/mol |
| LogP | Lipophilicity, affects solubility and permeability | < 5 |
| Hydrogen Bond Donors | Affects membrane permeability | < 5 |
| Hydrogen Bond Acceptors | Affects membrane permeability | < 10 |
| Predicted Toxicity | Safety profile | Low or no predicted toxicity |
Conclusion: A Synergistic Approach to Drug Discovery
The experimental design outlined in this document provides a comprehensive framework for the systematic investigation of 1,2,4-triazole-3-thiol derivatives. By integrating chemical synthesis, thorough characterization, diverse biological screening, and insightful computational studies, researchers can efficiently identify and optimize lead compounds with significant therapeutic potential. This synergistic approach, grounded in scientific rigor and logical progression, is essential for advancing the development of novel and effective drugs based on the versatile 1,2,4-triazole-3-thiol scaffold.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved from [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]
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What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
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How do you predict ADMET properties of drug candidates? (2025). Aurlide. Retrieved from [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. Retrieved from [Link]
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Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. Retrieved from [Link]
-
functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). ResearchGate. Retrieved from [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). National Institutes of Health. Retrieved from [Link]
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). Retrieved from [Link]
-
In Silico methods for ADMET prediction of new molecules. (n.d.). SlideShare. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. Retrieved from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]
-
Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved from [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Retrieved from [Link]
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Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps. Retrieved from [Link]
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(PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). Retrieved from [Link]
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Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. (n.d.). Retrieved from [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
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Coumarin Triazoles as Potential Antimicrobial Agents. (2023). MDPI. Retrieved from [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). Retrieved from [Link]
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Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. Retrieved from [Link]
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Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). Semantic Scholar. Retrieved from [Link]
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Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide focuses on a specific derivative, 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , a compound of significant interest for its potential therapeutic applications. Although this specific molecule is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation in medicinal chemistry contexts, drawing upon established methodologies for analogous 1,2,4-triazole-3-thiol derivatives. We will delve into detailed protocols for its synthesis, potential applications as an anticancer and antimicrobial agent, and methods for evaluating its biological efficacy. This document is intended to serve as a practical resource for researchers aiming to explore the therapeutic potential of this and structurally related compounds.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a popular scaffold in drug design. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] The presence of a thiol group at the 3-position and a pyridine moiety at the 5-position of the triazole ring are known to contribute to these biological activities. The isopropyl group at the 4-position is expected to influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity.
Synthesis and Characterization
The synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, adapted from established procedures for similar 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols. The general synthetic pathway is outlined below.
Diagram: Synthetic Pathway
Caption: Proposed synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Protocol 1: Synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Isopropyl isothiocyanate
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate
-
Dissolve isonicotinic acid hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (0.15 mol) in water (20 mL) to the flask.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of 1-Isonicotinoyl-4-isopropylthiosemicarbazide
-
Suspend the potassium salt from Step 1 (0.1 mol) in dimethylformamide (100 mL).
-
Add isopropyl isothiocyanate (0.1 mol) to the suspension and stir the mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure thiosemicarbazide intermediate.
Step 3: Cyclization to 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide intermediate (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Applications in Medicinal Chemistry
Based on the extensive research on analogous 1,2,4-triazole derivatives, 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a promising candidate for investigation in several areas of medicinal chemistry.
Anticancer Activity
The 1,2,4-triazole scaffold is present in numerous anticancer agents.[2] These compounds can exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis. The cytotoxic potential of the target compound can be evaluated against a panel of cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TP1 | Murine Melanoma (B16F10) | 61.11 | [3] |
| TP6 | Murine Melanoma (B16F10) | 41.12 | [3] |
| Compound 4a | Malignant Melanoma (RPMI-7951) | >50 | [4] |
| Compound 4b | Malignant Melanoma (RPMI-7951) | >50 | [4] |
Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
1,2,4-triazole derivatives are well-known for their broad-spectrum antimicrobial activity.[5] The presence of the pyridine ring and the thiol group can contribute to their efficacy against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4c | Staphylococcus aureus | 16 | [6] |
| 4c | Bacillus subtilis | 20 | [6] |
| 4e | Escherichia coli | 25 | [6] |
| 4e | Salmonella typhi | 31 | [6] |
| 4e | Candida albicans | 24 | [6] |
| 4e | Aspergillus niger | 32 | [6] |
Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Microplates: Add 50 µL of sterile broth to each well of a 96-well microplate.
-
Serial Dilution: Add 50 µL of the test compound solution (at twice the highest desired concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of the diluted inoculum to each well.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
Many 1,2,4-triazole derivatives have been reported as potent enzyme inhibitors, targeting enzymes such as kinases, cyclooxygenases, and metalloproteinases.[1] The potential of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as an inhibitor of specific enzymes relevant to disease pathways can be investigated using appropriate enzymatic assays.
Diagram: Potential Mechanism of Action
Caption: A generalized schematic of the potential mechanism of action.
Conclusion and Future Directions
4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore its potential in anticancer and antimicrobial drug discovery. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities against a wide range of cancer cell lines and microbial strains. Further studies could also explore its potential as an enzyme inhibitor and elucidate its mechanism of action at the molecular level. Structure-activity relationship (SAR) studies by synthesizing and testing a library of related derivatives will be crucial for optimizing the therapeutic potential of this promising class of molecules.
References
- Nistor, G., Mioc, A., Marius, M., & Soica, C. (2022). Novel Semisynthetic Betulinic Acid−Triazole Hybrids with In Vitro Antiproliferative Potential. Molecules, 27(23), 8431.
- [This cit
- Sabale, P. M., & Mehta, P. (Year not available). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indo American Journal of Pharmaceutical Research, 3(12), 150-155.
- Laddha, P. R., Tathe, P. R., Sitaphale, G. R., Charhate, K. B., Chavhan, V. N., Jogade, G. J., ... & Chitte, M. G. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. [Journal Name, Volume(Issue), pages].
- Oderinlo, O. O., Jordaan, A., Seldon, R., Isaacs, M., et al. (Year not available). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. [Journal Name, Volume(Issue), pages].
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.
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- Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. [Journal Name, Volume(Issue), pages].
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- [Journal not specified]. (Year not available). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
- Kumari, V. A., Begum, S., & Bharathi, K. (2019). in Silico Evaluation of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiol Derivatives Against DNA Gyrase, COX-2 and Cathepsin B. Asian Journal of Chemistry, 31(7), 1748-1754.
- [Journal not specified]. (Year not available). An insight on medicinal attributes of 1,2,4-triazoles. [Journal Name, Volume(Issue), pages].
- [Journal not specified]. (Year not available). 1,2,4-Triazoles as Important Antibacterial Agents. [Journal Name, Volume(Issue), pages].
- [Journal not specified]. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Journal Name, Volume(Issue), pages].
- [Journal not specified]. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. [Journal Name, Volume(Issue), pages].
- Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
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"molecular docking studies of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol"
An Application Note on the Molecular Docking of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] The specific compound, this compound, combines this privileged heterocycle with a pyridine moiety, suggesting a strong potential for targeted biological interactions. Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4][5] This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies on this triazole derivative, aimed at researchers, scientists, and drug development professionals. We detail every stage of the process, from ligand and receptor preparation to the execution of docking simulations and the critical analysis of results, grounding each step in established scientific principles to ensure methodological rigor and reproducibility.
Introduction: The Rationale for Docking Triazole Derivatives
The process of bringing a new drug to market is lengthy and expensive, with high attrition rates. Computer-Aided Drug Design (CADD) methods, particularly molecular docking, have emerged as powerful tools to accelerate this process by identifying and optimizing lead compounds in a cost-effective manner.[6][7]
The 1,2,4-triazole-3-thiol core is of particular interest due to its structural features:
-
Hydrogen Bonding Capacity: The nitrogen atoms of the triazole ring and the exocyclic thiol group can act as both hydrogen bond donors and acceptors.
-
Aromatic Interactions: The triazole and pyridine rings can engage in π-π stacking or π-cation interactions with aromatic residues in a protein's active site.
-
Coordination Potential: The thiol group and nitrogen atoms can coordinate with metal ions often found in metalloenzyme active sites.
Given the established role of triazole derivatives as enzyme inhibitors, particularly in oncology, this guide will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as an exemplary target.[8][9] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a well-validated drug target.[8] This protocol provides a universally applicable workflow that can be adapted to other protein targets.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The goal is to find the optimal binding geometry (pose) and estimate the strength of the interaction, typically reported as a binding affinity or docking score.[10][11] A more negative binding affinity indicates a more stable protein-ligand complex. The entire process can be visualized as a multi-stage pipeline.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocols and Methodologies
This section provides a step-by-step guide for the entire docking process. The causality behind each choice is explained to provide a deeper understanding of the methodology.
Required Software and Resources
| Software/Resource | Purpose | Source |
| AutoDock Tools (MGLTools) | Preparing protein (receptor) and ligand files (PDBQT format). | |
| AutoDock Vina | The core docking program for calculating binding poses and affinities. | |
| PyMOL | A powerful molecular visualization tool for analyzing docking results. | |
| Protein Data Bank (PDB) | A public repository for the 3D structural data of biological macromolecules. | |
| PubChem | A public database of chemical molecules and their activities. |
Protocol 1: Ligand Preparation
The initial representation of a ligand is often 2D. It must be converted to a 3D structure with an optimized geometry and appropriate atomic charges for the docking simulation.[12][13]
Step-by-Step Methodology:
-
Obtain 2D Structure:
-
Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem. Save it in a common format like SDF or MOL2.[14]
-
-
Convert to 3D and Energy Minimize:
-
Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structure into a 3D conformation.
-
Causality: This step generates a plausible 3D starting geometry.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization relieves steric clashes and brings bond lengths and angles to their optimal, low-energy state, which is crucial for a realistic starting conformation.[15]
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your 3D ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
Causality: This critical step converts the standard 3D file into the PDBQT format. ADT automatically assigns Gasteiger partial charges (essential for electrostatic calculations), defines rotatable bonds (allowing for ligand flexibility during docking), and merges non-polar hydrogens.[15]
-
Protocol 2: Receptor Preparation
The raw crystal structure obtained from the PDB is not immediately ready for docking. It must be "cleaned" to remove non-essential components and prepared to be compatible with the docking software's force field.[14][16]
Step-by-Step Methodology:
-
Download Receptor Structure:
-
Go to the RCSB PDB website and search for the target protein. For this example, we will use the EGFR kinase domain. A suitable entry is 1M17 , which is a crystal structure of human EGFR kinase domain in complex with an inhibitor.
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Open the PDB file in a visualization tool like PyMOL or UCSF Chimera.[17][18][19][20][21]
-
Remove all non-essential components:
-
Water Molecules: Delete all water molecules (HOH). Causality: Crystallographic waters are often not conserved across different structures and can interfere with ligand binding unless a specific water molecule is known to be critical for the interaction (a "bridging" water molecule).[14][16]
-
Co-crystallized Ligands & Ions: Remove the original ligand and any ions not essential for structural integrity or catalytic activity. Causality: We want to dock our new compound into an empty active site.
-
Alternate Conformations: If a residue has alternate locations, retain only the one with the highest occupancy (usually 'A').
-
Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[14]
-
-
Save the cleaned protein as a new PDB file.
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT and open the cleaned PDB file (File -> Read Molecule).
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.
-
Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for defining the correct hydrogen bonding network.[22][23]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Causality: This assigns partial atomic charges to the protein atoms, which is necessary for the scoring function to calculate electrostatic interactions.[22]
-
Go to Grid -> Macromolecule -> Choose. Select the protein and confirm.
-
Save the final receptor file in PDBQT format.
-
Protocol 3: Docking Execution with AutoDock Vina
This phase involves defining the search space on the receptor where the ligand is likely to bind and then running the docking simulation.
Step-by-Step Methodology:
-
Define the Grid Box (Search Space):
-
In ADT, with the receptor loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. This box defines the three-dimensional space where Vina will search for ligand poses.
-
Causality: Limiting the search space to the known active site (site-specific docking) dramatically increases computational efficiency and reduces false positives compared to searching the entire protein surface (blind docking).[24]
-
To position the box, identify the key active site residues. For PDB ID 1M17, the active site is where the original inhibitor was bound. Center the grid box around this region.
-
Adjust the dimensions (x, y, z) of the box to ensure it fully encompasses the active site, typically with a 4-5 Å buffer around the known binding pocket.
-
Note down the center coordinates (x, y, z) and dimensions (x, y, z) .[25]
-
-
Create the Vina Configuration File:
-
AutoDock Vina is run from the command line and requires a configuration text file (e.g., conf.txt) to specify the input files and parameters.[26]
-
Create a new text file and add the following lines, replacing the file names and coordinates with your own:
-
[27] * exhaustiveness: Controls the computational effort; higher values increase accuracy but also run time. A value of 8 is a good default.
- num_modes: The number of binding poses to generate. [27]
- Run the Docking Simulation:
- Open a terminal or command prompt.
- Navigate to the directory containing your PDBQT files and the conf.txt file.
- Execute the Vina command: vina --config conf.txt
Results Analysis and Visualization
Interpreting the output of a docking simulation is the most critical step. It involves analyzing the quantitative scores and visually inspecting the binding poses to understand the underlying molecular interactions. [10][28][29]
Quantitative Analysis
The primary outputs from Vina are the binding affinity scores for each generated pose. These are found in the log file and embedded in the output PDBQT file.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.2 | 1.345 | 2.110 |
| 3 | -9.1 | 1.876 | 2.987 |
| 4 | -8.8 | 2.011 | 3.543 |
| 5 | -8.5 | 2.450 | 4.122 |
| ... | ... | ... | ... |
Interpretation:
-
Binding Affinity: This value is an estimate of the binding free energy (ΔG). [28]A more negative value signifies a stronger, more favorable binding interaction. The top-ranked pose (Mode 1) is considered the most likely binding conformation. [10][28]* RMSD (Root Mean Square Deviation): This measures the spatial difference between atoms of two superimposed poses. An RMSD of less than 2.0 Å between poses suggests they belong to the same binding cluster and are conformationally similar. [28]
Visual Inspection Protocol
Visual analysis is essential to validate the docking results and understand the specific interactions driving the binding affinity. [11] Step-by-Step Methodology using PyMOL:
-
Load Structures: Open PyMOL and load the receptor PDBQT file and the output poses PDBQT file.
-
Focus on the Best Pose: The output file contains multiple poses. Focus your analysis on the top-ranked pose (Mode 1).
-
Visualize the Binding Site:
-
Display the protein as a cartoon or surface representation.
-
Display the ligand as sticks to clearly see its atoms and bonds.
-
Select and display the amino acid residues within ~4-5 Å of the ligand.
-
-
Identify Key Interactions:
-
Use PyMOL's measurement tools or analysis wizards to identify interactions.
-
Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., between the ligand's thiol -SH or pyridine N and protein backbone C=O or N-H groups).
-
Hydrophobic Interactions: Identify non-polar parts of the ligand (e.g., the isopropyl group) interacting with hydrophobic residues of the protein (e.g., Val, Leu, Ile).
-
Aromatic Interactions: Look for π-π stacking where the ligand's pyridine or triazole ring is parallel to an aromatic residue like Phenylalanine (Phe) or Tyrosine (Tyr).
-
Caption: Hypothetical key interactions between the ligand and EGFR active site.
Conclusion
This application note provides a robust and scientifically grounded framework for conducting molecular docking studies on this compound. By following these detailed protocols, researchers can effectively predict the binding modes and affinities of this compound against protein targets of interest. The emphasis on understanding the causality behind each step ensures that the resulting computational data is not only generated correctly but also interpreted meaningfully. This workflow serves as a reliable starting point for virtual screening and hit-to-lead optimization campaigns, ultimately contributing to the accelerated discovery of novel therapeutics.
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-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved January 18, 2026, from [Link]
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Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved January 18, 2026, from [Link]
-
bio.tools. (n.d.). PyMOL. Retrieved January 18, 2026, from [Link]
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Oreate AI Blog. (2025, December 22). How to Use Python Molecular Viewer (PyMol). Retrieved January 18, 2026, from [Link]
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Compchems. (2022, December 27). An introduction to PyMOL. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Representation of the basic workflow of computational drug design... Retrieved January 18, 2026, from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved January 18, 2026, from [Link]
-
Drug Discovery News. (n.d.). Computational approaches to drug design. Retrieved January 18, 2026, from [Link]
-
AutoDock. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). 1 Overview of typical CADD workflow. Retrieved January 18, 2026, from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved January 18, 2026, from [Link]
-
YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved January 18, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved January 18, 2026, from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved January 18, 2026, from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved January 18, 2026, from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 18, 2026, from [Link]
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved January 18, 2026, from [Link]
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NVIDIA. (n.d.). BioNeMo for Biopharma | Drug Discovery with Generative AI. Retrieved January 18, 2026, from [Link]
-
PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved January 18, 2026, from [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 18, 2026, from [Link]
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Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Retrieved January 18, 2026, from [Link]
-
YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved January 18, 2026, from [Link]
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PubMed Central. (2022, December 2). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Retrieved January 18, 2026, from [Link]
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Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). Retrieved January 18, 2026, from [Link]
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YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain. Retrieved January 18, 2026, from [Link]
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PubMed. (2019, February 1). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. Retrieved January 18, 2026, from [Link]
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ijcrcps. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Retrieved January 18, 2026, from [Link]
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YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved January 18, 2026, from [Link]
-
MDPI. (2024, September 5). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 6). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction | Request PDF. Retrieved January 18, 2026, from [Link]
-
YouTube. (2025, June 24). Ligand Preparation for Molecular docking #biotech. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved January 18, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved January 18, 2026, from [Link]
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ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. Retrieved January 18, 2026, from [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [17][19][28]triazole-3-thiol derivatives and Antifungal activity. Retrieved January 18, 2026, from [Link]
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NIH. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for Evaluating the Antifungal Activity of Triazole Compounds
Introduction: The Critical Role of Triazoles and Standardized Susceptibility Testing
Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their targeted mechanism of action—disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane—provides a potent and selective means of combating a wide spectrum of fungal pathogens, including Candida and Aspergillus species.[1][2] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[3] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols, which compromises membrane integrity and ultimately inhibits fungal growth.[3][4]
Given the rise of antifungal resistance and the critical need for effective patient management, the accurate and reproducible evaluation of a triazole's activity is paramount.[5] This guide provides a comprehensive overview of robust, field-proven protocols for assessing the in vitro and in vivo efficacy of triazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the scientific rationale behind each critical step, ensuring the generation of trustworthy and actionable data.
Part 1: Foundational In Vitro Analysis: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antifungal susceptibility testing, defining the lowest concentration of a drug that prevents the visible growth of a microorganism.[5] Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are essential for ensuring inter-laboratory reproducibility.[6][7][8]
Protocol 1: Broth Microdilution Assay (Reference Method)
The broth microdilution method is the gold standard for quantitative MIC determination.[9][10] It provides a precise value that is critical for drug development, epidemiological surveillance, and guiding clinical therapy.[11] The CLSI M27 and EUCAST E.Def 7.3 documents provide detailed guidelines for yeasts.[6][9]
Causality Behind the Protocol: Every step is designed to minimize variability. The use of RPMI 1640 medium, buffered with MOPS to a physiological pH of 7.0, provides a consistent growth environment.[8][12] Standardizing the inoculum to a specific density ensures that the test outcome is not influenced by an overpowering number of fungal cells. The incubation conditions (35°C for 24-48 hours) are optimized for the growth of most clinically relevant yeasts.[4][8]
Detailed Step-by-Step Protocol:
-
Antifungal Agent Preparation: Prepare a stock solution of the triazole compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.016 to 16 µg/mL).
-
Inoculum Preparation:
-
Subculture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours to ensure purity and viability.[4]
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[11]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.[8]
-
Endpoint Reading: Determine the MIC visually or using a spectrophotometer. The MIC for triazoles is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the positive control.[5]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: MIC Breakpoint Interpretation
Clinical breakpoints are used to categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD) or Intermediate (I), or Resistant (R). These are established by regulatory bodies like CLSI and EUCAST based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.[7][13][14]
| Fungus-Drug Combination | Susceptible (S) | Intermediate (I) / SDD | Resistant (R) |
| C. albicans - Fluconazole | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| C. albicans - Voriconazole | ≤ 0.12 µg/mL | 0.25-0.5 µg/mL | ≥ 1 µg/mL |
| A. fumigatus - Voriconazole | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL |
| A. fumigatus - Posaconazole | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |
| (Note: Breakpoints are subject to change and specific to the standard used (CLSI/EUCAST). Refer to the latest documents for current values.[15][16]) |
Protocol 2: Agar Disk Diffusion Assay
This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[17][18] It is widely used in clinical labs for routine testing.[19] A paper disk impregnated with a known amount of the triazole is placed on an agar plate inoculated with the fungus. The drug diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will form around the disk.[20]
Causality Behind the Protocol: The choice of agar (Mueller-Hinton supplemented with glucose and methylene blue) is critical for supporting fungal growth while allowing for good drug diffusion and clear zone definition.[11] The inoculum density and agar depth must be standardized to ensure that the resulting zone diameter is reproducible and correlates with the MIC.[17]
Detailed Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized fungal suspension matching a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.
-
Disk Application: Aseptically apply a paper disk impregnated with the triazole compound to the center of the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The result is interpreted as S, I, or R by comparing the zone diameter to established breakpoints.[5][20]
Workflow for Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion susceptibility test.
Part 2: Advanced In Vitro Analysis: Characterizing Antifungal Dynamics
While the MIC indicates the concentration needed to inhibit growth, it doesn't describe the rate or nature of fungal killing. Time-kill assays provide this dynamic information, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[21]
Protocol 3: Time-Kill Assay
This assay measures the decrease in viable fungal cells over time when exposed to a specific concentration of an antifungal agent.[4] A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[22][23]
Causality Behind the Protocol: The protocol is designed to quantify cell viability over a time course. Using multiple concentrations (e.g., 1x, 4x, 16x MIC) reveals concentration-dependent killing effects.[23] Serial dilution and plating at various time points (0, 2, 4, 8, 24 hours) captures the killing curve.[12] It is critical to mitigate "antifungal carryover" by ensuring the drug transferred with the sample is diluted sufficiently on the agar plate so it does not inhibit the growth of surviving fungi, which would lead to an overestimation of killing.[12]
Detailed Step-by-Step Protocol:
-
Preparation: Prepare tubes containing RPMI 1640 medium with the desired concentrations of the triazole compound (e.g., MIC, 4x MIC, 16x MIC) and a drug-free growth control.
-
Inoculation: Inoculate each tube with a standardized fungal suspension to a starting density of approximately 1-5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C, typically with agitation.[12] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto Sabouraud Dextrose Agar.
-
Colony Counting: Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each triazole concentration to generate time-kill curves.[4]
Workflow for Time-Kill Assay
Caption: Workflow for conducting a fungicidal/fungistatic time-kill assay.
Mechanism of Action: Triazole Inhibition of Ergosterol Synthesis
Triazoles specifically target and inhibit lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This action depletes ergosterol and causes the buildup of toxic sterol precursors, disrupting the fungal cell membrane's structure and function.[3][24][25]
Ergosterol Biosynthesis Pathway and Triazole Inhibition
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- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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- 14. semanticscholar.org [semanticscholar.org]
- 15. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the reliability and success of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is typically achieved through a two-step process. The first step involves the formation of a thiosemicarbazide intermediate, followed by a cyclization reaction to yield the desired triazole. Understanding the mechanism of each step is crucial for effective troubleshooting.
Caption: General synthetic scheme for the target molecule.
II. Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the synthesis.
Step 1: Synthesis of 1-(Isonicotinoyl)-4-isopropylthiosemicarbazide
Q1: My reaction to form the thiosemicarbazide intermediate is sluggish, and the yield is low. What are the likely causes and solutions?
A1: A low yield in the formation of the thiosemicarbazide intermediate can often be attributed to several factors:
-
Purity of Reactants: Ensure the isonicotinic hydrazide and isopropyl isothiocyanate are of high purity. Impurities can interfere with the reaction. It is advisable to use freshly opened or properly stored reagents.
-
Solvent Choice: The choice of solvent is critical. While ethanol is commonly used, exploring other polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) could be beneficial. The key is to ensure both reactants are fully solubilized.
-
Reaction Temperature: This addition reaction is typically carried out at room temperature to gentle reflux. If the reaction is slow at room temperature, gradually increasing the temperature to 40-60°C can enhance the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.
-
Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction by TLC until one of the starting materials is consumed.
Q2: I am observing the formation of multiple products in my TLC analysis during the first step. What could be the side reactions?
A2: The formation of multiple products could be due to the degradation of starting materials or the occurrence of side reactions. A common side product is the formation of symmetrical thioureas from the isothiocyanate. To minimize this, ensure that the isonicotinic hydrazide is added to the reaction mixture in a controlled manner. Maintaining a slight excess of the hydrazide can also help consume the isothiocyanate efficiently.
Step 2: Cyclization to 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Q3: The cyclization of the thiosemicarbazide intermediate is not proceeding to completion, resulting in a low yield of the final product. How can I improve the cyclization efficiency?
A3: Incomplete cyclization is a frequent challenge. The efficiency of this step is highly dependent on the reaction conditions:
-
Base Strength and Concentration: The cyclization is base-catalyzed, and the choice and concentration of the base are paramount. Sodium hydroxide or potassium hydroxide are commonly used. A concentration of 8-10% aqueous solution is a good starting point.[1] Insufficient base will result in incomplete cyclization, while an excessively high concentration can lead to degradation of the product.
-
Reaction Temperature and Time: The cyclization reaction typically requires heating. Refluxing the reaction mixture is a common practice. The optimal reflux time can vary, so it's essential to monitor the reaction's progress using TLC. Prolonged heating at high temperatures can lead to the formation of byproducts.
-
Solvent: The reaction is usually carried out in an aqueous alkaline medium.[2][3] Ensure the thiosemicarbazide intermediate is adequately dispersed in the solution.
Q4: My final product is contaminated with a significant amount of a byproduct. How can I identify and minimize its formation?
A4: A common byproduct in the synthesis of 1,2,4-triazole-3-thiols is the corresponding 1,3,4-thiadiazole derivative.[4] The formation of this isomer is favored under certain conditions.
-
Identification: The two isomers can often be distinguished by their melting points and spectroscopic data (NMR, IR).
-
Minimizing Formation: The formation of the thiadiazole is often promoted by acidic conditions or excessive heat. Ensure the reaction medium remains basic throughout the cyclization process. Careful control of the reaction temperature is also crucial.
The following diagram illustrates the competing cyclization pathways:
Caption: Competing pathways leading to the desired triazole and a potential thiadiazole byproduct.
Purification
Q5: I am struggling with the purification of the final product. What is the recommended procedure?
A5: The purification of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be achieved through recrystallization.
-
Solvent System: A common and effective solvent for recrystallization is ethanol or a mixture of ethanol and water.[5] The choice of solvent will depend on the solubility of your product and impurities.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Isonicotinoyl)-4-isopropylthiosemicarbazide
-
To a solution of isonicotinic hydrazide (10 mmol) in ethanol (50 mL), add isopropyl isothiocyanate (10 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete, the white precipitate of 1-(isonicotinoyl)-4-isopropylthiosemicarbazide is collected by filtration.
-
Wash the precipitate with a small amount of cold ethanol and dry it under vacuum.
Protocol 2: Synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(isonicotinoyl)-4-isopropylthiosemicarbazide (8 mmol) in an 8% aqueous solution of sodium hydroxide (50 mL).
-
Reflux the mixture for 4-6 hours, monitoring the completion of the reaction by TLC.
-
After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from ethanol.
IV. Data Summary
| Parameter | Recommended Value |
| Step 1: Thiosemicarbazide Formation | |
| Solvent | Ethanol |
| Temperature | Room Temperature to 60°C |
| Reaction Time | 4-6 hours |
| Step 2: Cyclization | |
| Base | 8% Aqueous NaOH or KOH |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | |
| Method | Recrystallization |
| Solvent | Ethanol or Ethanol/Water |
V. References
-
Tretyakov, B.A.; Tikhonova, V. I.; Gadomsky, S.Y.; Sanina, N.A. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Tretyakov, B.A.; Tikhonova, V. I.; Gadomsky, S.Y.; Sanina, N.A. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]
-
Tretyakov, B.A.; Tikhonova, V. I.; Gadomsky, S.Y.; Sanina, N.A. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Prachand, S. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][7][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Demirbas, N.; Ugurluoglu, R.; Demirbas, A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]
-
Fedotov, S.; Hotsulia, A. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Oderinlo, O. O.; Jordaan, A.; Seldon, R.; Isaacs, M.; Hoppe, H. C.; Warner, D. F.; Tukulula, M.; Khanye, S. D. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. [Link]
-
Bayrak, H.; Demirbas, A.; Karaoglu, S. A.; Demirbas, N. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Kochikyan, T. V.; Gukasyan, G. A.; Zhamharyan, A. K.; Sirakanyan, S. N.; Samvelyan, M. A.; Gevorgyan, G. A.; Arsenyan, F. H. ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Demirbas, N.; Ugurluoglu, R.; Demirbas, A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link]
-
Demirbas, N.; Ugurluoglu, R.; Demirbas, A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]
-
Al-Amiery, A. A.; Al-Majedy, Y. K.; Kadhum, A. A. H.; Mohamad, A. B. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. NIH. [Link]
-
Al-Gawady, F. A.; Ibrahim, H. S.; Akel, H. A. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]
-
Frolova, Y. S.; Kaplaushenko, A. H. Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice. [Link]
-
Cravotto, G.; Orio, L. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]
-
Wang, X.; Liu, X.; Li, Z.; Wang, Q. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. PMC - NIH. [Link]
-
synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise. [Link]
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- 8. researchgate.net [researchgate.net]
"overcoming solubility issues with 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol"
Overcoming Solubility Challenges in Experimental Research
Welcome to the technical support guide for 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
Before troubleshooting, it's crucial to understand the physicochemical characteristics of this compound. Its structure contains several functional groups that dictate its solubility behavior:
-
Pyridine Ring: A basic moiety that can be protonated in acidic conditions. Pyridine itself is polar and miscible with water and many organic solvents.[1][2][3][4]
-
1,2,4-Triazole Ring: A polar, aromatic heterocycle capable of hydrogen bonding, which generally aids solubility.[5][6][7]
-
Thiol/Thione Group (-SH/C=S): This group exists in tautomeric equilibrium and is weakly acidic, allowing for deprotonation in basic conditions. Thiol-substituted triazoles often exhibit potent biological activities.[5][8]
-
Isopropyl Group: A non-polar, aliphatic group that increases the molecule's lipophilicity, potentially reducing aqueous solubility.
The combination of a rigid, planar aromatic system and strong intermolecular hydrogen bonding capabilities can lead to high crystal lattice energy. Such compounds are often described as "brick-dust" molecules, which are notoriously difficult to dissolve in aqueous media.[9] However, the presence of both a basic nitrogen (pyridine) and an acidic proton (thiol) makes this molecule amphoteric, meaning its solubility is highly dependent on pH.[10][11]
Troubleshooting Guide & FAQs
This section addresses common solubility issues in a practical question-and-answer format.
Q1: My compound is insoluble in water and standard aqueous buffers. Where do I start?
A1: This is a common starting point for crystalline, poorly soluble compounds. The first step is to perform a systematic analysis of pH-dependent solubility. Given the molecule's amphoteric nature, its lowest solubility will be at its isoelectric point (pI), where the net charge is zero. By moving the pH away from the pI, you can ionize the molecule and dramatically increase its solubility.
-
Acidic Conditions (pH < 4): The pyridine ring's nitrogen atom (pKa ~5.2) will become protonated, forming a positively charged, more soluble pyridinium salt.[3][10]
-
Basic Conditions (pH > 9): The thiol group's proton (pKa ~10.3 for the triazole ring proton) can be removed, forming a negatively charged, more soluble thiolate anion.[7][10][11]
Initial Recommendation: Attempt to dissolve the compound in dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions. This will confirm if ionization is a viable strategy.
Q2: I've tried pH modification, but the solubility is still insufficient for my assay concentration. What is the next logical step?
A2: If pH adjustment alone is not enough, the next step is to introduce organic co-solvents. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the lipophilic compound, thereby enhancing solubility.[12][13][14][15]
For cell-based assays, it is critical to use a co-solvent that is tolerated by your biological system. Dimethyl sulfoxide (DMSO) is the most common choice, but others can be effective.
| Co-Solvent / Excipient | Typical Starting Conc. | Mechanism of Action | Pros & Cons |
| DMSO (Dimethyl sulfoxide) | 10-100% for stock | Aprotic polar solvent; reduces solvent polarity.[16] | Pros: Excellent solubilizing power. Cons: Can be toxic to cells at >0.5% v/v. |
| Ethanol | 5-20% | Disrupts water's hydrogen bonding network.[16] | Pros: Biologically compatible, volatile. Cons: Can precipitate proteins at high concentrations. |
| PEG 400 (Polyethylene glycol) | 10-50% | Hydrophilic polymer that enhances wettability.[16][17] | Pros: Low toxicity, widely used in formulations. Cons: Viscous, may interfere with some assays. |
| Propylene Glycol | 10-40% | Reduces the dielectric constant of the solvent.[16][17] | Pros: Good safety profile. Cons: Less powerful than DMSO or ethanol. |
Workflow: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions into your aqueous assay buffer. Observe for any precipitation. If precipitation occurs upon dilution, you may need to lower the stock concentration or explore alternative strategies.
Q3: My compound precipitates out of the assay medium even when using DMSO. How can I improve its stability in the final solution?
A3: This indicates that while the compound is soluble in the DMSO stock, it is crashing out when the polarity of the solvent sharply increases upon dilution into the aqueous buffer. This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[18][19] To prevent this, you can add excipients that help keep the drug in a solubilized state.
-
Surfactants: Surfactants form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the poorly soluble drug in their lipophilic core, increasing its apparent solubility.[20][21][22]
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs. The drug molecule (the "guest") fits into the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin ensures water solubility.[18][19][23]
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Recommendation: Try adding a small amount of a non-ionic surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin to your final assay buffer before adding the compound's DMSO stock solution.
Q4: My experiment is highly sensitive to organic solvents and excipients. Are there any advanced, excipient-free methods I can consider?
A4: Yes, for applications requiring minimal additives, you can explore formulation strategies that modify the physical form of the compound itself. These are more advanced techniques often used in drug development.[9][24]
-
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range (100-250 nm).[24] According to the Noyes-Whitney equation, decreasing particle size dramatically increases the surface area, which in turn enhances the dissolution rate.[18][23] This can be achieved through methods like wet media milling or high-pressure homogenization.[9][23]
-
Amorphous Solid Dispersions: In this technique, the crystalline drug is molecularly dispersed within a polymer matrix, converting it to a higher-energy amorphous state.[16][22] Amorphous forms lack a crystal lattice and are generally more soluble than their crystalline counterparts. This is often achieved via spray drying or hot-melt extrusion.[24][25]
These methods require specialized equipment but can provide a powerful solution for overcoming severe solubility limitations.
Visualized Workflows and Protocols
Systematic Solubility Troubleshooting Workflow
The following diagram outlines a logical progression for tackling solubility issues with this compound.
Caption: A step-by-step decision tree for addressing solubility issues.
pH-Dependent Ionization States
This diagram illustrates how the charge of the molecule changes with pH, explaining its pH-dependent solubility.
Caption: Ionization states of the compound at varying pH levels.
Protocol: Preparation of a 10 mM Stock Solution for In Vitro Screening
This protocol provides a practical method for preparing a working stock solution.
-
Preparation:
-
Accurately weigh 2.34 mg of this compound (MW: 234.31 g/mol ).
-
Use a high-quality, anhydrous grade of DMSO.
-
-
Solubilization:
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 100 µL of 100% DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. This is your 100X stock solution (10 mM).
-
-
Application:
-
For a final concentration of 100 µM in your assay, you would typically add 1 µL of this 10 mM stock to 99 µL of your aqueous assay buffer.
-
Crucial Step: Add the DMSO stock to the aqueous buffer (not the other way around) and mix immediately and vigorously to avoid localized high concentrations that can cause precipitation.
-
-
Stability Check:
-
After preparing the final dilution, let it sit at the experimental temperature for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness before proceeding with the experiment.
-
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Bhalani, D. V., et al. (2022). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. [Link]
-
Solubility of Things. (n.d.). Pyridine. Solubility of Things. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PMC - NIH. [Link]
-
Sciencemadness Wiki. (2022). Pyridine. Sciencemadness Wiki. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
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Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2022). ResearchGate. [Link]
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Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Consolidated Chemical. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. [Link]
-
Quora. (2018). Why does pyridine not dissolve in water? Quora. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC - NIH. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). ScienceDirect. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]
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- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Antimicrobial Assays for Triazole Compounds
Welcome to the technical support center for antimicrobial susceptibility testing (AFST) of triazole compounds. This guide is designed for researchers, clinical scientists, and drug development professionals who are encountering challenges in their in vitro assays. As a class, triazoles present unique challenges due to their fungistatic mechanism and physicochemical properties. This resource provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Section 1: Foundational Issues & Proper Assay Setup
This section addresses the critical first steps of assay design, from selecting the appropriate standardized methodology to preparing your compound stocks and implementing robust quality control. Getting these fundamentals right is the first line of defense against erroneous or irreproducible results.
FAQ: My triazole compound is poorly soluble. How should I prepare stock solutions for my assay?
Answer: This is a common and critical issue, as undissolved compound leads to inaccurate concentration gradients and invalid results. Triazoles are often hydrophobic.
The standard solvent for preparing stock solutions of investigational antimicrobial agents is Dimethyl Sulfoxide (DMSO) .[1] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) protocols are based on using DMSO.
Step-by-Step Protocol for Stock Solution Preparation:
-
Initial Dissolution: Weigh the required amount of your triazole compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or higher). Ensure the final concentration of DMSO in the test wells remains low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.
-
Vortexing and Warming: Vortex the solution vigorously. If powder is still visible, you may gently warm the solution at 35-37°C for a short period. Do not overheat, as this can degrade the compound.
-
Serial Dilutions: Once fully dissolved, perform serial dilutions from this primary stock using DMSO to create intermediate stock solutions.
-
Working Solution Preparation: The final dilution step into the assay medium (e.g., RPMI-1640) should be done immediately before adding the drug to the microplate. A common practice is to prepare a 2X working concentration in the broth, which is then diluted 1:1 with the fungal inoculum in the final assay plate.
Causality: DMSO is a powerful aprotic solvent that can effectively dissolve a wide range of nonpolar compounds like many triazoles.[1] Standardizing on DMSO ensures that results are comparable to established data and clinical breakpoints. The final concentration must be kept low because DMSO itself can inhibit fungal growth at higher concentrations, confounding your results.
FAQ: Which standardized method, CLSI or EUCAST, should I follow, and what are the key differences?
Answer: Both CLSI and EUCAST provide rigorously validated, standardized protocols for AFST to ensure inter-laboratory reproducibility.[2][3] The choice often depends on geographical location, laboratory preference, or specific research goals. While they aim for harmonization, key methodological differences can impact triazole MICs.
| Parameter | CLSI (M27/M38 Documents) | EUCAST (E.Def 7/9 Documents) | Rationale & Impact on Triazoles |
| Medium Glucose | RPMI-1640 (0.2% glucose) | RPMI-1640 + 2% glucose | EUCAST's higher glucose concentration promotes more robust growth, which can sometimes make endpoints clearer but may also enhance trailing.[4] |
| Inoculum Size (Yeast) | 0.5–2.5 x 10³ CFU/mL | 1–5 x 10⁵ CFU/mL | The higher inoculum density in EUCAST can lead to faster growth and potentially higher MICs. |
| Endpoint Reading | Azoles: ≥50% reduction in growth (turbidity) compared to the drug-free control.[2] | Azoles: ≥50% reduction in growth (turbidity) compared to the drug-free control. | Both standards use a partial inhibition endpoint for fungistatic drugs like triazoles. Reading spectrophotometrically is more objective than visual assessment. |
| Incubation Time | 24-48h for Candida, 48-72h for Aspergillus | 24h for Candida, 48h for Aspergillus | Longer incubation times are a primary cause of the "trailing" phenomenon, where susceptible isolates can appear resistant at later time points.[5] |
Recommendation: For drug discovery and non-clinical research, consistency is key. Choose one method and use it uniformly. For clinical work, follow the prevailing standard in your region. Be aware that MIC values generated by one method are not always directly interchangeable with the other.
FAQ: What are the essential Quality Control (QC) strains for triazole assays?
Answer: Quality control is a non-negotiable step to validate every assay run. Using well-characterized reference strains with known MIC ranges ensures that your medium, inoculum, compound dilutions, and incubation conditions are correct.
Recommended QC Strains and Expected MIC Ranges (CLSI M27-Ed4):
| Antifungal Agent | Candida parapsilosis ATCC 22019 | Candida krusei ATCC 6258 |
| Fluconazole | 1.0 - 4.0 µg/mL | 16 - 64 µg/mL |
| Voriconazole | 0.015 - 0.12 µg/mL | 0.06 - 0.5 µg/mL |
| Itraconazole | 0.03 - 0.12 µg/mL | 0.12 - 0.5 µg/mL |
| Posaconazole | 0.03 - 0.25 µg/mL | 0.12 - 0.5 µg/mL |
Note: These ranges are for reference; always consult the latest CLSI M27/M44S supplement for the most current QC tables.[6]
Trustworthiness: If your QC strain MICs fall outside the acceptable range, the results for your test compounds in that batch are considered invalid. You must troubleshoot the assay setup (e.g., check inoculum density, medium pH, drug dilutions) before proceeding.
Section 2: Broth Microdilution (BMD) Assay Troubleshooting
The broth microdilution method is the gold standard for determining Minimum Inhibitory Concentrations (MICs). However, it is prone to interpretation errors, especially with fungistatic compounds like triazoles.
FAQ: I'm seeing low-level, persistent growth in wells with high triazole concentrations. What is the "trailing effect" and how do I interpret it?
Answer: This phenomenon is known as the trailing effect or "trailing growth" and is a notorious problem in azole susceptibility testing.[5][7] It is defined as the reduced but persistent growth of a yeast isolate at drug concentrations above the MIC.[5] An isolate might appear susceptible (e.g., MIC ≤1 µg/mL) at 24 hours but seem resistant (e.g., MIC >64 µg/mL) after 48 hours of incubation.[8][9]
Mechanism: Triazoles inhibit the fungal enzyme lanosterol 14-α-demethylase, which is critical for ergosterol synthesis. This action is primarily fungistatic , not fungicidal—it stops growth but doesn't necessarily kill the cells. Trailing is thought to occur because the drug doesn't cause complete cessation of all metabolic activity, allowing for some residual growth over time. Studies have also shown this effect can be pH-dependent.[7]
How to Interpret Trailing:
-
Adhere to the 24-Hour Reading: For Candida species, the 24-hour time point is often more clinically relevant and less affected by trailing.[9]
-
Use the 50% Inhibition Endpoint (MIC-2): Do not look for 100% growth inhibition. The correct endpoint for azoles is the lowest drug concentration that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[2] This is the standard recommended by both CLSI and EUCAST.
-
Confirm with a Fungicidal Drug: If in doubt, run a parallel plate with a fungicidal agent like amphotericin B. The endpoint for amphotericin B is complete growth inhibition (≥90%), which provides a clear contrast.[2]
Clinical Relevance: It's critical to understand that trailing in vitro does not typically correlate with clinical resistance.[5] Isolates exhibiting trailing often respond well to standard triazole therapy.[7][8] Classifying a trailing isolate as "resistant" based on a 48-hour, 100% inhibition endpoint is a common and serious error.
Workflow: Troubleshooting Inconsistent Broth Microdilution Results
Caption: Decision tree for troubleshooting inconsistent MIC results.
Section 3: Disk Diffusion & Agar-Based Assay Troubleshooting
Disk diffusion and agar screening methods are valuable for their simplicity and scalability, but they come with their own set of challenges, particularly for slow-growing fungi and compounds with poor diffusion.
FAQ: My inhibition zones are fuzzy and difficult to measure. How can I get sharper zones with triazoles?
Answer: Fuzzy zone edges are a frequent complaint in fungal disk diffusion assays. This is often due to a combination of the fungistatic nature of triazoles and suboptimal assay conditions.
Key Factors for Sharper Zones:
-
Medium Composition: The CLSI M44 standard for yeast disk diffusion recommends using Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB) .[10] The glucose supports robust growth, while the methylene blue dye enhances the definition of the zone edge, making it easier to read.[10]
-
Inoculum Standardization: A common error is using an inoculum that is too dense or not uniform. Standardize your fungal suspension to a 0.5 McFarland turbidity standard before swabbing the plate to ensure a confluent lawn of growth.
-
Agar Depth and pH: Ensure your agar plates have a uniform depth (typically 4 mm) and that the pH is within the recommended range (7.2-7.4).[10] Variations can significantly affect the rate of drug diffusion.
-
Incubation: Incubate at a consistent 35°C for 20-24 hours. Longer incubation will invariably lead to "breakthrough" colonies within the zone, blurring the edge.
FAQ: My disk diffusion results don't correlate with my broth microdilution MICs. What's wrong?
Answer: A lack of correlation between disk diffusion zone diameters and BMD MICs is common and can stem from several factors. It does not automatically invalidate either result, but it does require investigation.
Top Reasons for Discordance:
-
Physicochemical Drug Properties: Disk diffusion relies on the compound's ability to diffuse through agar. Large, hydrophobic triazole molecules may diffuse poorly, resulting in smaller-than-expected zones even for susceptible isolates. This is a compound-specific, not method-specific, problem.
-
Trailing Growth: Trailing is even more difficult to interpret on an agar plate. The partial inhibition that defines the MIC-2 in broth may appear as a hazy, semi-transparent zone on a plate, leading to measurement errors.
-
Lack of Established Correlation: For novel compounds, no correlation between zone diameter and MIC has been established. This relationship must be determined empirically through extensive testing of wild-type and resistant isolates. Clinical breakpoints for disk diffusion exist only for a few common triazoles against specific species like Candida.[2]
Diagram: EUCAST Agar Screen for Azole Resistance in Aspergillus
Caption: EUCAST agar screening plate for detecting azole resistance.[4][10]
References
-
A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health (NIH). [Link]
-
Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. PubMed Central. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Emerging Applications of Triazole Antifungal Drugs. MDPI. [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers Media. [Link]
-
Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. PLOS Pathogens. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health (NIH). [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. ResearchGate. [Link]
-
In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. National Institutes of Health (NIH). [Link]
-
The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. National Institutes of Health (NIH). [Link]
-
(PDF) Antimicrobial and anthelmintic activities of some newly synthesized triazoles. ResearchGate. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. [Link]
-
Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. ResearchGate. [Link]
-
Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. National Institutes of Health (NIH). [Link]
-
Clinical breakpoint table. EUCAST. [Link]
-
Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. ASM Journals. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health (NIH). [Link]
-
AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. American Society for Microbiology. [Link]
-
Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. National Institutes of Health (NIH). [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (NIH). [Link]
-
Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute|www.clsi.org P. Regulations.gov. [Link]
-
(PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]
-
Microdilution trays for the reference broth microdilution method.. ResearchGate. [Link]
-
Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. PubMed. [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic. [Link]
-
(PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]
-
New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. [Link]
-
EUCAST breakpoints for antifungals. PubMed. [Link]
-
Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Oxford Academic. [Link]
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health (NIH). [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. ResearchGate. [Link]
-
Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. ResearchGate. [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]
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- 7. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for Pyridinyl Triazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyridinyl triazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to construct these valuable heterocyclic scaffolds. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyridinyl triazoles via CuAAC. The question-and-answer format is designed to help you quickly identify and solve common experimental hurdles.
Question 1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?
This is the most common issue encountered in CuAAC reactions. The problem can typically be traced back to one of four areas: the catalyst, the reagents, the solvent, or the reaction parameters.
Probable Cause 1.1: Inactive or Insufficient Copper(I) Catalyst The CuAAC catalytic cycle relies exclusively on the Cu(I) oxidation state. The presence of atmospheric oxygen can readily oxidize the active Cu(I) to the inactive Cu(II) species, effectively halting the reaction.
-
Solution:
-
Use a Reducing Agent: The most common and effective solution is to add a reducing agent to the reaction mixture. Sodium ascorbate is widely used to reduce Cu(II) to Cu(I) in situ. This allows you to start with more stable and readily available Cu(II) salts like copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[1][2][3] A slight excess of the reducing agent can also prevent oxidative homocoupling of your alkyne.[2]
-
Inert Atmosphere: While not always necessary with a reducing agent present, performing the reaction under an inert atmosphere (Nitrogen or Argon) by degassing your solvent can minimize Cu(I) oxidation.
-
Check Copper Source: If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has been stored properly to prevent oxidation. Some protocols have success using metallic copper (e.g., copper wire or powder) which can generate the active Cu(I) species in the reaction.[1][4]
-
Probable Cause 1.2: Reagent Purity and Stability The success of the reaction is contingent on the quality of your pyridinyl azide and alkyne starting materials.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials using NMR or LC-MS. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Alkyne Dimerization: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen, a common side reaction that consumes your starting material.[2][5] Using a reducing agent and/or an inert atmosphere mitigates this issue.
-
Azide Stability: Organic azides, particularly those with low molecular weight, can be energetic and unstable.[6] Whenever possible, use freshly prepared or purified azides. The synthesis of pyridinyl azides can be achieved through methods like nucleophilic aromatic substitution on a corresponding chloro- or fluoropyridine.[7]
-
Probable Cause 1.3: Suboptimal Solvent Choice The solvent system plays a critical role in solubilizing reactants and stabilizing the copper catalyst.
-
Solution:
-
Assess Solubility: Ensure your pyridinyl azide, alkyne, and catalyst are fully soluble. Poor solubility is a common cause of failed reactions.
-
Common Solvent Systems: Widely successful solvent systems include mixtures of t-butanol/water, THF/water, DMF, and DMSO.[8] Water is known to accelerate the reaction rate.[1]
-
Consider "Green" Solvents: For more sustainable chemistry, consider biomass-derived solvents like Cyrene™, which has been shown to be an effective medium for CuAAC reactions.[9]
-
Probable Cause 1.4: Absence or Inappropriateness of a Ligand Ligands are crucial for stabilizing the Cu(I) catalytic species, preventing its disproportionation or oxidation, and accelerating the rate of cycloaddition, especially at low reactant concentrations.[2][10]
-
Solution:
-
Incorporate a Ligand: If you are not using a ligand, adding one is highly recommended.
-
Choose the Right Ligand: The choice of ligand can be critical. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common, effective ligands.[11] For pyridinyl triazole synthesis specifically, pyridinyl-triazole-based ligand systems have been shown to be superior, forming stable dinuclear Cu(I) complexes that exhibit high catalytic activity.[12][13]
-
Question 2: My reaction works, but it's messy. How can I minimize the formation of side products?
The primary side product in CuAAC is the alkyne homocoupling dimer. Other impurities may arise from starting materials or competing reaction pathways.
Probable Cause 2.1: Oxidative Homocoupling of the Alkyne As mentioned, this side reaction is promoted by oxygen and copper ions, leading to a symmetrical diyne.
-
Solution:
-
Oxygen Exclusion: Degas your solvents thoroughly and maintain an inert atmosphere over the reaction.
-
Use of Additives: Employing an excess of sodium ascorbate is a robust method to maintain a reducing environment, suppressing the oxidative pathway.[2] The addition of a suitable amine base can sometimes help by facilitating the formation of the copper acetylide intermediate.[2]
-
Probable Cause 2.2: Competing Reactions of Functional Groups If your pyridine or alkyne substrates contain other reactive functional groups, they may compete in the reaction. For instance, free thiols are known to react with alkynes.[14]
-
Solution:
-
Protecting Groups: Consider using protecting groups for highly reactive functionalities that are not intended to participate in the cycloaddition.
-
pH Control: The CuAAC reaction is tolerant of a wide pH range (4-12).[1] Adjusting the pH may help to suppress side reactions of pH-sensitive groups.
-
Question 3: I've successfully formed my product, but purification is difficult due to residual copper.
Residual copper can be problematic for biological applications due to its toxicity and can interfere with subsequent characterization (e.g., NMR, fluorescence).
-
Solution:
-
Aqueous Workup with Chelators: During the aqueous workup, wash the organic layer with a solution containing a strong copper chelator like aqueous ammonia or a saturated solution of ethylenediaminetetraacetic acid (EDTA).
-
Specialized Chromatography: Use silica gel chromatography. Sometimes, adding a small amount of ammonia to the solvent system can help strip copper salts from the column.
-
Precipitation/Recrystallization: If your pyridinyl triazole is a solid, recrystallization can be a highly effective method for removing both copper salts and organic impurities.[15]
-
Use of Heterogeneous Catalysts: To avoid copper contamination from the start, consider using a recyclable, heterogeneous copper catalyst, which can be easily filtered off at the end of the reaction.[16]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving common issues in pyridinyl triazole synthesis.
Caption: A step-by-step workflow for troubleshooting pyridinyl triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my reaction: a Cu(I) salt, a Cu(II) salt, or metallic copper? The active catalyst is Cu(I).
-
Cu(I) salts (e.g., CuI, CuBr): These are directly active but are prone to oxidation. They must be stored carefully and are best used under an inert atmosphere or with a ligand that stabilizes the Cu(I) state.
-
Cu(II) salts (e.g., CuSO₄·5H₂O, Cu(OAc)₂): This is the most common and robust approach when paired with a reducing agent like sodium ascorbate. The Cu(II) salt is stable, easy to handle, and the active Cu(I) is generated in situ.[3]
-
Metallic Copper (e.g., Cu wire, nanoparticles): This serves as a reservoir of Cu(0) that can be oxidized to the active Cu(I) species in the reaction medium, often providing a slow, steady supply of the catalyst. This approach can be very effective and simplifies removal.[16]
Q2: How does the CuAAC catalytic cycle work? The generally accepted mechanism involves the coordination of Cu(I) to the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. The azide then coordinates to the copper center and undergoes cycloaddition with the bound acetylide. This sequence of steps ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[1]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Q3: What are the optimal temperature and reaction times? Most CuAAC reactions proceed efficiently at room temperature.[1] Reaction times can range from less than an hour to 24 hours. Progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate, but be mindful that this can also promote side reactions if not controlled.[3] Microwave-assisted synthesis can dramatically reduce reaction times to minutes.[17]
Q4: Can I perform this reaction without an organic solvent? Yes. The CuAAC reaction often works exceptionally well in water, and the rate can even be accelerated compared to organic solvents.[1][16] This makes it a preferred method for bioconjugation. Additionally, solvent-free, mechanochemical methods using a ball mill have proven highly efficient, sometimes providing better yields than solution-based synthesis.[18]
Data Tables for Quick Reference
Table 1: Common Solvents for Pyridinyl Triazole Synthesis
| Solvent System | Key Characteristics & Recommendations | Reference(s) |
| t-BuOH / H₂O | Excellent general-purpose system for a wide range of substrates. The aqueous component often accelerates the reaction. | [19] |
| DMF or DMSO | High polarity, excellent for dissolving poorly soluble or complex substrates. Can be difficult to remove under vacuum. | [8] |
| CH₃CN / H₂O | Good for substrates with moderate polarity. Acetonitrile can sometimes coordinate to copper, so ligand choice is important. | [4] |
| H₂O | The ultimate "green" solvent. Ideal for water-soluble substrates and bioconjugation. | [1][16] |
| Cyrene™ | A sustainable, biodegradable, and effective polar aprotic solvent derived from biomass. | [9] |
Table 2: Selection of Ligands for CuAAC Reactions
| Ligand | Acronym | Key Features | Reference(s) |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | The first widely used ligand. Highly effective but has low water solubility. Stabilizes Cu(I) against oxidation. | [11] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble analogue of TBTA, making it ideal for aqueous and biological applications. | [11][20] |
| Bathophenanthroinedisulfonic acid disodium salt | BPS | A water-soluble phenanthroline-based ligand. | [11] |
| N²-2-pyridinyl 1,2,3-triazoles | - | A class of ligands where the product itself acts as a superior ligand, forming highly active dinuclear copper complexes. | [12] |
General Experimental Protocol
The following is a representative protocol for the synthesis of a 1-(pyridinyl)-4-phenyl-1H-1,2,3-triazole. Note: Amounts and reaction times should be optimized for your specific substrates.
Materials:
-
Pyridinyl Azide (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium Ascorbate (0.15 eq, 15 mol%)
-
Solvent: tert-Butanol and Deionized Water (1:1 v/v)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the pyridinyl azide (1.0 eq) and phenylacetylene (1.1 eq) in the t-BuOH/H₂O solvent mixture (to achieve a final concentration of ~0.1 M).
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). Prepare a separate aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution (0.15 eq) followed by the CuSO₄·5H₂O solution (0.05 eq). A color change (often to yellow or orange) may be observed.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) or LC-MS until the limiting starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of EDTA (to remove copper), saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure pyridinyl triazole product.
References
-
Martin, R. M., Bergman, R. G., & Ellman, J. A. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. The Journal of Organic Chemistry, 77(5), 2501–2507. [Link]
-
Yin, G., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6617. [Link]
-
Martin, R. M., Bergman, R. G., & Ellman, J. A. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. The Journal of Organic Chemistry, 77(5), 2501–2507. [Link]
-
Sci-Hub. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. The Journal of Organic Chemistry. [Link]
-
Zheng, L., et al. (2021). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Catalysis Communications, 148, 106165. [Link]
-
McCombs, J. R., & Parker, C. G. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 31(9), 2041–2053. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. [Link]
-
Jadhav, H. R., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(17), 12053–12078. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. [Link]
-
Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
-
Kroulík, J., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(43), 17136–17139. [Link]
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Betanzos-Lara, S., et al. (2012). Synthesis, characterisation and photochemistry of PtIV pyridyl azido acetato complexes. Dalton Transactions, 41(33), 10079–10087. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. [Link]
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. [Link]
-
Beilstein Journals. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]
-
Al-Hourani, B. J. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3716. [Link]
-
ResearchGate. (n.d.). Effect of Solvent on the Reaction. [Link]
-
Royal Society of Chemistry. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Organic Letters. (2017). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. [Link]
-
MDPI. (2023). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. [Link]
-
Royal Society of Chemistry. (2013). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. [Link]
-
ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't? [Link]
-
SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Design and Development of Pyridyl Triazole Derivatives. [Link]
-
ACS Publications. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. [Link]
-
Beilstein Journals. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
-
SciELO. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
ResearchGate. (n.d.). Optimization for the synthesis of 1,2,3-triazolyl-pyridine hybrids (4a). [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]
-
ACS Omega. (2022). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. [Link]
-
Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. [Link]
-
ScienceDaily. (2023). Scientists develop novel method to synthesize azide compounds for wider industrial applications. [Link]
-
ResearchGate. (n.d.). Synthetic methodology for Pyridyl‐Triazole‐INT−Cu (I) complex (3). [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 16. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
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- 18. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. scispace.com [scispace.com]
Technical Support Center: Purification of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the purification of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions regarding the purification of this heterocyclic compound. The inherent functionalities of this molecule—a basic pyridine ring, a polar triazole-thiol core, and a nonpolar isopropyl group—present unique purification challenges that this guide aims to address.
I. Understanding the Molecule: Key Physicochemical Characteristics
Before delving into purification protocols, it is crucial to understand the structural attributes of this compound that influence its behavior during purification.
-
Basicity of the Pyridine Ring: The pyridine moiety (pKa of pyridinium ion ~5.2) imparts basic properties to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, often resulting in peak tailing.[1]
-
Thiol-Thione Tautomerism: The triazole-3-thiol group exists in a tautomeric equilibrium with its thione form. This affects the molecule's polarity and hydrogen bonding capabilities.[2][3]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the rate of cooling being too rapid.
Causality: The presence of impurities can depress the melting point of the mixture, leading to the formation of a supercooled liquid. Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve the oil: Add a small amount of the hot recrystallization solvent back to the flask to fully dissolve the oil.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a glass wool or similar material. Do not immediately place it in an ice bath.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try the following:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution to initiate crystallization.
-
-
Solvent System Re-evaluation: If oiling out persists, your solvent system may be suboptimal. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
Question 2: I have low recovery of my compound after recrystallization. How can I improve the yield?
Answer: Low recovery can be attributed to several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
Step-by-Step Troubleshooting Protocol:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will keep more of your compound in the mother liquor upon cooling.
-
Prevent Premature Crystallization: Ensure all your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the compound from crystallizing out along with the impurities.
-
Maximize Crystal Recovery: After crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to an hour to minimize the amount of compound remaining in the solution.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or ¹H NMR to determine if a significant amount of product remains. If so, a second recrystallization or purification of the mother liquor by column chromatography may be warranted.
Column Chromatography Issues
Question 1: My compound is streaking or "tailing" badly on a silica gel column. How can I achieve sharper peaks?
Answer: Peak tailing is a common issue for basic compounds like those containing a pyridine ring when purified on acidic silica gel.
Causality: The basic nitrogen of the pyridine ring interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front and a "tailing" peak.
Step-by-Step Troubleshooting Protocol:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (Et₃N): A common choice. Add 0.1-1% triethylamine to your eluent.
-
Ammonia in Methanol: A 2 M solution of ammonia in methanol can also be used as a polar component of the mobile phase.
-
-
Change the Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider an alternative stationary phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective strategy for polar, basic compounds.
-
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel or celite before loading it onto the column. This can lead to a more uniform application of the sample and sharper bands.
Question 2: My compound is not eluting from the silica gel column, even with a highly polar solvent system like 100% ethyl acetate or 10% methanol in dichloromethane.
Answer: This indicates a very strong, potentially irreversible, adsorption of your compound to the stationary phase.
Causality: The combination of the polar triazole-thiol core and the basic pyridine ring can lead to extremely strong binding to the acidic silica gel, effectively "sticking" the compound to the column.
Step-by-Step Troubleshooting Protocol:
-
Stability Check: Before committing your entire sample to a column, perform a TLC stability test. Spot your compound on a silica TLC plate and let it sit in the open air for about an hour. Then, elute the plate. If you observe a new spot at the baseline or streaking that was not present initially, your compound may be decomposing on the silica.
-
Switch to a Less Acidic Stationary Phase:
-
Neutral Alumina: This is often the first choice when compounds are unstable on silica.
-
Reversed-Phase (C18) Chromatography: As mentioned previously, this is a powerful alternative that avoids the use of acidic stationary phases.
-
-
Use of a Stronger, Basic Eluent: If you must use silica, a mobile phase containing a higher concentration of a basic modifier may be necessary. For example, a gradient of methanol containing 2-5% triethylamine in dichloromethane could be effective.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the purification of this compound?
A1: The optimal solvent system will depend on the specific impurities present. However, the following table provides good starting points for both recrystallization and column chromatography.
| Purification Method | Recommended Solvents/Solvent Systems | Rationale & Comments |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile | These polar, protic solvents are often effective for recrystallizing triazole derivatives.[2][3] |
| Toluene/Heptane, Ethyl Acetate/Hexane | Solvent pairs can be effective if a single solvent does not provide the desired solubility profile. | |
| Column Chromatography (Normal Phase) | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Start with a less polar mixture and gradually increase the polarity to elute the compound. |
| With Basic Modifier: Ethyl Acetate/Hexane + 0.5% Et₃N or Dichloromethane/Methanol + 0.5% Et₃N | The addition of triethylamine is highly recommended to prevent peak tailing due to the basic pyridine moiety. | |
| Column Chromatography (Reversed Phase) | Acetonitrile/Water or Methanol/Water | Often used with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. |
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of this compound:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful method for confirming the structure and identifying any remaining impurities. The spectrum should be clean, with integrations corresponding to the expected number of protons.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity. A pure sample should show a single, sharp peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure sample should show a single spot in multiple solvent systems.
Q3: What are the best practices for storing this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Thiols can be susceptible to air oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Q4: What are the likely impurities from the synthesis of this compound?
A4: The most common synthetic route to this class of compounds involves the reaction of a substituted thiosemicarbazide with a carboxylic acid derivative or the reaction of a hydrazide with an isothiocyanate.[3] Therefore, likely impurities include:
-
Unreacted Starting Materials: Isonicotinic hydrazide and isopropyl isothiocyanate.
-
Intermediate Products: The corresponding 1,4-disubstituted thiosemicarbazide.
-
Side Products: Isomeric 1,3,4-thiadiazole derivatives, which can form under certain cyclization conditions.
IV. Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to a gentle reflux with stirring.
-
Continue to add ethanol dropwise until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Select and Prepare the Eluent: Based on TLC analysis, choose a solvent system (e.g., ethyl acetate/hexane) that provides an Rf value of ~0.2-0.3 for the target compound. Add 0.5% (v/v) triethylamine to this eluent.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure. Begin collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
V. Visualization of Purification Workflow
Below is a troubleshooting workflow for addressing low yield after a primary purification attempt.
Caption: Troubleshooting workflow for low yield in purification.
VI. References
-
Ogunyemi, O. O., et al. (2022). "Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity." ChemMedChem, 17(10), e202200083. [Link]
-
Nadeem, H., et al. (2013). "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3(4), 366-375. [Link]
-
Ehsan, A., et al. (2016). "A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives." Chemistry International, 2(4), 262-266. [Link]
-
Alyahyaoy, A., et al. (2019). "synthesis, characterization and antibacterial evaluation of new 1, 2, 4- triazole- 3-thiol derivatives." International Journal of Green Pharmacy, 13(3). [Link]
-
Al-Ghorbani, M., et al. (2014). "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives." Journal of the Turkish Chemical Society, Section A: Chemistry, 1(3), 1-10. [Link]
-
Fedotov, M. A., & Hotsulia, O. S. (2017). "Synthesis of some new 4, 5-substituted-4H-1, 2, 4-triazole-3-thiol derivatives." Ukrainian Chemical Journal, 83(1), 75-81. [Link]
Sources
Technical Support Center: Enhancing the Stability of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol (designated here as IPT-4PT). This guide is designed for researchers, medicinal chemists, and formulation scientists to address the common stability challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide a foundational understanding of its degradation pathways and offer practical, evidence-based strategies to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule's Vulnerabilities
IPT-4PT is a heterocyclic compound featuring three key structural motifs that dictate its chemical behavior and stability:
-
A 1,2,4-Triazole Core: This aromatic heterocyclic system generally confers significant chemical stability.[1] However, the ring can be susceptible to degradation under harsh conditions.
-
A Thiol (-SH) Group: This is the most reactive and vulnerable site on the molecule. Thiols are readily oxidized, particularly in the presence of oxygen, metal ions, or under basic conditions, which can lead to loss of biological activity.[2][3] The thiol group exists in tautomeric equilibrium with its thione (C=S) form, which is predominant in many 3-mercapto-1,2,4-triazoles and influences the ring's electronic properties.[1]
-
A Pyridin-4-yl Substituent: The pyridine ring is a nitrogen-containing heterocycle that can be sensitive to photodegradation.[4][5][6] Its basic nitrogen atom also means that the compound's solubility and stability can be highly dependent on pH.
The primary stability concern for IPT-4PT is the oxidation of the thiol group, which leads to the formation of a disulfide dimer. This guide will focus on understanding and mitigating this and other potential degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues and questions regarding the stability of IPT-4PT.
Q1: My IPT-4PT solution is showing a loss of purity over time, with a new, less polar peak appearing in the HPLC. What is happening?
This is the classic sign of oxidative dimerization. The thiol (-SH) group on two molecules of IPT-4PT is oxidized to form a disulfide bond (-S-S-), creating a larger, less polar dimer. This is the most common degradation pathway for thiol-containing compounds.[7]
-
Causality: The reaction is often catalyzed by trace amounts of metal ions in solvents, exposure to atmospheric oxygen, or basic pH conditions which favor the formation of the more reactive thiolate anion (R-S⁻).[3][8] The rate of this oxidation is often strongly dependent on the solvent, temperature, and presence of a base.[3]
Q2: How can I prevent or minimize the oxidative dimerization of IPT-4PT in solution?
Preventing oxidation requires a multi-faceted approach focusing on the exclusion of catalysts and oxygen, and maintaining optimal solution conditions.
-
Use Degassed Solvents: Purge your solvents (e.g., DMSO, ethanol, buffers) with an inert gas like argon or nitrogen for 15-30 minutes before preparing your stock solution. This removes dissolved oxygen, a key oxidant.
-
Work Under an Inert Atmosphere: When weighing the compound and preparing solutions, work in a glove box or use a flask flushed with nitrogen or argon.[9]
-
Control the pH: Thiol oxidation is significantly faster at basic pH because the deprotonated thiolate is more susceptible to oxidation.[8] Whenever possible, maintain solutions in a slightly acidic to neutral pH range (pH 5-7).[10][11]
-
Add a Reducing Agent (for specific applications): For some in vitro assays where it will not interfere, a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be added to the buffer to maintain the thiol in its reduced state.[12] TCEP is often preferred as it lacks a thiol group itself and is less prone to side reactions with certain reagents.[12]
-
Chelate Metal Ions: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to your buffers. EDTA will sequester divalent metal ions that can catalyze thiol oxidation.
Q3: Is IPT-4PT sensitive to light? What precautions should I take?
Yes, compounds containing pyridine rings can be susceptible to photodegradation upon exposure to UV light.[4][5][6] While the triazole-thiol portion also has UV absorbance, the pyridine moiety is a known chromophore that can initiate photochemical reactions.
-
Recommended Precautions:
-
Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
For photostability studies, experiments should be conducted according to ICH guidelines, exposing the compound to controlled light sources.[13]
-
Q4: What is the best way to store solid IPT-4PT and its stock solutions?
Proper storage is critical to extending the shelf life of the compound.
| Storage Form | Recommended Conditions | Rationale |
| Solid Powder | Store at -20°C in a tightly sealed container with a desiccant. | Low temperature and dry conditions minimize solid-state degradation and prevent moisture uptake, which could facilitate hydrolysis or oxidation. |
| Stock Solutions (e.g., in DMSO) | Aliquot into single-use volumes in amber, tightly sealed vials. Store at -20°C or -80°C. Purge the headspace with argon/nitrogen before sealing. | Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and oxygen. Inert gas displaces oxygen from the headspace. |
| Aqueous/Buffer Solutions | Prepare fresh for each experiment. If short-term storage is unavoidable, store at 2-8°C for no more than 24 hours, protected from light.[1] | The compound is least stable in aqueous media due to the higher potential for pH-catalyzed oxidation and hydrolysis. |
Q5: I've noticed inconsistent results in my cell-based assays. Could compound instability in the culture medium be the cause?
Absolutely. Cell culture media are complex aqueous solutions, typically buffered at a physiological pH of ~7.4, incubated at 37°C, and rich in components (like metal ions) that can accelerate degradation.
-
Troubleshooting Steps:
-
Prepare Fresh: Always add the compound to the media immediately before adding it to the cells. Do not pre-incubate the compound in media for extended periods.
-
Assess Stability in Media: Run a control experiment where you incubate IPT-4PT in the complete cell culture medium for the duration of your assay (e.g., 24, 48 hours). At various time points, take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
-
Consider Formulation: For hydrophobic compounds, using solubilizing agents like cyclodextrins can sometimes form inclusion complexes that protect labile groups like thiols from the aqueous environment.[10]
-
Key Experimental Protocols
Protocol 1: Preparation and Storage of Stabilized Stock Solutions
This protocol details the steps for preparing a 10 mM stock solution of IPT-4PT in DMSO with enhanced stability.
-
Preparation:
-
Place a sealed vial of IPT-4PT and a vial of anhydrous DMSO in a desiccator to come to room temperature.
-
Transfer the required amount of IPT-4PT to a tared amber glass vial inside a nitrogen-flushed glove bag or glove box.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
-
Dissolution:
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30-35°C) can be used if necessary.
-
-
Inert Gas Purge:
-
Briefly open the vial and gently blow a stream of argon or nitrogen over the surface of the solution for 15-20 seconds to displace any oxygen in the headspace.
-
Immediately cap the vial tightly.
-
-
Storage:
-
Aliquot the solution into single-use amber microvials.
-
Repeat the inert gas purge for the headspace of each aliquot.
-
Store the aliquots at -80°C.
-
Protocol 2: HPLC-UV Method for Purity and Stability Assessment
This protocol provides a general reverse-phase HPLC method to monitor the purity of IPT-4PT and detect its primary disulfide dimer degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 280 nm (or as determined by UV scan).
-
Expected Elution: The disulfide dimer will be more hydrophobic and thus have a longer retention time than the parent IPT-4PT monomer. This method can be used to quantify the percentage of parent compound remaining over time in stability studies.[14]
Visualizing Degradation and Troubleshooting
Primary Degradation Pathway of IPT-4PT
The diagram below illustrates the oxidative conversion of two IPT-4PT molecules into the corresponding disulfide dimer, a reaction often facilitated by oxygen and metal ion catalysts.
Caption: Oxidative dimerization of IPT-4PT to its disulfide form.
Troubleshooting Workflow for Assay Inconsistency
If you are experiencing inconsistent results in your biological assays, follow this logical troubleshooting workflow to determine if compound stability is the root cause.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
-
Fang, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 33(4), 1318–1323. Available at: [Link]
- BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. BenchChem Technical Support.
- Zhu, L., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 308, 123287.
-
Fang, M., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Applied and Environmental Microbiology, 78(24), 8821-8826. Available at: [Link]
-
ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Available at: [Link]
- Wu, H., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675.
- Hernández-Mendoza, H., et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- Brenzikofer, A., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 2(3), 323-332.
-
Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115. Available at: [Link]
- D'souza, M. S., et al. (2015). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of Pharmaceutical Sciences and Drug Research, 7(2), 148-154.
- Journal of Pharmaceutical Research. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
-
Ashenhurst, J. (n.d.). Reactions of Thiols. Chemistry Steps. Available at: [Link]
- Yilmaz, I., & Yildirim, M. (2012). Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions. Chinese Journal of Chemistry, 30(5), 1044-1048.
- BenchChem. (n.d.). Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions. BenchChem Technical Support.
-
Coquillat, M., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of 1,2,4-Triazole fungicides in the environment. Available at: [Link]
- Yiannios, C. N., & Karabinos, J. V. (1963). Oxidation of Thiols by Dimethyl Sulfoxide. The Journal of Organic Chemistry, 28(11), 3246-3248.
-
Pulka-Ziach, K. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of Peptide Science, 24(8-9), e3096. Available at: [Link]
- Giles, G. I., & Jacob, C. (2002). THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. IDrugs, 5(7), 669-674.
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. Available at: [Link]
- Parfenova, L. V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
- Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-215.
-
Singh, N., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. Biometals, 22(3), 479-489. Available at: [Link]
- ISRES Publishing. (n.d.).
- Schilling, K. M., et al. (2015). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. Biomacromolecules, 16(11), 3745-3752.
- Küçükgüzel, Ş. G., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(5), 8534-8551.
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Available at: [Link]
-
ResearchGate. (n.d.). How can the dimerization of thiol be minimized in a solution?. Available at: [Link]
-
Chemical-Suppliers.com. (n.d.). 4-Isopropyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | CAS 90871-42-4. Available at: [Link]
-
Chemical Register. (n.d.). 4-ISOPROPYL-5-PYRIDIN-3-YL-4H-1,2,4-TRIAZOLE-3-THIOL 95% (CAS No. 90871-42-4) Suppliers. Available at: [Link]
- Al-Ghaban, A. M., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20892-20900.
- Demirbaş, N., et al. (2002).
- Siodłak, D., et al. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 21(3), 59.
- Ahmed, A., et al. (2018). Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. Polymers, 10(11), 1262.
-
ResearchGate. (n.d.). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. Available at: [Link]
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Technical Support Center: Refining Experimental Protocols for 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide you with in-depth, field-proven insights to streamline your experimental workflow and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that may arise during your work with this compound.
Q1: My synthesis of this compound has a low yield. What are the likely causes?
A1: Low yields in the synthesis of 1,2,4-triazole-3-thiols are a common issue.[1][2] Several factors could be at play:
-
Incomplete Cyclization: The cyclization of the thiosemicarbazide precursor is a critical step. Ensure your reaction conditions (temperature, base, and reaction time) are optimized. In some cases, a stronger base or higher temperature might be necessary to drive the reaction to completion.[3][4]
-
Side Reactions: The formation of byproducts, such as oxadiazole or thiadiazole isomers, can significantly reduce the yield of the desired triazole.[3] The choice of reaction conditions and reagents is crucial in minimizing these side reactions.
-
Suboptimal pH during Workup: During the acidification step to precipitate the product, the pH needs to be carefully controlled. If the solution is too acidic or not acidic enough, your product may remain dissolved in the aqueous layer.
-
Purification Losses: The compound's polarity, due to the pyridine and triazole rings, can make purification challenging, leading to losses during extraction or chromatography.[5]
Q2: I'm observing an unexpected solid during my reaction. What could it be?
A2: The unexpected solid could be a number of things:
-
Unreacted Starting Material: If the reaction has not gone to completion, the starting thiosemicarbazide may precipitate out, especially if it is less soluble in the reaction solvent.
-
Intermediate Products: The acylated thiosemicarbazide intermediate, before cyclization, may not be fully soluble in the reaction mixture.[3][4]
-
Isomeric Byproducts: As mentioned, the formation of isomeric heterocycles is a possibility in triazole synthesis.[2] These byproducts may have different solubility profiles than your target compound.
-
Salt Formation: The use of a base in the reaction can lead to the formation of salts that may precipitate.
Q3: My purified product is an oil, but I was expecting a solid. What should I do?
A3: "Oiling out" is a common problem, often caused by the presence of impurities that depress the melting point.[5] Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by removing non-polar impurities.
-
Recrystallization: If you have an idea of a suitable solvent system, attempt a careful recrystallization. A solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot ethanol and slowly adding cold water) can be effective.[6]
-
Further Purification: The presence of residual solvent or other impurities may be the cause. Consider re-purifying a small sample by column chromatography with a different eluent system.
-
Seed Crystals: If you have a small amount of solid material, you can use it to seed the oil to induce crystallization.
Q4: I am having trouble with the chromatographic purification of my compound. It's either sticking to the column or streaking badly.
A4: The polar nature of the pyridine and triazole moieties, combined with the acidic thiol group, can lead to difficult chromatographic separations on standard silica gel.[5][7]
-
Mobile Phase Modifiers: To reduce peak tailing, consider adding a small amount of a competitive base like triethylamine (TEA) or a polar solvent like methanol to your eluent system.[7] For acidic compounds, adding a small amount of acetic or formic acid can also improve peak shape.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using reverse-phase (C18) chromatography or a more polar stationary phase like alumina.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful technique for polar compounds.[5]
Troubleshooting Guides
This section provides more detailed troubleshooting workflows for specific experimental challenges.
Problem 1: Synthesis Failure or Extremely Low Yield
This guide will walk you through a systematic approach to troubleshoot a failed synthesis of this compound.
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Materials:
-
Confirm the identity and purity of your starting materials (isonicotinic acid hydrazide, isopropyl isothiocyanate, and any bases or solvents) using appropriate analytical techniques (e.g., NMR, IR, melting point). Impurities in the starting materials are a common cause of reaction failure.
-
-
Analyze Reaction Conditions:
-
Temperature Control: Ensure that the reaction temperature is being accurately monitored and maintained. Some cyclization reactions require heating to proceed at an appreciable rate.[8]
-
Atmosphere: While many triazole syntheses are robust, sensitive intermediates may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Stirring: Ensure adequate stirring to maintain a homogenous reaction mixture, especially if solids are present.
-
-
Investigate Reagent Stoichiometry and Addition Order:
-
Carefully re-check the molar equivalents of all reagents. An excess or deficit of one reagent can lead to the formation of side products.
-
The order of reagent addition can be critical. For a typical synthesis, the formation of the thiosemicarbazide intermediate is followed by base-mediated cyclization.[9][10]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine if the reaction is stalling or proceeding slowly.
-
-
Workup and Isolation:
-
As highlighted in the FAQs, the pH of the aqueous solution during workup is critical for precipitating the thiol. Use a pH meter for accurate measurement. The thiol group is acidic and will be deprotonated and soluble at high pH.
-
Troubleshooting Workflow Diagram:
Caption: Potential reaction pathways leading to the desired product and common isomers.
References
-
Pakistan Journal of Scientific & Industrial Research. Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. [Link]
-
Semantic Scholar. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. [Link]
-
ResearchGate. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
PubMed Central. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. [Link]
-
PubMed. Paper chromatography of pyridine derivatives. [Link]
-
National Institutes of Health. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
National Institutes of Health. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. [Link]
-
ResearchGate. Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterizatio. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]
-
ResearchGate. A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [Link]
-
Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. [Link]
-
YouTube. Unbelievable Challenges in Triazole Synthesis!. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. [Link]
-
ResearchGate. Crystal Structures of two Triazole Derivatives. [Link]
-
Current issues in pharmacy and medicine: science and practice. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]
-
Chemical Register. 4-ISOPROPYL-5-PYRIDIN-3-YL-4H-1,2,4-TRIAZOLE-3-THIOL 95% (CAS No. 90871-42-4) Suppliers. [Link]
-
Chemical-Suppliers. 4-Isopropyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | CAS 90871-42-4. [Link]
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. [Link]
-
MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]
-
KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
ResearchGate. synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. [Link]
-
Scientific Research Publishing. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]
-
National University of Pharmacy of the Ministry of Health of Ukraine. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Technical Support Center: Addressing Inconsistencies in Biological Activity Data of Triazole Thiols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole thiol derivatives. This guide is designed to help you navigate the complexities of their biological evaluation and troubleshoot the common inconsistencies that can arise. Triazole thiols are a privileged scaffold in medicinal chemistry, showing a wide range of activities from antimicrobial to anticancer.[1][2][3] However, their unique chemical properties can also lead to experimental artifacts, resulting in data that is difficult to reproduce or interpret.
This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you identify the root cause of inconsistencies and generate robust, reliable data.
Troubleshooting Guide: A Mechanistic Approach
Inconsistent biological activity data often stems from a handful of underlying physicochemical phenomena. This guide is structured to help you diagnose issues based on their origin, moving from compound-specific problems to assay-level interference.
Section 1: Compound-Centric Issues
Problems inherent to the triazole thiol molecule itself are a primary source of variability. These can range from non-specific activity to degradation during the experiment.
Problem 1.1: The Compound is a "Pan-Assay Interference Compound" (PAINS)
Causality: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as "hits" in numerous high-throughput screens irrespective of the biological target.[4] They often act non-specifically through mechanisms like redox cycling, protein reactivity, or aggregation, rather than through specific, optimizable binding to a target.[5][6] Many triazole-thiol derivatives contain substructures that are flagged as potential PAINS.[5]
Troubleshooting Steps:
-
Computational Filtering: Before extensive biological testing, screen your compound's structure against established PAINS filters (e.g., using open-access tools like the ZINC database or commercial software suites).
-
Literature Precedence: Conduct a thorough literature search for your specific triazole thiol scaffold. If related structures frequently appear as hits against a wide variety of unrelated targets, it may be a red flag for promiscuous activity.[5]
-
Unusual Dose-Response Curves: PAINS often exhibit atypical dose-response curves, such as very steep Hill slopes or activity that plateaus at low levels of inhibition.
Visualization: The PAINS Deception
The following diagram illustrates how a PAINS compound can interact non-specifically with multiple targets, unlike a true, selective inhibitor.
Caption: A PAINS compound often yields false positives by interacting non-specifically.
Problem 1.2: Compound Forms Aggregates in Assay Buffer
Causality: Many organic compounds, particularly those that are planar and poorly soluble, can form colloidal aggregates at micromolar concentrations in aqueous buffers. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is reproducible but artifactual.[7] This phenomenon is a major cause of false positives in both biochemical and cell-based assays.[8]
Troubleshooting Steps:
-
Detergent Sensitivity Test: The most common diagnostic is to re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80). Inhibition caused by aggregation is often attenuated or completely abolished by detergents, which disrupt the formation of colloids.[7]
-
Centrifugation: Before measuring activity, centrifuge the assay plate at high speed (e.g., >15,000 x g). If the compound is aggregating, the aggregates may pellet, leading to a loss of inhibitory activity in the supernatant.
-
Target-Independent Confirmation: Test the compound against an unrelated, structurally distinct enzyme. Inhibition of multiple unrelated enzymes is a strong indicator of aggregation-based activity.
This protocol uses a well-characterized enzyme known to be sensitive to aggregators (e.g., β-lactamase) to test for non-specific inhibition.
Materials:
-
β-lactamase (e.g., from Bacillus cereus)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.0
-
Assay Buffer with Detergent: 50 mM Phosphate Buffer, pH 7.0, with 0.02% Triton X-100
-
Test compound (triazole thiol) and known aggregator (positive control, e.g., Miconazole)
-
96-well microplate and plate reader (486 nm)
Procedure:
-
Prepare serial dilutions of your test compound and the positive control in the assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution to separate wells containing either 85 µL of Assay Buffer or 85 µL of Assay Buffer with Detergent.
-
Add 5 µL of β-lactamase solution to all wells. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of nitrocefin solution to all wells.
-
Immediately measure the rate of change in absorbance at 486 nm over 5 minutes.
-
Data Analysis: Calculate the percent inhibition for each compound concentration with and without detergent. A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of detergent strongly suggests aggregation.
Problem 1.3: Chemical Reactivity and Instability
Causality: The thiol (-SH) group and the triazole ring can be chemically labile under certain conditions, leading to inconsistent results.
-
Thiol-Thione Tautomerism: Triazole-3-thiols exist in equilibrium with their thione tautomer (C=S).[9][10] The predominant form can be influenced by solvent, pH, and substitution patterns, affecting how the molecule interacts with its target and how it is characterized. In many cases, the thione form is predominant.[11]
-
Thiol Reactivity: The thiol group is a nucleophile and can react covalently and non-specifically with proteins, particularly with cysteine residues.[12] It can also be oxidized, which may be problematic in assays sensitive to redox changes. This can manifest as time-dependent inhibition.[5]
-
pH and Buffer Instability: Triazole rings are generally stable, but prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[9] The stability can be pH-dependent.[13]
Troubleshooting Steps:
-
Assess Thiol Reactivity: Re-run the assay in the presence of a high concentration (e.g., 1-10 mM) of a strong nucleophile like dithiothreitol (DTT) or glutathione. If your compound is a non-specific thiol-reactive electrophile, its apparent potency will decrease significantly as it reacts with the competing nucleophile in the buffer.[14]
-
Monitor Compound Stability: Use HPLC-MS to analyze your compound in the final assay buffer over the time course of your experiment (e.g., at t=0 and t=2 hours). The appearance of new peaks or a decrease in the parent peak area indicates degradation.[9]
-
Prepare Fresh Solutions: Always prepare solutions of your triazole thiol fresh from a solid stock before each experiment to avoid degradation that may occur in solution, even when frozen.[9]
Section 2: Assay-Centric Issues
Sometimes, the inconsistency is not with the compound itself, but with how it interacts with the assay components.
Problem 2.1: Metal Chelation
Causality: The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group create a perfect scaffold for chelating metal ions.[15][16][17] If your target protein is a metalloenzyme that requires a metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe³⁺) for its activity, the compound may appear to be an inhibitor simply by sequestering this essential ion from the enzyme's active site. This is a non-specific mechanism of inhibition.
Troubleshooting Steps:
-
EDTA Control: Run a control experiment where the assay is performed in the presence of a known strong chelator, such as EDTA. If EDTA mimics the inhibitory effect of your compound, chelation is a likely mechanism.
-
Metal Supplementation: Attempt to rescue the inhibition by adding a surplus of the relevant metal ion to the assay buffer after incubation with the compound. If the activity is restored, this supports a chelation-based mechanism.
-
Target Class Review: Be particularly suspicious of this mechanism if your target is a known metalloenzyme (e.g., matrix metalloproteinases, carbonic anhydrases, histone deacetylases).
Problem 2.2: Interference with Assay Detection Technology
Causality: Triazole thiols, like many aromatic heterocyclic compounds, can interfere with optical detection methods.
-
Autofluorescence: The compound may fluoresce at the same excitation/emission wavelengths used to measure the assay signal, leading to a false increase or decrease in the reading.
-
Light Scattering/Absorbance: Compound precipitation or aggregation can scatter light, interfering with absorbance or fluorescence readings.[7]
-
Quenching: The compound may absorb light at the excitation or emission wavelength of a fluorescent probe, quenching the signal and appearing as an inhibitor.
Troubleshooting Steps:
-
Run Compound-Only Controls: In a separate plate, measure the signal (absorbance or fluorescence) of the compound at various concentrations in the assay buffer without the enzyme or target. Any signal detected is intrinsic to the compound.
-
Check for Quenching: In assays using a fluorescent product, measure the fluorescence of a known amount of the product in the presence and absence of your compound. A decrease in signal indicates quenching.
Master Troubleshooting Workflow
This flowchart provides a logical path for diagnosing inconsistencies in your experimental results.
Caption: A step-by-step decision tree for troubleshooting inconsistent bioactivity data.
Frequently Asked Questions (FAQs)
Q1: My IC₅₀ value for the same triazole thiol varies significantly between experiments. Why? This is a classic sign of an experimental artifact. The most common causes are compound instability or aggregation. First, ensure you are preparing the compound solution fresh from solid for every experiment, as triazole thiols can degrade in solution.[9] Second, incorporate 0.01% Triton X-100 into your assay buffer. If the IC₅₀ becomes consistent (though likely higher), the original variability was due to inconsistent aggregation.[7]
Q2: My compound showed high activity in the primary screen but fails in all follow-up assays. What's the likely cause? This often points to the compound being a Pan-Assay Interference Compound (PAINS).[6] The primary screen may have been particularly susceptible to a non-specific mechanism, such as redox cycling or fluorescence interference, that is not present in your orthogonal or secondary assays. Run your compound through a PAINS filter and perform the detergent and DTT counter-screens described above.
Q3: How can I definitively differentiate between a true inhibitor and an aggregator? No single test is definitive, but a combination of evidence is powerful. A true inhibitor's activity should be insensitive to the inclusion of 0.01% Triton X-100, show a clear structure-activity relationship (SAR) with close analogs, and ideally be confirmed by a biophysical method (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) that measures direct binding. An aggregator's activity will be diminished by detergent and will often show little to no SAR.[5]
Q4: I see a time-dependent increase in inhibition (i.e., the IC₅₀ decreases with longer pre-incubation times). What could this indicate? Time-dependent inhibition can suggest a few mechanisms. It could indicate a slow-binding, true inhibitor. However, it is also a hallmark of a reactive compound that is covalently modifying the target protein over time.[5][12] To distinguish these, perform the DTT sensitivity assay. A true slow-binding inhibitor's activity should not be significantly affected by DTT, whereas a reactive compound's activity will be blunted.
Q5: Can the choice of buffer pH significantly affect my results? Absolutely. The pH of the buffer can impact your results in three ways: 1) It can alter the ionization state of your compound, particularly the thiol group, affecting its solubility and binding properties; 2) It can affect the stability of your compound, as some triazole thiols may degrade under overly acidic or basic conditions[9][13]; and 3) It affects the activity and conformation of your target protein. Always ensure your buffer pH is optimized for the target protein's stability and activity and remains consistent across all experiments.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Wang, Q., et al. (2012). The effects of solvent and base on yields of triazole-thiols 2a-b. ResearchGate. [Link]
-
Zayed, E. M., & Zayed, M. A. (2019). Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities. Computational Biology and Chemistry. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
de Morais, M. A., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]
-
Simeonov, A., et al. (2008). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Pan-assay interference compounds. [Link]
-
Sasi, S., & R, R. S. (2021). Biological applications of metal-based triazole derivatives. ResearchGate. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. University of Bristol. [Link]
-
Abdulrasool, M. M., et al. (2012). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Neuroscience. [Link]
-
Slivka, M., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. [Link]
-
Hraishawi, R., & Jumaa, M. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
-
Sussex Drug Discovery Centre. (2013). Aggregation false positives in cell based assays?. [Link]
-
Siddiqui, H. L., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Organic Chemistry. [Link]
-
Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses. [Link]
-
Yurttaş, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]
-
Al-Hourani, B. J. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Research Square. [Link]
-
Pokuri, M., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. [Link]
-
Li, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. [Link]
-
Demchenko, A. M., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]
-
Gomaa, A. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Plech, T., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. ajol.info [ajol.info]
Technical Support Center: Method Refinement for Corrosion Inhibition Studies of Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of triazole derivatives as corrosion inhibitors. This guide is designed to provide you with field-proven insights and troubleshooting strategies to refine your experimental methodologies and ensure the generation of accurate and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the investigation of triazole derivatives as corrosion inhibitors.
Q1: Why are triazole derivatives effective corrosion inhibitors?
A: Triazole derivatives are effective corrosion inhibitors primarily due to the presence of nitrogen atoms in the triazole ring and other heteroatoms (like sulfur or oxygen) in their molecular structure. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a protective film on the metal surface that acts as a barrier to the corrosive environment.[1][2] Additionally, the aromatic nature of the triazole ring allows for flat orientation on the metal surface, maximizing surface coverage.
Q2: What is the difference between physisorption and chemisorption in the context of corrosion inhibition?
A: Physisorption is a process where the inhibitor molecules are adsorbed onto the metal surface through weak van der Waals forces. This type of adsorption is generally reversible and can be influenced by temperature. Chemisorption, on the other hand, involves the formation of chemical bonds (covalent or coordinate) between the inhibitor molecules and the metal surface.[3] This results in a more stable and robust protective layer. The nature of adsorption can often be elucidated by thermodynamic parameters calculated from experimental data.
Q3: How do I choose the appropriate corrosive medium for my study?
A: The choice of the corrosive medium should be guided by the intended application of the triazole derivative. For instance, if the inhibitor is being developed for industrial applications in acidic environments, solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[1][4] For applications in marine environments, a sodium chloride (NaCl) solution is more appropriate.[3] It is crucial to select a medium that realistically simulates the service conditions.
Q4: What is the significance of the Langmuir adsorption isotherm in corrosion studies?
A: The Langmuir adsorption isotherm is a model that describes the adsorption of molecules onto a solid surface. In corrosion inhibition studies, it is often used to understand the relationship between the concentration of the inhibitor and the extent of surface coverage.[1][5] A good fit to the Langmuir isotherm suggests that a monolayer of the inhibitor is formed on the metal surface.
Q5: How can computational methods like DFT and MD simulations complement experimental studies?
A: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the inhibitor-metal interaction at a molecular level. DFT calculations can help predict the reactivity of inhibitor molecules by analyzing parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][6] MD simulations can visualize the adsorption process and the orientation of the inhibitor molecules on the metal surface.[3] These theoretical studies can corroborate and explain experimental findings.
Section 2: Troubleshooting Experimental Techniques
This section provides troubleshooting guides for common issues encountered during key experimental procedures.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the kinetics of the corrosion process.[1][5][7]
Troubleshooting Guide: EIS
| Problem | Possible Causes | Solutions |
| Noisy or scattered data | - Poor electrical connections- External electromagnetic interference- Unstable electrochemical system | - Check and tighten all electrode connections.- Use a Faraday cage to shield the setup.- Allow the system to stabilize at the open-circuit potential (OCP) for a sufficient time before starting the measurement. |
| Nyquist plot does not show a semi-circle | - Very high or very low impedance- Diffusion-controlled process (Warburg impedance)- Presence of multiple time constants | - Adjust the frequency range of the measurement.- For diffusion control, a straight line with a 45° slope will be observed at low frequencies.- Use an appropriate equivalent electrical circuit (EEC) model that accounts for multiple interfaces or processes. |
| Poor fit of the equivalent electrical circuit (EEC) model | - Incorrect choice of EEC model- Non-ideal capacitive behavior | - Select an EEC model that physically represents the electrochemical system (e.g., Randles circuit for a simple charge transfer process).- Use a Constant Phase Element (CPE) instead of a pure capacitor to account for surface heterogeneity and roughness. |
| Drifting Open Circuit Potential (OCP) during measurement | - The system has not reached a steady state.- The inhibitor film is still forming or degrading. | - Increase the stabilization time at OCP before the EIS measurement.- Perform sequential EIS measurements over time to monitor the evolution of the inhibitor film. |
Interpreting EIS Data:
-
Nyquist Plot: A larger diameter of the semi-circle in the Nyquist plot generally indicates a higher charge transfer resistance (Rct) and thus, better corrosion inhibition.
-
Bode Plot: In the Bode plot, a higher impedance value at low frequencies and a phase angle approaching -90° over a wider frequency range are indicative of a more protective inhibitor film.
Potentiodynamic Polarization (PDP)
PDP provides information about the kinetics of the anodic and cathodic reactions and helps in determining the corrosion rate and the type of inhibition.[1][8]
Troubleshooting Guide: Potentiodynamic Polarization
| Problem | Possible Causes | Solutions |
| Distorted or noisy polarization curves | - High solution resistance (IR drop)- Inappropriate scan rate- Gas bubble formation on the electrode surface | - Use a Luggin capillary to minimize the distance between the reference electrode and the working electrode.- Employ IR compensation techniques available in modern potentiostats.[4][9]- Optimize the scan rate; a slower scan rate (e.g., 0.1667 mV/s) often yields better results.- Degas the solution with an inert gas (e.g., nitrogen or argon) before and during the experiment. |
| Difficulty in Tafel extrapolation | - Absence of a well-defined linear Tafel region- Diffusion or passivation phenomena | - Ensure the potential range scanned is sufficiently wide to capture the linear Tafel regions.- If linear regions are not apparent, consider using non-linear fitting methods to determine the corrosion current density (Icorr).[10] |
| Irreproducible results | - Inconsistent surface preparation of the metal specimen- Temperature fluctuations | - Follow a standardized procedure for polishing and cleaning the metal specimens to ensure a reproducible surface finish.- Use a water bath or a thermostat to maintain a constant temperature during the experiment. |
Interpreting PDP Data:
-
A decrease in the corrosion current density (Icorr) in the presence of the inhibitor indicates effective corrosion inhibition.
-
If the inhibitor primarily shifts the cathodic branch to lower current densities, it is a cathodic inhibitor. If it affects the anodic branch, it is an anodic inhibitor. If both branches are affected, it is a mixed-type inhibitor.[8]
Weight Loss Method
The weight loss method is a simple and direct way to determine the average corrosion rate over a longer period.[1]
Troubleshooting Guide: Weight Loss Method
| Problem | Possible Causes | Solutions |
| Inaccurate or inconsistent weight loss measurements | - Incomplete removal of corrosion products- Removal of uncorroded metal during cleaning- Inaccurate weighing | - Use appropriate chemical or mechanical cleaning procedures as recommended by standards like ASTM G1.[11][12]- Perform a blank correction by subjecting an uncorroded specimen to the same cleaning procedure to account for any metal loss during cleaning.- Use a high-precision analytical balance and ensure it is properly calibrated. |
| Pitting or localized corrosion observed | - The inhibitor is not effective against localized corrosion.- Insufficient inhibitor concentration. | - The weight loss method gives an average corrosion rate and may not accurately reflect the severity of localized corrosion.[13]- Supplement weight loss measurements with surface analysis techniques like Scanning Electron Microscopy (SEM) to examine the surface for localized attack. |
| Corrosion rate changes over time | - Formation of a protective inhibitor film- Depletion of the inhibitor | - Conduct experiments with varying immersion times to study the evolution of the corrosion rate.- Ensure the inhibitor concentration remains sufficient throughout the experiment, especially for long-term tests. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol for Electrochemical Measurements (EIS and PDP)
-
Specimen Preparation:
-
Mechanically polish the metal specimen (e.g., mild steel, copper) using successively finer grades of silicon carbide (SiC) abrasive paper (e.g., from 240 to 1200 grit).
-
Rinse the polished specimen with deionized water and then with a suitable solvent (e.g., ethanol or acetone).
-
Dry the specimen in a stream of warm air.
-
Embed the specimen in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration: the prepared metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[14]
-
Fill the cell with the corrosive medium (e.g., 1 M HCl) with and without the desired concentrations of the triazole derivative inhibitor.
-
-
Measurement Procedure:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
EIS Measurement:
-
PDP Measurement:
-
After the EIS measurement, perform the potentiodynamic polarization scan.
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.1667 mV/s or 1 mV/s).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.[10]
-
-
Protocol for Weight Loss Measurements
-
Coupon Preparation:
-
Prepare rectangular metal coupons of known dimensions.
-
Polish the coupons as described in the electrochemical protocol.
-
Clean and degrease the coupons, then dry them thoroughly.
-
Weigh each coupon accurately using an analytical balance (to four decimal places).
-
-
Immersion Test:
-
Immerse the weighed coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.[16]
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons from the solution.
-
Clean the coupons to remove all corrosion products according to standard procedures (e.g., ASTM G1).[11][12] This may involve using specific chemical solutions and gentle brushing.
-
Rinse the cleaned coupons with deionized water and a solvent, then dry them.
-
Reweigh the coupons accurately.
-
-
Calculation of Corrosion Rate:
-
Calculate the weight loss (ΔW) by subtracting the final weight from the initial weight.
-
Calculate the corrosion rate (CR) using the following formula: CR (mm/year) = (K × ΔW) / (A × T × D) Where:
-
K is a constant (8.76 × 10⁴)
-
ΔW is the weight loss in grams
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
D is the density of the metal in g/cm³
-
-
Section 4: Visualizing Experimental Workflows
Diagram of the Corrosion Inhibition Study Workflow
Caption: Workflow for a comprehensive corrosion inhibition study of triazole derivatives.
Diagram of the Three-Electrode Electrochemical Cell Setup
Caption: Schematic of a three-electrode setup for electrochemical corrosion studies.
References
- Lagrenée, M., Mernari, B., Bouanis, M., Traisnel, M., & Bentiss, F. (2002). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. Corrosion Science, 44(3), 573-588.
- Finšgar, M., & Jackson, J. (2014). Application of electrochemical impedance spectroscopy to corrosion research. Acta Chimica Slovenica, 61(3), 439-453.
- Ahamad, I., Prasad, R., & Quraishi, M. A. (2010). Adsorption and inhibitive properties of some new triazoles on mild steel in acidic medium. Corrosion Science, 52(4), 1472-1481.
-
ASTM International. (2019). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens (G1-03). West Conshohocken, PA: ASTM International. [Link]
- Orazem, M. E., & Tribollet, B. (2017). Electrochemical Impedance Spectroscopy. John Wiley & Sons.
-
EChem Channel. (2020, July 12). Tutorial 6-How to interpret a Nyquist plot [Video]. YouTube. [Link]
- El-Lateef, H. M. A. (2015). Potentiodynamic polarization, electrochemical impedance spectroscopy, and electrochemical noise measurements for corrosion inhibition of mild steel by a novel synthesized schiff base in 1 M HCl. Journal of the Electrochemical Society, 162(10), C563-C571.
-
Gamry Instruments. (2020, December 3). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600 [Video]. YouTube. [Link]
-
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Technical Support Center: Optimizing In Silico Models for Triazole Thiol Activity Prediction
Welcome to the technical support center for improving in silico models of triazole thiol activity. This guide is designed for researchers, computational chemists, and drug development professionals who are working to build robust and predictive models for this important class of compounds. Triazole derivatives are known for their wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] Accurate computational models are crucial for accelerating the discovery and optimization of novel triazole-based therapeutics by reducing the time and cost associated with experimental screening.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the model development workflow. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your work.
Section 1: Troubleshooting the QSAR Model Development Workflow
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of in silico drug design, aiming to correlate the physicochemical properties of molecules with their biological activities.[5] However, building a predictive and reliable QSAR model is a nuanced process. This section addresses common problems encountered at each stage of the workflow.
Issue: Poor Statistical Performance in the Initial Model (Low R² or Q²)
You've built your initial QSAR model, but the statistical metrics are below the acceptable thresholds (e.g., training set R² < 0.6, cross-validated Q² < 0.5).[6] This is a common and often multifaceted problem.
Question: My initial QSAR model for triazole thiol activity has a low R² and a very low leave-one-out cross-validation (Q²) value. What are the likely causes and how can I fix this?
Answer: A significant discrepancy between R² (goodness-of-fit) and Q² (internal predictive power) often points to overfitting or issues with your data and descriptors. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Dataset Curation:
-
Causality: The quality of your input data is the single most important factor. Errors, inconsistencies, or a lack of diversity in the training set will inevitably lead to a poor model.
-
Troubleshooting Steps:
-
Check for Data Entry Errors: Manually inspect your biological activity data (e.g., IC50, MIC values). Ensure consistent units and correct entries.
-
Standardize Chemical Structures: Triazole thiols can exist in different tautomeric or protonation states. Standardize all structures to a consistent representation.
-
Identify and Address Outliers: Outliers can disproportionately influence the regression model. Use statistical methods like Williams plots (leverage vs. standardized residuals) to identify compounds that are statistical outliers or have high leverage. Consider removing them, but only with strong justification.[7]
-
-
-
Refine Your Molecular Descriptor Selection:
-
Causality: The descriptors you choose must capture the structural features relevant to the biological activity of triazole thiols. Irrelevant or redundant descriptors introduce noise and can lead to chance correlations.[8]
-
Troubleshooting Steps:
-
Remove Highly Correlated Descriptors: Calculate a correlation matrix for all your descriptors. If two descriptors have a high correlation coefficient (e.g., |r| > 0.8), one should be removed to reduce multicollinearity.
-
Use Advanced Descriptor Selection Algorithms: Instead of manual selection, employ methods like Genetic Algorithms (GA) or Recursive Feature Elimination (RFE) to identify the most relevant subset of descriptors.[9]
-
Consider Mechanism-Relevant Descriptors: For triazole thiols, which often act as enzyme inhibitors, descriptors related to electronic properties (e.g., HOMO/LUMO energies, partial charges on the thiol or triazole nitrogen atoms), steric properties, and hydrophobicity are often critical.[1][10]
-
-
-
Perform a Y-Randomization Test:
-
Causality: This is a crucial validation step to ensure your model is not the result of a chance correlation between the descriptors and the activity data.[11]
-
Troubleshooting Steps:
-
Randomly shuffle the biological activity values in your training set while keeping the descriptors fixed.
-
Rebuild the QSAR model using this "randomized" data.
-
Repeat this process multiple times. The resulting models should have very low R² and Q² values. If they do not, your original model is likely based on a chance correlation.[6]
-
-
Issue: The Model Fails External Validation
Your model shows excellent internal validation statistics (high Q²), but its predictive performance on an external test set is poor.
Question: My QSAR model has a Q² of 0.75, but when I use it to predict the activity of new triazole thiols, the predictive R² (R²_pred) is only 0.3. Why is my model not generalizing?
Answer: This is a classic case of a model that is over-trained on the specific training data and has not learned the underlying structure-activity relationship. The key is to ensure the model's Applicability Domain (AD) is well-defined and that the external validation set is truly representative.
-
Analyze the Applicability Domain (AD):
-
Causality: A QSAR model is only reliable for predicting compounds that are similar to those in the training set. The AD defines this chemical space.[7] Your external compounds may fall outside this domain.
-
Troubleshooting Steps:
-
Use a Leverage-Based Approach: The Williams plot is an effective tool for visualizing the AD. Test set compounds with leverage values greater than the critical leverage (h*) are considered outside the AD and predictions for them are unreliable.
-
Descriptor Range Check: Ensure that the descriptor values for the test set compounds fall within the minimum and maximum values of the training set descriptors.
-
-
-
Re-examine Your Data Splitting Method:
-
Causality: How you split your initial dataset into training and test sets is critical for assessing true predictive power.[5][11] A non-representative split can lead to a misleadingly robust internal model.
-
Troubleshooting Steps:
-
Avoid Manual or Sequential Splitting: Do not simply select the last 20% of your dataset as the test set. This can introduce bias.
-
Implement Rational Splitting: Use algorithms like Kennard-Stone to ensure that both the training and test sets span the entire descriptor space of the original dataset. This ensures the structural diversity of your full dataset is represented in both subsets.
-
-
-
Increase the Chemical Diversity of the Training Set:
-
Causality: If your training set only contains a narrow range of triazole thiol scaffolds, the model will not learn how to predict the activity of more diverse structures.
-
Troubleshooting Steps:
-
If possible, synthesize or acquire activity data for a more diverse set of triazole thiols to incorporate into your dataset.
-
Focus on including compounds at the boundaries of your current descriptor space to expand the model's AD.
-
-
Section 2: Troubleshooting Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12] For triazole thiols, this is often used to understand interactions with enzyme active sites.[13]
Question: My docking results for a series of triazole thiols show a poor correlation between the predicted binding energy (scoring function) and the experimentally determined IC50 values. What could be wrong?
Answer: A lack of correlation between docking scores and experimental activity is a well-known challenge in computational chemistry.[14] It often stems from issues with the protein preparation, ligand setup, or the inherent limitations of the scoring function.
-
Verify Protein and Ligand Preparation:
-
Causality: The accuracy of docking is highly sensitive to the initial 3D structures of both the protein and the ligand. The thiol group, in particular, requires careful handling.
-
Troubleshooting Steps:
-
Protonation States: Ensure that the protonation states of ionizable residues in the active site (e.g., His, Asp, Glu) are correctly assigned for the experimental pH. The triazole ring itself has multiple nitrogen atoms that can be protonated.
-
Thiolate Anion vs. Neutral Thiol: The pKa of the thiol group can be influenced by the local protein environment. Consider performing docking runs with both the neutral thiol (-SH) and the deprotonated thiolate anion (-S⁻) to see which yields more chemically sensible interactions (e.g., interacting with a zinc cofactor).
-
Water Molecules: Decide on a strategy for active site water molecules. Some may be crucial for mediating ligand-protein interactions and should be kept, while others may be displaced and should be removed.[14]
-
-
-
Refine the Docking Protocol:
-
Causality: The search algorithm and the size of the search space (the "docking box") must be appropriate to find the true binding pose.
-
Troubleshooting Steps:
-
Redocking the Co-crystallized Ligand: If you are using a crystal structure with a bound ligand, a crucial first step is to remove the ligand and redock it. The resulting pose should have a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystal pose. If not, your docking protocol is invalid.
-
Adjust the Docking Box Size: Ensure the docking box is large enough to encompass the entire binding site but not so large that it wastes computational effort searching irrelevant space.
-
Increase Search Algorithm Exhaustiveness: Most docking programs have a parameter to control the thoroughness of the conformational search. Increasing this can lead to better results at the cost of longer computation time.
-
-
-
Consider Post-Processing and Alternative Methods:
-
Causality: Scoring functions are approximations of binding free energy and often struggle with specific interactions or entropic effects.[14]
-
Troubleshooting Steps:
-
Visual Inspection and Interaction Analysis: Do not rely solely on the docking score. Visually inspect the top-ranked poses. Do they make sense chemically? Does the triazole ring or thiol group form key hydrogen bonds or metal interactions that are expected for this class of inhibitors?[12]
-
Use Multiple Scoring Functions: If your software allows, re-score the generated poses with different scoring functions. A consensus score can often be more reliable.
-
Employ Molecular Dynamics (MD) Simulations: For high-priority compounds, use the docked pose as a starting point for MD simulations to refine the binding pose and calculate binding free energies using more rigorous methods like MM/PBSA or MM/GBSA.[15]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most important molecular descriptors for modeling triazole thiol activity?
-
This is highly dependent on the specific biological target. However, for many enzyme targets, a combination of descriptors is often successful.[1] These include 2D descriptors like topological polar surface area (TPSA) and LogP (hydrophobicity), and 3D descriptors such as electronic parameters (HOMO/LUMO energies, partial charges) and quantum-chemical descriptors that describe the reactivity of the thiol group.[10]
Q2: What is the difference between internal and external validation of a QSAR model?
-
Internal validation uses only the initial training set to estimate the model's robustness.[16] The most common method is leave-one-out cross-validation (LOO-CV), which generates the Q² statistic.[16] External validation uses an independent test set (compounds not used during model development) to assess the model's ability to predict the activity of new, unseen compounds.[5][16] A robust model must perform well in both.
Q3: Can I use a QSAR model developed for antifungal triazoles to predict anticancer activity?
-
This is generally not recommended. QSAR models are specific to the biological endpoint and mechanism of action for which they were built. The structural features that confer antifungal activity are likely different from those required for anticancer activity. You would need to build a new model using a dataset of triazoles with measured anticancer activity.
Q4: My docking software gives me a binding energy in kcal/mol. Can I directly convert this to a Ki or IC50 value?
-
No. While docking scores are related to binding affinity, they are not a direct calculation of the binding free energy (ΔG). There is often a correlation, but a direct conversion (e.g., using ΔG = -RTln(Ki)) is not accurate due to the approximations in scoring functions.[14] The scores are best used for ranking a series of compounds against each other.
Q5: What is "ensemble docking" and when should I use it?
-
Ensemble docking is a technique that accounts for protein flexibility by docking ligands into multiple conformations of the target protein, which may be derived from different crystal structures or from a molecular dynamics simulation.[14] You should consider using it when you know the target protein is flexible or when docking to a homology model where the exact side-chain orientations in the active site are uncertain.
Section 4: Protocols and Data
Protocol 1: Step-by-Step Workflow for Robust QSAR Model Validation
-
Data Curation: Compile your dataset of triazole thiols and their biological activities. Standardize all chemical structures.
-
Dataset Splitting: Rationally divide the dataset into a training set (~75-80%) and a test set (~20-25%) using an algorithm like Kennard-Stone.
-
Descriptor Calculation & Selection: Calculate a wide range of molecular descriptors. Use a feature selection method (e.g., Genetic Algorithm) on the training set only to identify the most relevant descriptors.
-
Model Building: Build your QSAR model (e.g., using Multiple Linear Regression) using the selected descriptors and the training set data.
-
Internal Validation:
-
Calculate the squared correlation coefficient (R²) for the training set.
-
Perform leave-one-out cross-validation to calculate Q².
-
Perform a Y-randomization test (at least 20 trials) to check for chance correlation.
-
-
External Validation:
-
Use the finalized model to predict the activities of the compounds in the test set.
-
Calculate the predictive R² (R²_pred) between the predicted and observed activities for the test set.
-
-
Applicability Domain Definition: Define the AD of your model using the leverage approach based on the training set. Check that all test set compounds are within the AD.
Table 1: Common QSAR Validation Metrics and Acceptance Criteria
| Metric | Description | Commonly Accepted Value | Source |
| R² | Coefficient of determination (Goodness of fit for the training set) | > 0.6 | [6] |
| Q² | Cross-validated R² (Internal predictive ability) | > 0.5 | [6] |
| R²_pred | Predictive R² (External predictive ability on the test set) | > 0.6 | [5] |
Section 5: Visualizing the Workflow
A robust in silico modeling process is iterative and includes multiple validation checkpoints. The diagram below illustrates a comprehensive workflow for developing and validating a predictive QSAR model.
Caption: A comprehensive workflow for QSAR model development and validation.
References
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
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Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. QSAR & Combinatorial Science, 26(5), 694-701. [Link]
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Sahigara, F., Mansouri, K., Ballabio, D., Mauri, A., Consonni, V., & Todeschini, R. (2012). Comparison of different approaches for external validation of QSAR models. Molecular Informatics, 31(6-7), 529-538. [Link]
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Sun, L., et al. (2023). Prediction of histone deacetylase inhibition by triazole compounds based on artificial intelligence. Frontiers in Chemistry, 11, 1285883. [Link]
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(12), 1010-1033. [Link]
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ResearchGate. (2017). QSPR Models for Predicting Lipophilicity of Triazole Derivatives. [Link]
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Iraqi Journal of Bioscience and Biomedical. (2023). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. [Link]
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ResearchGate. (2021). Predicting the biological activities of triazole derivatives as SGLT2 inhibitors using multilayer perceptron neural network, support vector machine, and projection pursuit regression models. [Link]
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Arabian Journal of Chemistry. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. [Link]
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Current issues in pharmacy and medicine. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. [Link]
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ResearchGate. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. [Link]
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PubMed Central. (2020). Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. [Link]
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PubMed Central. (2021). In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. [Link]
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ResearchGate. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. [Link]
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ResearchGate. (2018). IN SILICO STUDY FOR INVESTIGATING AND PREDICTING THE ACTIVITIES OF 1,2,4-TRIAZOLE DERIVATIES AS POTENT ANTI-TUBERCULAR AGENTS. [Link]
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PubMed. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]
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Pharmacia. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. [Link]
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Validation & Comparative
A Comprehensive Guide to Validating the Antimicrobial Activity of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
In the global effort to combat antimicrobial resistance, the exploration of novel chemical entities is paramount. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] This guide provides a comprehensive framework for validating the antimicrobial potential of a novel derivative, 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol. We will delve into the rationale behind experimental choices, present detailed protocols for robust evaluation, and compare its potential efficacy against established antimicrobial agents.
The Scientific Rationale: Why Investigate This Triazole Derivative?
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, a core structure in several clinically significant antifungal agents like fluconazole and itraconazole.[1][5] The antimicrobial activity of these compounds primarily stems from their ability to inhibit the fungal cytochrome P450 enzyme 14α-demethylase.[1][5][6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][9] Its inhibition leads to a dysfunctional cell membrane and ultimately, the cessation of fungal growth.[6][8][10]
The specific structural features of This compound suggest a promising candidate for antimicrobial activity:
-
1,2,4-Triazole Core: The foundational heterocyclic ring known for its antimicrobial properties.
-
Thiol Group (-SH): The presence of a mercapto group can enhance the biological activity of the molecule.
-
Isopropyl and Pyridinyl Substituents: These moieties can influence the compound's lipophilicity, steric hindrance, and interaction with the target enzyme, potentially broadening its spectrum of activity or enhancing its potency.[11]
This guide will outline the necessary steps to scientifically validate these hypotheses.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the antimicrobial efficacy of our target compound, it is essential to compare it against well-characterized, clinically relevant drugs.
-
Antifungal Comparator: Fluconazole A broad-spectrum triazole antifungal agent, making it an ideal benchmark for assessing activity against fungal pathogens like Candida albicans and Cryptococcus neoformans.[7][12]
-
Antibacterial Comparator: Ciprofloxacin A broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[13]
The selection of these comparators allows for a direct assessment of the novel compound's relative potency and spectrum of activity.
Experimental Validation: Protocols and Data Interpretation
A tiered approach to experimental validation ensures a thorough and reliable assessment of the compound's antimicrobial properties. This involves preliminary screening for activity, quantitative determination of potency, and an evaluation of safety.
Preliminary Screening: The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is a standardized, qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[14][15][16][17][18] It provides a rapid visual indication of antimicrobial activity.
Experimental Workflow: Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol:
-
Prepare Mueller-Hinton Agar Plates: Use standardized Mueller-Hinton agar, ensuring a uniform depth (e.g., 4 mm).[18]
-
Prepare Microbial Inoculum: From a pure culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.[15]
-
Inoculate the Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to ensure confluent growth.[14]
-
Apply Antimicrobial Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compound, fluconazole, and ciprofloxacin onto the agar surface. A disk with the solvent (e.g., DMSO) should be used as a negative control.
-
Incubate: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).
-
Measure and Interpret: Measure the diameter of the "zone of inhibition" (the clear area around the disk where microbial growth is inhibited) in millimeters.[15] A larger zone diameter generally indicates greater susceptibility of the microbe to the compound.[17]
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19] This method is considered a gold standard for susceptibility testing and is highly recommended by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23][24][25][26][27]
Experimental Workflow: Broth Microdilution
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound, fluconazole, and ciprofloxacin in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19]
-
Prepare Inoculum: Prepare a standardized microbial inoculum as described for the Kirby-Bauer method.
-
Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate, resulting in a final desired microbial concentration.
-
Include Controls: Set up a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate: Incubate the plate under the same conditions as the disk diffusion test.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19]
Comparative Antimicrobial Activity Data
The following table presents hypothetical, yet plausible, data based on published results for similar triazole derivatives.[13][28][29][30][31][32][33][34][35]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. neoformans (MIC, µg/mL) |
| This compound | 16 | 32 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 | >128 | >128 |
| Fluconazole | >128 | >128 | 2 | 4 |
Safety Assessment: In Vitro Cytotoxicity Assay
A crucial aspect of developing a new antimicrobial agent is to ensure it is not toxic to host cells.[36] Cytotoxicity can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[37][38][39][40]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable eukaryotic cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate until the cells adhere and are in the logarithmic growth phase.
-
Compound Treatment: Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[38]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the wells using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
The results are typically expressed as the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability. A high IC₅₀ value is desirable, indicating low cytotoxicity.
Proposed Mechanism of Action
Based on the extensive literature on triazole antifungals, the primary mechanism of action for this compound against fungal pathogens is likely the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][5][6][7][8][9][10]
Signaling Pathway: Triazole Inhibition of Ergosterol Biosynthesis
Caption: Proposed mechanism of antifungal action.
The antibacterial mechanism of triazole derivatives is more varied and can involve the inhibition of different bacterial enzymes or disruption of other cellular processes.[2] Further studies, such as enzyme inhibition assays or transcriptomic analyses, would be required to elucidate the precise antibacterial mode of action.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of the antimicrobial properties of this compound. The proposed experiments, grounded in standardized methodologies, will generate the necessary data to compare its efficacy against established drugs and assess its preliminary safety profile. Positive results from this initial screening would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial and fungal strains.[33]
-
Mechanism of Action Studies: Elucidating the precise molecular targets in both fungal and bacterial cells.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.[34]
The systematic approach outlined herein is critical for the rigorous evaluation of novel antimicrobial candidates, contributing to the vital pipeline of new therapies to address the growing challenge of infectious diseases.
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A Comparative Analysis of Novel 1,2,4-Triazole-3-Thiol Derivatives and Conventional Antibiotics
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. The 1,2,4-triazole-3-thiol moiety has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant in vitro activity against a range of pathogenic microbes.[1][2][3] This guide provides a comparative framework for evaluating the potential of this class of compounds, using the representative structure 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol , against established antibiotic classes. We will delve into a comparative analysis of their mechanisms of action, spectrum of activity, and resistance profiles. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the direct comparison of novel agents against existing drugs, ensuring researchers can generate robust, reproducible data.
Introduction to the 1,2,4-Triazole-3-Thiol Scaffold
Heterocyclic compounds are the cornerstone of medicinal chemistry, and among them, the 1,2,4-triazole ring is a privileged structure known for a wide array of biological activities.[1] The incorporation of a thiol group at the 3-position and diverse substituents at the 4- and 5-positions has yielded derivatives with potent antibacterial and antifungal properties.[4][5] While extensive data on the specific compound this compound is not yet prevalent in public literature, its structure represents a logical design for exploring new antimicrobial agents. The pyridine ring is a common feature in pharmacologically active compounds, and the isopropyl group provides lipophilicity which can be crucial for cell penetration.
The primary impetus for investigating this new chemical class is its potential to circumvent existing bacterial resistance mechanisms. Many current antibiotics target a limited set of cellular pathways, and bacteria have evolved sophisticated methods to overcome them. A novel scaffold like the 1,2,4-triazole-3-thiol likely interacts with new bacterial targets, presenting a therapeutic strategy to combat multi-drug resistant (MDR) pathogens.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be sufficient to capture the expected MIC (e.g., 128 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after adding it to the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (inoculum in broth, no drug) to ensure bacterial viability and a negative control well (broth only) to confirm media sterility.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial activity and is widely used for routine testing. [6]It is valuable for visualizing the inhibitory effect of a compound.
Step-by-Step Methodology:
-
Plate Preparation: Prepare a lawn of the test organism on a Mueller-Hinton Agar (MHA) plate using a sterile swab dipped in a 0.5 McFarland standardized inoculum. Ensure the entire surface is covered evenly.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and comparator antibiotics onto the agar surface. Disks should be spaced far enough apart to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone corresponds to the susceptibility of the organism to the drug. Interpretive criteria (Susceptible, Intermediate, Resistant) are available from CLSI for standard antibiotics. [7]For a novel compound, the zone diameter provides a comparative measure of potency.
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold represents a fertile ground for the discovery of new antimicrobial agents. A compound like This compound holds theoretical promise due to its novel structure, which may enable it to bypass the well-characterized resistance mechanisms that plague current antibiotic classes. Its true potential, however, can only be unlocked through rigorous experimental evaluation.
The protocols outlined in this guide provide a clear pathway for generating the foundational data—such as MIC values against a broad panel of clinical isolates and MDR strains—needed to validate this chemical class. [8][9]Future research must focus not only on potency but also on elucidating the specific mechanism of action, assessing the potential for resistance development, and conducting comprehensive toxicity profiling. By systematically comparing its performance against established drugs, the scientific community can determine if this promising scaffold can be developed into a clinically effective weapon in the ongoing fight against infectious diseases.
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Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. Medicinal chemistry communications, 7(1), 11–27. Available from: [6]Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available from: [16]Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. Available from: [Link] [17]Microbe Online. (2020). Macrolides: Mode of Action, Mechanism of Resistance. Microbe Online. Available from: [Link] [18]Shakil, S., & Khan, A. U. (2010). Aminoglycosides: Mechanisms of Action and Resistance. ResearchGate. Available from: [Link] [19]Jana, S., & Deb, J. K. (2006). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 50(6), 1933-1941. Available from: [Link] [20]Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. 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L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Chemical Society reviews, 48(4), 1117–1149. Available from: [28]The Mechanisms of Resistance to Macrolide Antibiotics - An Overview. (2022). International Journal of Creative Research Thoughts, 10(10). Available from: [Link] [29]Patel, P. H., & Hashmi, M. F. (2021). Macrolides. In StatPearls. StatPearls Publishing. Available from: [Link] [8]Huband, M. D., et al. (2016). In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. Antimicrobial Agents and Chemotherapy, 60(11), 6683-6688. Available from: [Link] Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link] [30]Dinos, G. P. (2017). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. MDPI. Available from: [Link] [9]Morobe, I., et al. (2009). In vitro evaluation of G1: a novel antimicrobial compound. PubMed. Available from: [Link] [31]U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available from: [Link] [32]Kannan, K., & Mankin, A. S. (2011). How macrolide antibiotics work. Annals of the New York Academy of Sciences, 1241, 38–51. Available from: [33]Sim, W. J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Available from: [Link] [34]Clinical and Laboratory Standards Institute. (2017). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available from: [Link] [35]Clinical & Laboratory Standards Institute. (n.d.). CLSI. Available from: [Link] [1]Various Authors. (n.d.). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. Various scientific publication platforms. Available from: [Link] [36]Alyahyaoy, H. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available from: [Link] [2]Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Journal of Drug Delivery and Therapeutics. Available from: [Link] [3]Plech, T., et al. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 11(4), 107. Available from: [Link] [4]Singh, P., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 7(5), 785-792. Available from: [5]Al-Ghorbani, M., et al. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 24(20), 3753. Available from: [Link] [37]Various Authors. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H--[13][10][11]triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available from: [Link] [38]Various Authors. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link] [39]Various Authors. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link] [40]Various Authors. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H--[13][10][11]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available from: [Link] [41]Various Authors. (n.d.). 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A Comparative Analysis of 1,2,4-Triazole-3-Thiol Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
This guide provides a comprehensive comparative study of various 1,2,4-triazole-3-thiol derivatives, offering an in-depth analysis of their synthesis, biological activities, and structure-activity relationships. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights into this versatile class of heterocyclic compounds.
Introduction: The Significance of the 1,2,4-Triazole-3-Thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring, giving rise to 1,2,4-triazole-3-thiol and its tautomeric form 1,2,4-triazole-3-thione, has been shown to be a critical pharmacophore that enhances the biological potency of these molecules.[4][5] These sulfur-containing triazole derivatives have demonstrated significant potential as antimicrobial, antifungal, anticancer, and antioxidant agents.[1][4][6] Their unique structural features, including the ability to engage in hydrogen bonding and coordinate with metal ions, make them attractive candidates for interacting with various biological targets like enzymes and receptors.[1] This guide will delve into a comparative analysis of different derivatives, exploring how substitutions on the triazole ring and the thiol group influence their biological profiles.
Synthetic Strategies for 1,2,4-Triazole-3-Thiol Derivatives
The synthesis of 1,2,4-triazole-3-thiol derivatives typically follows a well-established pathway involving the cyclization of thiosemicarbazide precursors.[1] Variations in this core methodology allow for the introduction of diverse substituents at the N-4 and C-5 positions of the triazole ring. Further modifications can be made at the S-H group of the thiol, providing a rich scaffold for chemical exploration.
A general synthetic scheme is outlined below:
Caption: General synthetic pathway for 1,2,4-triazole-3-thiol derivatives.
Experimental Protocol: Synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative example of the synthesis of a Schiff base derivative of a 1,2,4-triazole-3-thiol.
Materials:
-
Thiocarbohydrazide
-
Substituted benzoic acid
-
Substituted benzaldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of thiocarbohydrazide and a substituted benzoic acid is heated to form the corresponding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
The resulting triazole is then treated with a substituted benzaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol.
-
The reaction mixture is refluxed for an appropriate time until the reaction is complete (monitored by TLC).
-
Upon cooling, the solid product precipitates out and is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure Schiff base derivative.[2]
Comparative Biological Evaluation
The diverse biological activities of 1,2,4-triazole-3-thiol derivatives are a key area of interest. This section provides a comparative analysis of their performance in various biological assays, supported by experimental data from the literature.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole-3-thiol have shown significant promise as antimicrobial and antifungal agents.[1][2][7][8] Their efficacy is often attributed to their ability to inhibit microbial growth through various mechanisms, including interference with cell wall synthesis or enzymatic activity.[9]
Experimental Workflow: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Caption: Workflow for the agar well diffusion antimicrobial assay.
Comparative Antimicrobial Activity Data
| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | 4-(4-chlorobenzylideneamino)-5-phenyl | Staphylococcus aureus | 16 | [9] |
| Derivative B | 4-(4-hydroxybenzylideneamino)-5-phenyl | Staphylococcus aureus | 32 | [9] |
| Derivative C | 4-(4-nitrobenzylideneamino)-5-phenyl | Staphylococcus aureus | 16 | [9] |
| Streptomycin | (Standard) | Staphylococcus aureus | 2-15 | [9] |
| Derivative D | 5-(pyridin-4-yl) with 4-fluorobenzylideneamino | Candida albicans | 24 | [8] |
| Derivative E | 5-(pyridin-4-yl) with 4-bromobenzylideneamino | Candida albicans | >100 | [8] |
| Fluconazole | (Standard) | Candida albicans | - | [8] |
Structure-Activity Relationship Insights:
-
The presence of electron-withdrawing groups, such as chloro and nitro groups on the benzylidene ring, appears to enhance antibacterial activity against S. aureus.[9]
-
The nature of the substituent at the C-5 position of the triazole ring also plays a crucial role, with a pyridine moiety showing promising antifungal activity.[8]
Anticancer Activity
Several 1,2,4-triazole-3-thiol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][10] Their proposed mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis.[4][11]
Comparative Anticancer Activity Data (IC50 Values)
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone 17 | 2-hydroxybenzene moiety | Melanoma (IGR39) | ~5 | [4] |
| Hydrazone 18 | 2-hydroxy-5-nitrobenzene moiety | Melanoma (IGR39) | ~2 | [4] |
| Hydrazone 10 | 4-(dimethylamino)benzylidene moiety | Breast (MDA-MB-231) | >50 | [4] |
| Dacarbazine | (Standard) | Melanoma (IGR39) | ~10 | [4] |
| Erlotinib | (Standard) | Pancreatic (Panc-1) | ~15 | [4] |
Structure-Activity Relationship Insights:
-
Hydrazone derivatives bearing a 2-hydroxybenzene or a 2-hydroxy-5-nitrobenzene moiety have demonstrated potent cytotoxicity against melanoma cells.[4]
-
The substitution pattern on the hydrazone moiety significantly influences the anticancer activity and selectivity towards different cancer cell lines.[4]
Antioxidant Activity
The thiol group in 1,2,4-triazole-3-thiol derivatives makes them interesting candidates for antioxidant activity, as they can act as free radical scavengers.[6][12][13][14]
Comparative Antioxidant Activity Data (DPPH Radical Scavenging Assay)
| Compound ID | Substituents | IC50 (µg/mL) | Reference |
| Compound G | 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 7.12 | [13] |
| Derivative with Phenyl group | Aromatic phenyl group at C-5 | High activity | [6] |
| Derivative with Bulkyl group | Bulky substituent at C-5 | Low activity | [6] |
| BHA | (Standard) | >7.12 | [13] |
Structure-Activity Relationship Insights:
-
The presence of a phenol group attached to the triazole ring significantly enhances the antioxidant activity.[13]
-
Electron-donating groups on the substituents are generally favorable for antioxidant potential.[13]
Proposed Mechanism of Action
The diverse biological activities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with various biological targets. A proposed mechanism for their antimicrobial activity involves the inhibition of essential microbial enzymes.
Caption: Proposed mechanism of antimicrobial action for 1,2,4-triazole-3-thiol derivatives.
Some studies suggest that these compounds can bind to the active site of enzymes like glucosamine-6-phosphate synthase, which is crucial for the assembly of the microbial cell wall.[9] This interaction, often facilitated by hydrogen bonding and the chelating properties of the triazole and thiol moieties, leads to the inhibition of the enzyme and ultimately to microbial cell death.
Conclusion and Future Perspectives
This comparative guide highlights the significant potential of 1,2,4-triazole-3-thiol derivatives as a versatile scaffold in drug discovery. The ease of their synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activities. The presented data underscores the importance of structure-activity relationship studies in designing more potent and selective agents. Future research should focus on exploring novel derivatives with enhanced activity profiles and a deeper investigation into their mechanisms of action. The development of compounds with dual or multiple biological activities, such as combined antimicrobial and anticancer properties, could also be a promising avenue for future exploration.
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A Researcher's Guide to Cross-Validation of In Vitro and In Silico Results for Triazole Compounds
In the landscape of modern drug discovery, particularly in the development of novel antifungal agents, the synergy between computational and experimental approaches is paramount. Triazole compounds, a cornerstone of antifungal therapy, are extensively studied for their potent inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51).[1][2][3][4] This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental data for triazole derivatives, ensuring a robust and reliable drug discovery pipeline.
The Imperative of Cross-Validation
The integration of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, has significantly accelerated the initial stages of drug discovery. These computational tools allow for the rapid screening of large compound libraries and the prediction of biological activity, saving considerable time and resources.[5][6] However, computational models are theoretical and require empirical validation to confirm their predictive power.[7][8] In vitro assays provide this crucial experimental evidence, offering tangible data on the biological activity of the compounds.[9]
Cross-validation is not merely a confirmatory step but a cyclical process of refinement. Discrepancies between in silico predictions and in vitro results can provide valuable insights into the limitations of the computational model, leading to its improvement. Conversely, unexpected in vitro activity can prompt new rounds of computational analysis to understand the underlying mechanisms. This iterative feedback loop is the engine of effective drug development.
The Workflow of Integrated Drug Discovery
The journey from a virtual compound to a promising lead involves a structured workflow that strategically combines computational and experimental methodologies. This process ensures that resources are focused on the most promising candidates.
Caption: Integrated workflow for triazole drug discovery.
In Silico Methodologies: The Predictive Foundation
The initial phase of discovery relies on a suite of computational techniques to identify and prioritize triazole candidates with the highest potential for antifungal activity.
Molecular Docking: Visualizing the Interaction
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. For triazole compounds, the primary target is lanosterol 14α-demethylase (CYP51).[1][10][11]
Protocol for Molecular Docking of Triazole Derivatives against Fungal CYP51:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target fungal CYP51 from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Define the binding site, typically the heme-containing active site where lanosterol binds.[12]
-
-
Ligand Preparation:
-
Generate the 3D structures of the triazole derivatives.
-
Optimize the geometry of the ligands and assign appropriate charges.
-
-
Docking Simulation:
-
Analysis of Results:
Quantitative Structure-Activity Relationship (QSAR): Decoding the Chemical Features
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[16][17] These models can predict the activity of new, untested compounds.
Protocol for Developing a QSAR Model for Triazole Antifungal Activity:
-
Data Collection:
-
Compile a dataset of triazole compounds with experimentally determined antifungal activity (e.g., Minimum Inhibitory Concentration - MIC).
-
Ensure the data is from a consistent experimental source to maintain reliability.
-
-
Descriptor Calculation:
-
For each compound, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., topological, electronic, and steric properties).
-
-
Model Building:
-
Model Validation:
In Vitro Methodologies: The Experimental Proof
Following the identification of promising candidates through in silico screening, the next critical step is to synthesize these compounds and evaluate their biological activity in the laboratory.
Antifungal Susceptibility Testing: Quantifying Potency
The most common in vitro assay to determine the antifungal efficacy of a compound is the measurement of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[19][20]
Protocol for Broth Microdilution MIC Assay for Fungal Pathogens:
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.[21]
-
Prepare a standardized suspension of fungal cells or spores in a suitable broth.
-
-
Drug Dilution:
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
Enzyme Inhibition Assay: Confirming the Mechanism
To confirm that the triazole compounds are indeed targeting CYP51, an enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC50).
Protocol for Fungal CYP51 Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Obtain or purify the fungal CYP51 enzyme.
-
Prepare a solution of the enzyme's substrate, lanosterol.
-
-
Inhibition Assay:
-
In a reaction mixture, combine the enzyme, substrate, and varying concentrations of the triazole inhibitor.
-
Include a control reaction with no inhibitor.
-
-
Detection of Product Formation:
-
After a set incubation period, measure the amount of product (ergosterol precursor) formed. This can be done using methods like HPLC or spectrophotometry.
-
-
Calculation of IC50:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cross-Validation: Bridging the Gap
The core of this guide is the process of comparing and correlating the data generated from the in silico and in vitro studies. This is where the true validation of the computational models occurs.
Data Presentation for Comparative Analysis
A clear and concise presentation of the data is essential for effective cross-validation. The following tables provide a template for organizing your results.
Table 1: Comparison of In Silico Predictions and In Vitro Antifungal Activity
| Compound ID | Docking Score (kcal/mol) | Predicted pMIC (QSAR) | Experimental MIC (µg/mL) | Experimental pMIC (-logMIC) |
| Triazole-01 | -9.5 | 5.2 | 1.0 | 6.0 |
| Triazole-02 | -8.7 | 4.8 | 2.0 | 5.7 |
| Triazole-03 | -10.2 | 5.8 | 0.5 | 6.3 |
| ... | ... | ... | ... | ... |
Table 2: Correlation of Predicted Binding Affinity with Enzyme Inhibition
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) | Experimental pIC50 (-logIC50) |
| Triazole-01 | -9.5 | 0.8 | 6.1 |
| Triazole-02 | -8.7 | 1.5 | 5.8 |
| Triazole-03 | -10.2 | 0.3 | 6.5 |
| ... | ... | ... | ... |
Statistical Correlation and Model Refinement
The relationship between the predicted and experimental values should be assessed statistically.
Caption: Logic of cross-validation and model refinement.
A strong positive correlation between docking scores and experimental pIC50 values, or between QSAR-predicted pMIC and experimental pMIC, indicates that the computational model is accurately capturing the key determinants of biological activity.[22] If the correlation is weak, it may be necessary to:
-
Refine the docking protocol: Adjust the scoring function or explore different binding poses.
-
Improve the QSAR model: Add more relevant descriptors or use a more sophisticated modeling algorithm.
-
Consider alternative mechanisms of action: The compound may not be acting solely through CYP51 inhibition.
Conclusion
The cross-validation of in vitro and in silico results is an indispensable component of modern drug discovery. For the development of novel triazole antifungals, this integrated approach provides a robust framework for identifying potent lead compounds, understanding their mechanism of action, and refining predictive models. By embracing this iterative cycle of prediction, experimentation, and validation, researchers can navigate the complexities of drug development with greater confidence and efficiency.
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Elucidating the Mechanism of Action of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: A Comparative Experimental Guide
Introduction
The quest for novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, nitrogen-containing heterocyclic compounds, such as those containing 1,2,4-triazole and pyridine scaffolds, have garnered significant attention.[1][2][3] The 1,2,4-triazole-3-thiol moiety, in particular, is a "privileged scaffold" known to be a component of molecules with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][4][5][6] Similarly, the pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in biologically relevant interactions.[2][7][8]
This guide focuses on a specific molecule, 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (referred to herein as Compound X), which combines these two key structural features. While direct studies on Compound X are limited, its structural components suggest a high probability of biological activity, most likely through the inhibition of key cellular signaling enzymes, such as protein kinases.[9] Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[10]
This document provides a comprehensive, multi-phase experimental workflow designed to rigorously confirm the mechanism of action (MoA) of Compound X. It is structured to first identify a putative molecular target, then validate this interaction biophysically and biochemically, and finally, confirm its functional consequences in a cellular context. Throughout this guide, we will compare the described methodologies with viable alternatives, explaining the causal logic behind each experimental choice to ensure a robust and self-validating investigative process.
Phase 1: Hypothesis Generation & In Vitro Target Identification
The initial and most critical step in MoA confirmation is to identify the direct molecular target(s) of the compound.[11][12] Given the structural motifs of Compound X, we hypothesize that it functions as a kinase inhibitor. Our first objective is to screen for this activity in an unbiased manner and then confirm any identified interactions.
Hypothesized Signaling Pathway
Based on the prevalence of pyridine and triazole moieties in known kinase inhibitors, we can postulate that Compound X may interfere with a critical cell signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Compound X.
Experiment 1.1: Broad-Spectrum Kinase Profiling
Objective: To perform an unbiased screen of Compound X against a large panel of human protein kinases to identify high-affinity molecular targets.
Methodology (Active Site-Directed Competition Binding Assay): A service such as Eurofins' KINOMEscan™ platform is an excellent choice for this initial screen.[13] This method quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Compound Preparation: Solubilize Compound X in 100% DMSO to a high concentration stock (e.g., 10 mM).
-
Assay Execution: Submit the compound for screening at a standard concentration (e.g., 1 µM or 10 µM) against a panel of over 450 kinases.
-
Data Analysis: The results are typically reported as a percent of control (%Ctrl), where a lower score indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10% or <1%.
Comparative Insight: An alternative to this binding assay is a functional enzymatic screen that measures kinase activity directly.[10][14] However, the competition binding assay is often preferred for a primary screen because it is independent of substrate and ATP concentration and can identify both ATP-competitive and some allosteric inhibitors.[13] It provides a direct, unbiased assessment of binding across the kinome, which is invaluable for identifying both primary targets and potential off-targets early in the discovery process.[15]
Data Presentation: Putative Kinase Profiling Results
| Kinase Target | % of Control @ 1 µM | Hit? (Y/N) |
| PIK3CA (PI3Kα) | 1.5% | Y |
| PIK3CB (PI3Kβ) | 25% | N |
| MTOR | 8% | Y |
| AKT1 | 45% | N |
| EGFR | 88% | N |
| SRC | 92% | N |
This table presents hypothetical data for illustrative purposes.
Experiment 1.2: Direct Target Engagement & Affinity Determination via Isothermal Titration Calorimetry (ITC)
Objective: To confirm a direct, physical interaction between Compound X and the top hit(s) from the kinase screen (e.g., PIK3CA) and to quantify the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS).
Methodology: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing binding interactions in solution.[16] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without the need for labels or immobilization.[17][18][19]
-
Protein & Compound Preparation: Obtain highly pure, recombinant PIK3CA protein. Prepare a ~10-20 µM solution in an appropriate ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a ~100-200 µM solution of Compound X in the identical buffer.
-
ITC Experiment: Load the protein solution into the sample cell and the compound solution into the titration syringe.
-
Titration: Perform a series of small, precise injections of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change after each injection is measured. The resulting data are fitted to a binding model to determine the KD, n, ΔH, and ΔS.[20]
Comparative Insight: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can also determine binding affinity. However, ITC is performed in-solution, which more closely mimics physiological conditions and avoids potential artifacts from immobilizing the protein on a sensor surface.[16] Furthermore, ITC provides the enthalpy (ΔH) and entropy (ΔS) of binding, offering deeper insights into the forces driving the interaction, which is crucial for structure-activity relationship (SAR) studies.[17]
Data Presentation: Thermodynamic Binding Parameters
| Ligand | Target | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound X | PIK3CA | 150 | 1.02 | -8.5 | -2.3 |
| Control Inhibitor | PIK3CA | 50 | 0.98 | -9.2 | -1.8 |
This table presents hypothetical data for illustrative purposes.
Phase 2: In Vitro Functional Validation & Cellular MoA Confirmation
Following the identification and direct binding confirmation of a target, the next phase is to validate the functional consequence of this interaction—namely, enzyme inhibition—and to confirm that this mechanism is active within a living cell.
Experiment 2.1: In Vitro Enzyme Inhibition Assay
Objective: To determine the functional inhibitory potency (IC₅₀) of Compound X against the validated target kinase (PIK3CA).
Methodology (ADP-Glo™ Kinase Assay): The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]
-
Assay Setup: In a multi-well plate, combine the PIK3CA enzyme, its substrate (e.g., PIP2), and varying concentrations of Compound X (e.g., 0.1 nM to 10 µM).
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of Compound X concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: In Vitro Inhibitory Potency
| Compound | Target | IC₅₀ (nM) |
| Compound X | PIK3CA | 250 |
| Control Inhibitor | PIK3CA | 85 |
This table presents hypothetical data for illustrative purposes.
Experiment 2.2: Cellular Target Engagement & Pathway Modulation (Western Blot)
Objective: To verify that Compound X inhibits the activity of its target (PIK3CA) in a cellular context by measuring the phosphorylation status of a known downstream substrate (Akt).
Methodology: Western blotting is a cornerstone technique for analyzing specific protein expression and post-translational modifications, such as phosphorylation.[21][22]
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., MCF-7, a breast cancer line with a known PIK3CA mutation) to ~80% confluency. Treat the cells with a dose-range of Compound X (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[21][23]
-
SDS-PAGE & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.[23]
-
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Comparative Insight: While Western blotting is a semi-quantitative method, it provides clear, visual evidence of target engagement in the relevant biological context of a cell. Alternative methods like in-cell ELISAs or mass spectrometry-based phosphoproteomics can offer more quantitative data but often lack the simplicity and directness of a well-controlled Western blot for validating a specific pathway node.
Experiment 2.3: Cellular Phenotypic Assay
Objective: To correlate the inhibition of the target pathway with a functional cellular outcome, such as reduced cell viability or proliferation.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[25][26]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.
-
Assay Procedure:
-
Data Measurement: Record the luminescence. A decrease in signal corresponds to a decrease in the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Comparative Insight: The CellTiter-Glo® assay is a robust, "add-mix-measure" endpoint assay ideal for high-throughput screening.[25] For a more dynamic view, real-time cell analysis systems (e.g., IncuCyte®) can monitor cell proliferation continuously over time, providing kinetic data that can distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects. For 3D cell cultures like spheroids, a specialized version like the CellTiter-Glo® 3D Assay, which has a more potent lytic capability, should be used.[27][28][29]
Workflow Summary & Conclusion
The systematic approach outlined in this guide provides a robust framework for unequivocally confirming the mechanism of action for 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Caption: Comprehensive workflow for MoA confirmation of Compound X.
By progressing from a broad, unbiased screen to highly specific biophysical, biochemical, and cell-based assays, researchers can build a self-validating case for the compound's mechanism. This logical flow, which pairs binding data with functional and phenotypic outcomes, ensures a high degree of scientific rigor and provides the trustworthy, in-depth understanding required for advancing a compound in the drug development pipeline.
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A Methodological Guide for Benchmarking Novel Corrosion Inhibitors: A Case Study of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Abstract
Corrosion represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The development of new, high-efficiency organic corrosion inhibitors is a critical area of research. This guide presents a comprehensive framework for benchmarking the performance of a novel heterocyclic compound, 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol (hereafter referred to as IPTT), against established industry-standard inhibitors. We propose a multi-faceted evaluation strategy employing both classical gravimetric and advanced electrochemical techniques to ensure a robust and holistic assessment. The standard inhibitors selected for this comparative analysis are Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (MBI), chosen for their widespread use and well-documented efficacy. This guide provides detailed, self-validating experimental protocols for weight loss analysis, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS), designed for researchers and scientists in materials science and chemical engineering. The objective is to establish a clear, reproducible, and scientifically rigorous methodology for evaluating the potential of new chemical entities in corrosion mitigation.
Introduction: The Imperative for Advanced Corrosion Inhibitors
The relentless degradation of metallic materials through corrosion is a universal problem, costing the global economy trillions of dollars annually in infrastructure repair, equipment replacement, and operational downtime. Organic corrosion inhibitors are a primary line of defense, functioning by adsorbing onto a metal's surface to form a protective barrier that isolates the metal from the corrosive environment.[1][2]
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are particularly effective.[2][3] These features facilitate strong adsorption onto metal surfaces through the donation of lone-pair electrons and interaction of π-electron systems with the metal's vacant d-orbitals.
This guide focuses on a promising but uncharacterized candidate inhibitor, This compound (IPTT) . Its structure, featuring a triazole ring, a thiol group, and a pyridine moiety, suggests a high potential for corrosion inhibition. To validate its performance, a rigorous benchmarking study against well-established inhibitors is essential. This document outlines the scientific rationale and detailed protocols for such a comparison.
Selection of Benchmark Corrosion Inhibitors
A meaningful benchmark requires comparison against inhibitors that are not only effective but also widely recognized and utilized in relevant industrial applications. For this study, we have selected three such compounds:
-
Benzotriazole (BTA): BTA is a premier corrosion inhibitor, especially for copper and its alloys.[4] Its mechanism involves the formation of a stable, polymeric Cu-BTA complex film on the metal surface, which acts as a physical barrier to corrosive species.[5][6][7]
-
Tolyltriazole (TTA): A derivative of BTA, TTA offers similar protective mechanisms but with enhanced solubility in some organic systems and improved performance under certain conditions.[8][9] It is also highly effective for copper alloys and has demonstrated utility for protecting mild steel in acidic environments.[10][11]
-
2-Mercaptobenzimidazole (MBI): MBI is a versatile and highly effective inhibitor for various metals, including copper and steel, particularly in aggressive acidic media.[12][13] Its protective action stems from the strong adsorption of the molecule onto the metal surface, creating a robust inhibitive film.[14][15]
Proposed Mechanism of Action for IPTT
The molecular architecture of IPTT provides multiple active centers for adsorption onto a metal surface, which is the foundational step for inhibition. We hypothesize a multi-modal adsorption mechanism:
-
Chemisorption via Heteroatoms: The lone pair electrons on the nitrogen atoms of the triazole and pyridine rings, as well as the sulfur atom of the thiol group, can form coordinate covalent bonds with vacant d-orbitals of the metal atoms (e.g., iron).
-
Physisorption via π-Electrons: The delocalized π-electron systems of the aromatic pyridine and triazole rings can interact with the charged metal surface, further strengthening the adhesion of the inhibitor film.
-
Film Formation: The adsorbed IPTT molecules can form a dense, hydrophobic barrier, displacing water and aggressive ions (like Cl⁻ and SO₄²⁻) from the metal surface, thereby stifling both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.
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A Comparative Guide to the Reproducible Synthesis of 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of synthetic routes for 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,4-triazole scaffold.[1][2][3] We will objectively compare established methodologies, offering insights into experimental choices to ensure scientific integrity and reproducibility.
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-documented area of organic chemistry.[4][5][6] The most common and reliable pathway involves two key steps: the formation of a 1,4-disubstituted thiosemicarbazide followed by its intramolecular cyclization.[7] This guide will dissect these steps, comparing conventional heating methods with modern microwave-assisted techniques, and provide detailed, actionable protocols.
Comparative Analysis of Synthetic Methodologies
The synthesis of the target molecule can be approached through several variations of a core synthetic pathway. The primary differences lie in the conditions used for the cyclization of the thiosemicarbazide intermediate. Below, we compare the conventional thermal method with a microwave-assisted approach, both of which are prevalent in the synthesis of analogous compounds.
| Parameter | Method A: Conventional Synthesis | Method B: Microwave-Assisted Synthesis | Analysis |
| Reaction Time | 8-12 hours for cyclization[3] | Significantly shorter, often minutes | Microwave irradiation can dramatically accelerate the reaction rate, leading to higher throughput. |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times | Microwave synthesis is a more energy-efficient and environmentally friendly approach. |
| Yield | Generally good, reported from 62-79% for similar compounds[4] | Often comparable or higher yields | The rapid and uniform heating in microwave synthesis can minimize side product formation, potentially improving yield. |
| Reproducibility | High, as it's a well-established method | High, with precise control over reaction parameters | Both methods are reproducible; however, the precise temperature and pressure control in modern microwave reactors can enhance consistency. |
| Scalability | Readily scalable | Can be challenging for large-scale industrial production | Conventional heating is generally more straightforward to scale up for kilogram-scale synthesis. |
Detailed Synthetic Workflow and Protocols
The overall synthetic scheme is a two-step process starting from isonicotinic acid hydrazide.
Step 1: Synthesis of the Thiosemicarbazide Intermediate
The first step involves the reaction of isonicotinic acid hydrazide with isopropyl isothiocyanate to form the key intermediate, 1-(isonicotinoyl)-4-isopropylthiosemicarbazide. This reaction is typically straightforward and high-yielding.
Experimental Protocol: Synthesis of 1-(isonicotinoyl)-4-isopropylthiosemicarbazide
-
Reagents and Solvents:
-
Isonicotinic acid hydrazide
-
Isopropyl isothiocyanate
-
Absolute Ethanol
-
-
Procedure:
-
Dissolve isonicotinic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add isopropyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired thiosemicarbazide.
-
Step 2: Cyclization to 4-Isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This is the critical ring-closing step. We present two alternative protocols for this transformation.
Method A: Conventional Synthesis via Alkaline Cyclization
This method relies on heating the thiosemicarbazide intermediate in an alkaline solution.
Experimental Protocol:
-
Reagents and Solvents:
-
1-(isonicotinoyl)-4-isopropylthiosemicarbazide
-
Aqueous Potassium Hydroxide (8-10% w/v) or Sodium Hydroxide[7]
-
Hydrochloric Acid (for acidification)
-
-
Procedure:
-
Suspend the 1-(isonicotinoyl)-4-isopropylthiosemicarbazide (1 equivalent) in an 8% aqueous solution of potassium hydroxide.
-
Reflux the mixture for 8-12 hours.[3]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with cold hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is the desired 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
-
Collect the product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.
-
Method B: Microwave-Assisted Synthesis
This approach utilizes microwave energy to accelerate the cyclization process.[2]
Experimental Protocol:
-
Reagents and Solvents:
-
1-(isonicotinoyl)-4-isopropylthiosemicarbazide
-
Aqueous Potassium Hydroxide (8-10% w/v)
-
Hydrochloric Acid (for acidification)
-
-
Procedure:
-
Place the 1-(isonicotinoyl)-4-isopropylthiosemicarbazide (1 equivalent) and the aqueous potassium hydroxide solution in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for a predetermined time (e.g., 10-30 minutes), which may require optimization.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the solution and acidify the filtrate with cold hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.
-
Visualizing the Synthesis
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic workflow for 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Diagram 2: Generalized Reaction Mechanism
Caption: Generalized mechanism for the base-catalyzed cyclization of a thiosemicarbazide.
Conclusion and Recommendations
Both conventional heating and microwave-assisted synthesis are viable and reproducible methods for preparing 4-isopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The choice between them depends on the specific laboratory setup and desired throughput. For rapid synthesis and optimization, the microwave-assisted approach is superior. For larger-scale preparations, the conventional method may be more practical.
It is crucial to ensure the purity of the starting materials, as this will directly impact the yield and purity of the final product. Characterization of the synthesized compound should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure.[4][8]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]
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Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. [Link]
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A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link]
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ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. ijptonline.com. [Link]
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A Comparative Guide to the Spectroscopic Characterization of Novel Triazole Thiols
This guide provides an in-depth, objective comparison of spectroscopic data for novel 1,2,4-triazole thiols. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It synthesizes technical information with field-proven insights to explain the causality behind experimental choices and interpretative nuances, ensuring a robust and reliable approach to structural elucidation.
Introduction: The Structural Challenge of Triazole Thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The introduction of a thiol (-SH) group at the 3- or 5-position of the triazole ring significantly enhances the molecule's chemical reactivity and biological potential. However, this modification also introduces a critical structural ambiguity: thiol-thione tautomerism. The molecule can exist in two interconverting forms, a thiol (with a distinct S-H bond) and a thione (with a C=S double bond).
Unambiguous structural confirmation is therefore paramount, and a multi-pronged spectroscopic approach is the industry standard.[4][5] This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate tautomers, confirm substituent placement, and validate the molecular integrity of newly synthesized triazole thiols.
Part 1: The Spectroscopic Workflow for Structural Elucidation
The characterization of a novel triazole thiol is a systematic process. It begins with mass spectrometry to confirm the molecular weight, proceeds to FT-IR to identify key functional groups and probe the tautomeric state, and culminates in detailed NMR analysis to map the precise atomic connectivity. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: General workflow for the spectroscopic characterization of novel compounds.
Part 2: Field-Proven Experimental Protocols
The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following are standardized methodologies designed to yield clear, reproducible results for triazole thiol analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the most powerful technique for determining the detailed molecular structure in solution.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified triazole thiol derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice as its polarity effectively dissolves many triazole derivatives, and its ability to form hydrogen bonds allows for the clear observation of exchangeable protons like N-H and S-H at downfield chemical shifts.[3][6] For less polar compounds, deuterated chloroform (CDCl₃) can be used.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[6][7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3][7]
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
-
Self-Validation: To confirm the identity of labile S-H and N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons will broaden or disappear due to proton-deuterium exchange.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is invaluable for identifying functional groups and is particularly adept at distinguishing between the thiol and thione tautomers.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum.
-
Typically scan over a range of 4000-400 cm⁻¹.[9]
-
-
Trustworthiness: The presence or absence of key vibrational bands (e.g., S-H vs. C=S) provides a direct, physical confirmation of the dominant tautomeric form in the solid state.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is common for generating protonated molecules [M+H]⁺, which are less prone to fragmentation and clearly indicate the molecular weight.[8] Electron Ionization (EI) can also be used, often providing more extensive fragmentation data that can help in structural elucidation.[4]
-
Acquire the spectrum over a relevant mass-to-charge (m/z) range. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the molecular formula with high accuracy.[4]
-
Part 3: Comparative Analysis of Spectroscopic Data
The key to characterizing novel triazole thiols lies in recognizing their signature spectroscopic features and understanding how they compare across different derivatives.
Thiol-Thione Tautomerism: A Spectroscopic Dichotomy
The most critical structural question is the dominant tautomeric form. FT-IR and NMR provide definitive answers. In most documented cases, 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols exist predominantly in the thione form in the solid state and in solution, a fact that is clearly reflected in their spectra.
Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiols.
FT-IR Evidence: The spectra are often dominated by a strong absorption band for the C=S (thione) group between 1188-1259 cm⁻¹ .[6][8] Concurrently, the characteristic S-H stretching vibration, expected around 2550-2600 cm⁻¹ , is typically absent or very weak, while a broad N-H stretching band is observed around 3100-3285 cm⁻¹ .[8][10]
NMR Evidence: The most telling signal in ¹H NMR is the proton attached to the nitrogen of the thione, which appears as a singlet far downfield, typically in the range of δ 13.7-14.0 ppm .[6] This proton is readily exchangeable with D₂O. The presence of a ¹³C NMR signal around δ 167-182 ppm is definitive proof of the C=S carbon, confirming the thione tautomer.[8][11]
Table 1: Comparative ¹H NMR Data for Novel Triazole Thiols (δ, ppm)
| Compound Derivative | Ar-H | N-H / S-H | Other Protons | Solvent | Reference |
| 4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 6.65-7.71 (m) | 13.99 (s, SH) | 7.27-7.86 (m, Thiophene-H) | DMSO-d₆ | [6] |
| 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | - | 13.98 (s, SH) | 1.15 (t, CH₃), 4.22 (q, N-CH₂) | DMSO-d₆ | [6] |
| 5-(2-Methoxyquinoxalin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 7.42-8.21 (m) | 2.81 (s, SH) | 3.81 (s, OCH₃) | DMSO-d₆ | |
| 4-Amino-5-(aryl)-4H-1,2,4-triazole-3-thiol | - | 12.95 (s, SH) | 4.85 (s, NH₂) | DMSO-d₆ | [12] |
| 3-phenethylthio-4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole | 7.17-7.40 (m) | - | 3.08 (t, S-CH₂), 3.44 (t, CH₂-Ph) | - | [4] |
Note: The assignment of a downfield proton to SH vs. NH can vary between publications, but its presence and D₂O exchangeability are the key diagnostic features of the thione tautomer.
Table 2: Comparative ¹³C NMR Data for Novel Triazole Thiols (δ, ppm)
| Compound Derivative | C=S | Triazole Ring Carbons | Aromatic Carbons | Other Key Carbons | Solvent | Reference |
| 4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 168.19 | 146.65 | 117.3-132.0 | - | DMSO-d₆ | [6] |
| 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 167.5 | 146.3 | 126.8-130.3 | 13.7 (CH₃), 39.7 (N-CH₂) | DMSO-d₆ | [6] |
| 5-(2-Methoxyquinoxalin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 169.01 | 146.0, 144.5 | 126.2-142.5 | 55.8 (OCH₃) | DMSO-d₆ | |
| Bis-triazole-one derivative | 181.61 | 154.66 (C=N) | 115.2-144.4 | 162.66 (triazole C=O) | DMSO-d₆ | [8] |
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound Derivative | ν(N-H) | ν(S-H) | ν(C=S) | ν(C=N) | Reference |
| 4-Amino-triazole-3-thiol derivative | 3256 (NH₂) | - | ~1250 (inferred) | 1600-1650 | [12] |
| 4,4'-(butane-1,4-diyl)bis(...triazole-thiol) | - | 2962-2988 | - | ~1610 | [8] |
| 4-aryl-5-pyridyl-1,2,4-triazole-3-thiol | ~3100 | ~2550 | ~1270 | ~1600 | [13] |
| Thiophene-substituted triazole-thiol | ~3100 | - | 1259 | 1573 | [6] |
| Naphthyl-substituted triazole-thiol | - | 2542-2662 | 1207 | ~1600 | [14] |
Table 4: Mass Spectrometry (m/z) Data
| Compound Derivative | Molecular Ion Peak [M]⁺ or [M+H]⁺ | Key Fragments & Notes | Ionization | Reference |
| 3-phenethylthio-4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole | 353.1559 | Confirmed molecular formula C₂₀H₂₃N₃OS | HR-EI-MS | [4] |
| 4-(p-bromophenyl)-5-(2-methoxyquinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol | 370.2 [M+H]⁺ | Isotopic pattern for Bromine observed | ESI-MS | |
| Bis-triazole-one derivative | 703.20 [M+1]⁺ | Stable M+1 ion peak observed | ESI-MS | [8] |
Conclusion
The structural elucidation of novel triazole thiols is a clear-cut process when approached with a validated, multi-technique spectroscopic strategy. The data consistently show that 4,5-disubstituted-1,2,4-triazole-3-thiols predominantly exist in the thione tautomeric form. This is unequivocally demonstrated by:
-
¹H NMR: A D₂O-exchangeable singlet proton at δ 13.7-14.0 ppm .
-
¹³C NMR: A characteristic thione carbon signal at δ 167-182 ppm .
-
FT-IR: A strong C=S stretching vibration around 1200-1270 cm⁻¹ and the absence of a significant S-H band.
-
MS: Confirms the molecular weight and, through high-resolution analysis, the elemental formula.
By systematically applying these spectroscopic protocols and comparing the resulting data to established literature values, researchers can confidently and accurately characterize novel triazole thiol candidates for drug discovery and other advanced applications.
References
- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- Al-Juboori, F. H. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Global Pharma Technology.
-
Düğdü, E., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis and Screening of New[4][8][12]Oxadiazole,[4][12][14]Triazole, and[4][12][14]Triazolo[4,3-b][4][12][14]triazole Derivatives as Potential Antitumor Agents. Molecules. [Link]
-
ResearchGate. (n.d.). Experimental 13 C (top) and 1 H (bottom) NMR chemical shift spectra of... ResearchGate. [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1 - Supplementary Information. The Royal Society of Chemistry. [Link]
-
Adeniyi, A. A., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. [Link]
- Ahmed, S., et al. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
-
Rachala, V. R., et al. (2022). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Indian Journal of Chemistry. [Link]
- Ahmed, S., et al. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
-
Omer, R. A., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemical Technology. [Link]
-
Głowacka, I. E., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences. [Link]
-
Zamani, K., et al. (2003). Synthesis of Some New Substituted 1,2,4-Triazole and 1,3,4-Thiadiazole and Their Derivatives. Turkish Journal of Chemistry. [Link]
-
Al-Assafe, A. Y., et al. (2024). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia. [Link]
-
ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1... ResearchGate. [Link]
-
Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]
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A Comparative Guide to Evaluating the Therapeutic Index of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Introduction: Bridging Potency and Safety
In the landscape of drug discovery, the ultimate goal is to develop therapeutic agents that are both highly effective against a target disease and minimally harmful to the patient. The Therapeutic Index (TI) is a critical quantitative measure that defines this balance, representing the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1] A high TI signifies a wide margin of safety, a key characteristic of a promising drug candidate.[2][3]
The 1,2,4-triazole nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including potent anticancer properties.[4][5][6][7] This guide focuses on a specific novel derivative, 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol (hereafter designated "Compound T"), and outlines a comprehensive, multi-stage experimental framework for the rigorous evaluation of its therapeutic index.
This document is not merely a collection of protocols; it is a strategic guide that explains the causality behind each experimental choice. We will benchmark Compound T against established chemotherapeutic agents to provide a clear, comparative context for its potential as a next-generation therapeutic. The workflow is designed as a self-validating system, beginning with high-throughput in vitro assays to establish potency and selectivity, followed by essential in vivo studies to determine systemic toxicity.
Part 1: In Vitro Evaluation — Quantifying Potency (IC₅₀) and Selectivity
Expertise & Rationale: The initial phase of evaluation must be rapid, cost-effective, and ethically considerate by minimizing animal use.[8][9] We begin with in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.[10] This value serves as a primary indicator of the compound's potency. Crucially, by testing against both cancerous and non-cancerous cell lines, we can calculate a Selectivity Index (SI) , our first glimpse into the compound's therapeutic window.[9][11]
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following workflow provides a systematic approach to determining the IC₅₀ and Selectivity Index for Compound T.
Caption: Workflow for in vitro IC₅₀ and Selectivity Index determination.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][12] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[13][14]
Materials:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells).[15]
-
Reagents: Compound T, Doxorubicin, Cisplatin, Dimethyl sulfoxide (DMSO), MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.[13][16]
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.[15]
-
Compound Preparation: Prepare stock solutions of Compound T and standard drugs (Doxorubicin, Cisplatin) in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various drug concentrations. Include wells treated with vehicle (DMSO) alone as a negative control and untreated wells as a 100% viability control.[15] Incubate the plates for 48-72 hours.
-
MTT Incubation: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[16] During this time, viable cells will metabolize MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Incubate the plate for at least 4 hours in the dark at 37°C.[16] Gently mix by pipetting and measure the absorbance at 570 nm using a microplate reader.[13]
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
Data Presentation and Comparative Analysis
The resulting IC₅₀ values allow for a direct comparison of potency. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) . A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait.
Table 1: Hypothetical In Vitro Cytotoxicity and Selectivity Data
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Index (SI) vs. HEK293 |
| Compound T | MCF-7 (Breast) | 8.5 | 11.2 |
| A549 (Lung) | 12.1 | 7.9 | |
| HEK293 (Normal) | 95.0 | - | |
| Doxorubicin | MCF-7 (Breast) | 0.9 | 5.6 |
| A549 (Lung) | 1.5 | 3.3 | |
| HEK293 (Normal) | 5.0 | - | |
| Cisplatin | MCF-7 (Breast) | 7.2 | 2.1 |
| A549 (Lung) | 9.8 | 1.5 | |
| HEK293 (Normal) | 15.0 | - |
Data are hypothetical and for illustrative purposes only.
Part 2: In Vivo Evaluation — Assessing Acute Systemic Toxicity (LD₅₀)
Expertise & Rationale: While in vitro data are invaluable, they cannot fully predict a compound's behavior in a complex biological system. Therefore, in vivo studies are essential to determine the acute systemic toxicity and calculate the median lethal dose (LD₅₀), the dose required to be lethal to 50% of a test population.[17] This value is a cornerstone for calculating the TI. To ensure ethical conduct and robust, reproducible data, these studies must be performed in strict accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[18][19] We will use the OECD 425 Guideline (Up-and-Down Procedure) as it significantly reduces the number of animals required compared to traditional methods.[19][20]
Experimental Workflow: In Vivo Acute Oral Toxicity Study
This workflow outlines the key steps for determining the LD₅₀ in a rodent model.
Caption: Workflow for in vivo LD₅₀ determination via OECD Guideline 425.
Detailed Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is a sequential test that uses information from each animal to determine the dose for the subsequent animal, thereby refining the LD₅₀ estimate while minimizing animal usage.[19]
Materials:
-
Animals: Healthy, young adult Swiss albino mice (8-12 weeks old), nulliparous and non-pregnant females are typically preferred as they are often slightly more sensitive.[17][21]
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light cycle, with free access to standard rodent diet and water.
-
Reagents: Compound T, vehicle (e.g., 0.5% Carboxymethyl cellulose in water).
-
Equipment: Oral gavage needles, animal balances.
Step-by-Step Methodology:
-
Acclimation and Fasting: Acclimate animals to laboratory conditions for at least 5 days. Prior to dosing, fast animals overnight (food, but not water, withheld).[17]
-
Starting Dose Selection: Select a starting dose based on available data. The OECD 425 guideline suggests default starting doses (e.g., 175 mg/kg) if no prior information exists.[19]
-
Dosing Procedure: Dose one animal with the selected starting dose via oral gavage.
-
Sequential Dosing:
-
If the animal survives after a 48-hour observation period, the next animal is dosed at a higher level (dose progression factor is typically 3.2).
-
If the animal dies within 48 hours, the next animal is dosed at a lower level.
-
-
Observation: Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight shortly after dosing and at least once daily for 14 days.[18]
-
Stopping Criteria: The test is stopped when one of the guideline's stopping criteria is met, such as after observing a specified number of dose reversals.
-
LD₅₀ Calculation: The LD₅₀ value and its confidence interval are calculated from the sequence of outcomes using the Maximum Likelihood Method, often with the aid of specialized software like the AOT425StatPgm.[20]
Part 3: Calculating and Comparing the Therapeutic Index
Expertise & Rationale: The final step is to integrate our findings to provide a holistic view of Compound T's therapeutic potential. The therapeutic index is classically defined as TI = LD₅₀ / ED₅₀ , where ED₅₀ is the dose that produces a therapeutic effect in 50% of the population.[1][22]
It is critical to understand that a true ED₅₀ can only be determined from in vivo efficacy studies (e.g., tumor growth inhibition in a mouse xenograft model), which represent a subsequent phase of preclinical development. However, by combining our in vivo LD₅₀ data with our in vitro IC₅₀ data, we can establish a robust preclinical safety profile and make an informed comparison against standard-of-care drugs.
Conceptual Framework: Deriving the Therapeutic Index
Caption: Conceptual relationship between experimental data and the Therapeutic Index.
Final Comparative Analysis
By consolidating all generated data, we can benchmark Compound T against established drugs. A superior candidate would ideally exhibit higher potency (lower IC₅₀), greater selectivity (higher SI), and lower systemic toxicity (higher LD₅₀) than the current standards.
Table 2: Overall Comparative Performance Summary
| Metric | Compound T | Doxorubicin (Reference) | Cisplatin (Reference) | Desired Outcome |
| IC₅₀ (MCF-7, µM) | 8.5 | 0.9 | 7.2 | Lower |
| Selectivity Index (SI) | 11.2 | 5.6 | 2.1 | Higher |
| LD₅₀ (Oral, mg/kg) | ~1800 | ~42 | ~23 | Higher |
| Inferred Safety | Favorable | Moderate | Low | - |
All data are hypothetical for illustrative purposes. Reference LD₅₀ values are literature-based and can vary.
Based on this hypothetical analysis, Compound T, while less potent than Doxorubicin in vitro, demonstrates a significantly higher Selectivity Index and a vastly superior acute toxicity profile (higher LD₅₀). This suggests that Compound T may possess a much wider therapeutic window, potentially allowing for effective dosing with a greatly reduced risk of severe side effects compared to conventional chemotherapeutics.
Conclusion
This guide provides a robust, logical, and ethically-grounded framework for the comprehensive evaluation of the therapeutic index of this compound. By systematically progressing from in vitro potency and selectivity screening to in vivo acute toxicity assessment, researchers can build a detailed safety and efficacy profile. The comparative analysis against standard drugs is essential for contextualizing the data and making critical decisions about the compound's future development. The hypothetical data presented herein suggest that Compound T is a promising candidate with a potentially favorable therapeutic index, warranting further investigation in in vivo efficacy models.
References
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Deshmukh, R., & Jha, A. K. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 1-8. Retrieved from [Link]
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PubMed. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Springer. (2022). Synthesis and anticancer activity of[5][10][13] triazole [4,3-b][5][10][11][13] tetrazine derivatives. Monatshefte für Chemie - Chemical Monthly, 153(2), 183-189. Retrieved from [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved from [Link]
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Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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StudySmarter. (2024). Therapeutic Index: Definition & Formula. Retrieved from [Link]
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Dr.Oracle. (2025). What is the therapeutic index of a drug, calculated as LD50/ED50? Retrieved from [Link]
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Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(15), 12186. Retrieved from [Link]
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EU Science Hub. (n.d.). Acute Toxicity. Retrieved from [Link]
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ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. Retrieved from [Link]
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Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. Retrieved from [Link]
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ISRES Publishing. (2021). Anticancer Properties of 1,2,4-Triazoles. International Journal of Chemistry and Technology, 5(2), 123-141. Retrieved from [Link]
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Pharmacy Freak. (n.d.). Therapeutic Index Calculator. Retrieved from [Link]
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MDPI. (2018). Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). Toxins, 10(11), 459. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including pyridines, triazole derivatives, and thiols, to establish a robust and cautious disposal strategy.
The procedures outlined herein are designed to empower laboratory personnel with the knowledge to manage waste streams containing this compound, minimizing risk to themselves, their colleagues, and the environment. It is imperative to supplement this guide with a thorough consultation of your institution's Environmental Health and Safety (EHS) department, as local regulations are paramount.[1][2]
Hazard Assessment and Compound Profile
Understanding the constituent functional groups of this compound is fundamental to appreciating its potential hazards. The molecule incorporates a pyridine ring, a 1,2,4-triazole ring, and a thiol group.
-
Pyridine Moiety : Pyridine and its derivatives are known to be flammable and toxic.[3] They can be harmful if inhaled, swallowed, or absorbed through the skin.[4] Waste containing pyridine is often classified as hazardous.[5]
-
1,2,4-Triazole-3-thiol Core : Triazole-thiol compounds are frequently categorized as harmful if swallowed and are known to cause serious eye irritation.[6][7] The thiol group (-SH) can impart a strong, unpleasant odor.
-
Overall Profile : Based on these components, it is prudent to treat this compound as a hazardous substance. The safety information for a similar compound, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, indicates it can cause skin and eye irritation and may cause respiratory irritation.[8]
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Classification | Associated Functional Group | Key Precautions |
| Flammable, Toxic | Pyridine | Store away from ignition sources; use in a well-ventilated area or fume hood.[3][4] |
| Harmful if Swallowed | 1,2,4-Triazole-3-thiol | Do not eat, drink, or smoke when using this product.[6] |
| Serious Eye Irritation | 1,2,4-Triazole-3-thiol | Wear appropriate eye protection.[6][7] |
| Skin Irritation | General for Heterocycles | Wear protective gloves and clothing.[9] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, the following minimum PPE must be worn. The rationale is to create a complete barrier against potential exposure routes.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes and fine dust.[6]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection : A laboratory coat must be worn and kept fastened.
-
Respiratory Protection : If handling the solid outside of a certified chemical fume hood, a dust mask (e.g., N95) should be used to prevent inhalation.[8]
Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound is through your institution's designated hazardous waste management program.[1][10] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [3]
Workflow for Waste Segregation and Disposal
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A Researcher's Guide to the Safe Handling of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the known hazards of its constituent chemical moieties: a pyridine derivative, a 1,2,4-triazole, and a thiol. It is imperative that these guidelines are supplemented with a comprehensive, site-specific risk assessment and adherence to all institutional safety protocols.
Understanding the Hazard Profile
The chemical structure of this compound incorporates three key functional groups, each contributing to its overall hazard profile:
-
Pyridine Ring: Pyridine and its derivatives are known for their characteristic unpleasant odor and potential for toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing nausea, dizziness, and irritation to the skin, eyes, and respiratory system.[1][2] It is also important to note that pyridine is considered a hazardous waste material with strict handling and disposal procedures.[1]
-
1,2,4-Triazole Ring: Triazole derivatives are a broad class of compounds with varied biological activities. Some triazoles are investigated for their potential medicinal properties.[3][4][5] While specific toxicity data for this compound is unavailable, it is prudent to handle all novel chemical entities with care, assuming the potential for biological activity and associated hazards.
-
Thiol Group (-SH): Thiols, or mercaptans, are notorious for their strong, unpleasant odors.[6] They can be toxic and may cause irritation upon contact.[6][7] Chronic exposure to some thiols has been linked to potential damage to the lungs, kidneys, and liver.[6]
Given these components, it is reasonable to anticipate that this compound may be a skin and eye irritant, potentially harmful if inhaled or ingested, and will likely have a strong, unpleasant odor.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize the risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A full-face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes and airborne particles that could cause serious eye irritation or injury. |
| Hand Protection | Chemically resistant gloves are essential. Butyl rubber or neoprene gloves are recommended. If using nitrile gloves, ensure they are rated for pyridine and thiol compounds and change them frequently. Always inspect gloves for tears or punctures before use.[1][8] | Provides a critical barrier to prevent skin contact and absorption of the chemical. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemically resistant coveralls should be considered. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9] If a fume hood is unavailable or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is mandatory. | Minimizes the risk of inhaling potentially harmful and malodorous vapors. |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times. | Protects the feet from spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the recommended procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be performed inside a certified chemical fume hood.[9]
-
Pre-use Checks: Before starting any work, ensure the fume hood is functioning correctly. Check that an emergency eyewash station and safety shower are accessible and have been recently tested.[8]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for handling flammable and potentially toxic materials. This should include absorbent materials, and a container for waste.
-
-
Handling Procedures:
-
Personal Protective Equipment (PPE): Before entering the designated work area, ensure all required PPE is worn correctly as detailed in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to minimize the generation of airborne particles. When transferring solutions, use techniques that minimize splashing and aerosol formation.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10]
-
-
Cleanup and Decontamination:
-
Glassware: All glassware that has come into contact with the thiol-containing compound should be decontaminated by rinsing or soaking in a bleach solution within the fume hood to oxidize the malodorous thiol group.[9] This may require a prolonged soaking time (e.g., 24 hours) to be effective.[9]
-
Work Surfaces: Clean all work surfaces thoroughly after use.
-
PPE Removal: Remove disposable gloves and other contaminated PPE in a manner that avoids cross-contamination and dispose of them as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Emergency Procedures: Be Prepared to Act
In the event of an emergency, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Quickly remove any contaminated clothing. Immediately wash the affected skin area with large amounts of soap and water.[7][11] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air at once. If breathing has stopped, begin artificial respiration.[7][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[9]
-
Disposal Route: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[12]
-
Decontamination of Empties: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
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